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  • Product: 8-Hydroxy-1-methylquinolin-2(1H)-one
  • CAS: 59828-11-4

Core Science & Biosynthesis

Foundational

8-Hydroxy-1-methylquinolin-2(1H)-one: Physicochemical Profile and Synthetic Utility

Topic: 8-Hydroxy-1-methylquinolin-2(1H)-one Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary 8-Hydroxy-1-methylq...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Hydroxy-1-methylquinolin-2(1H)-one Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

8-Hydroxy-1-methylquinolin-2(1H)-one (CAS: 59828-11-4), also known as 8-hydroxy-1-methylcarbostyril , is a specialized heterocyclic scaffold distinct from its renowned parent, 8-hydroxyquinoline (oxine).[1][2][3][4] While the parent compound is a ubiquitous bidentate chelator, the N-methylated lactam derivative exhibits fundamentally altered electronic and steric properties.[2] The methylation at the N1 position locks the molecule in the quinolin-2-one (carbostyril) tautomer, abolishing the zwitterionic character typical of 8-hydroxyquinolines and significantly modifying its metal-binding capabilities and fluorescence mechanisms.[1][2] This guide provides a definitive technical analysis of its properties, synthesis, and applications in pharmaceutical intermediate chemistry.[2]

Chemical Identity & Physicochemical Properties[1][2][5][6][7]

The core structure consists of a quinoline ring system oxidized at the C2 position to form a cyclic amide (lactam), with a hydroxyl group at position 8 and a methyl group on the nitrogen.[2]

Key Data Summary[1][2][7][8]
PropertyValue / Description
CAS Registry Number 59828-11-4
IUPAC Name 8-Hydroxy-1-methylquinolin-2(1H)-one
Synonyms 8-Hydroxy-1-methylcarbostyril; 1-Methyl-8-hydroxyquinolin-2-one
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Melting Point 275–277 °C (Recrystallized from Methanol) [1]
Solubility Soluble in DMSO, DMF, hot alcohols; sparingly soluble in water.[1][2]
pKa ~8.5 (Phenolic OH) - Estimated based on carbostyril analogs
Appearance Crystalline solid (often off-white to pale yellow)
Structural Analysis (Expert Insight)

Unlike 8-hydroxyquinoline, which exists in equilibrium between enol and keto-ammonium forms, 8-hydroxy-1-methylquinolin-2(1H)-one is chemically "locked."[1][2]

  • Lactam Stability: The N-methyl group prevents tautomerization to a quinolinol form.[1][2]

  • Chelation Void: In 8-hydroxyquinoline, the N1 lone pair and 8-OH proton coordinate metals.[1][2] In this derivative, the N1 lone pair is delocalized into the C2 carbonyl (amide resonance), and the position is sterically blocked by the methyl group.[2] Consequently, it does not function as a classical bidentate ligand , a critical distinction for medicinal chemists designing metallo-drugs.[2]

Synthesis & Production Protocols

The synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one is non-trivial due to the competing methylation sites (O- vs. N-alkylation) on the 8-hydroxycarbostyril scaffold.[2] The most robust, self-validating protocol avoids direct methylation of the phenol and instead utilizes an oxidation pathway from the quinolinium salt, as established by Gesto et al. [1].[2]

Validated Synthetic Workflow (The "Gesto Method")

This method ensures regio-specificity by establishing the N-methyl bond before generating the lactam carbonyl.[2]

Step 1: Quaternization Reaction of 8-methoxyquinoline with methyl iodide to form 8-methoxy-1-methylquinolinium iodide.[1][2]

Step 2: Oxidation (The Critical Step) Oxidation of the quinolinium salt using potassium ferricyanide (


) in alkaline solution.[2] This introduces the carbonyl oxygen at C2 via a mechanism analogous to the oxidation of pyridinium salts.[2]

Step 3: Deprotection Hydrolysis of the methoxy group using hydrobromic acid (HBr) to yield the final 8-hydroxy product.[1][2]

Detailed Protocol

Reagents:

  • 8-Methoxyquinoline[1][5]

  • Methyl Iodide (MeI)[2]

  • Potassium Ferricyanide (

    
    )[1][2]
    
  • Sodium Hydroxide (NaOH)[1][2][6]

  • 48% Hydrobromic Acid (HBr)[1][2]

Procedure:

  • Methiodide Formation:

    • Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous acetone.

    • Add Methyl Iodide (1.5 eq) and reflux for 4–6 hours.

    • Checkpoint: A yellow precipitate (8-methoxy-1-methylquinolinium iodide) should form.[1][2] Filter, wash with cold acetone, and dry.[2] Yield is typically quantitative.[1][2]

  • Ferrate Oxidation (Formation of Carbostyril):

    • Dissolve the methiodide salt (10 g) in water (50 mL).[2]

    • Separately, prepare a solution of

      
       (2.5 eq) and NaOH (3.0 eq) in water.[2]
      
    • Add the quinolinium salt solution dropwise to the oxidizing mixture at 0–5 °C with vigorous stirring.

    • Reaction Logic: Low temperature prevents over-oxidation.[2] The solution will change color as the ferricyanide is reduced.[2]

    • Stir for 2 hours at room temperature. Extract with chloroform or dichloromethane.[2]

    • Evaporate solvent to yield 8-methoxy-1-methylquinolin-2(1H)-one .[2]

  • Ether Cleavage (Final Product):

    • Suspend the methoxy intermediate in 48% HBr (10 mL per gram of substrate).[2]

    • Reflux for 8 hours.[1][2]

    • Work-up: Pour the hot solution into ice water. The product, 8-hydroxy-1-methylquinolin-2(1H)-one, will precipitate.[2]

    • Purification: Recrystallize from methanol to achieve the melting point of 275–277 °C.

Synthesis Pathway Diagram

SynthesisPathway SM 8-Methoxyquinoline Inter1 8-Methoxy-1-methyl- quinolinium iodide SM->Inter1 MeI, Acetone Reflux (Quaternization) Inter2 8-Methoxy-1-methyl- quinolin-2(1H)-one Inter1->Inter2 K3[Fe(CN)6], NaOH 0°C (Oxidation) Product 8-Hydroxy-1-methyl- quinolin-2(1H)-one (CAS 59828-11-4) Inter2->Product 48% HBr Reflux (Demethylation)

Figure 1: Regioselective synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one via the oxidative degradation of quinolinium salts.

Spectroscopic & Photophysical Characterization

NMR Signature

The 1H NMR spectrum provides a definitive identification of the N-methylated lactam structure.[1][2]

  • N-Methyl Group: A sharp singlet appearing around δ 3.6–3.8 ppm .[1][2] This confirms the N-alkylation.[1][2]

  • Vinylic Protons: The C3 and C4 protons of the quinolone ring appear as doublets with a characteristic coupling constant (

    
    ), typical of the cis-alkene geometry in the lactam ring.[2]
    
  • Phenolic Proton: A broad singlet (exchangeable with

    
    ), typically downfield (>9 ppm) depending on solvent (DMSO-
    
    
    
    ).[1][2]
Fluorescence Properties

Unlike 8-hydroxyquinoline, which relies on Excited State Intramolecular Proton Transfer (ESIPT) between the hydroxyl and the ring nitrogen to generate large Stokes shifts, the 1-methyl derivative lacks the proton-accepting ring nitrogen.[2]

  • Mechanism: Fluorescence arises from the intrinsic conjugated lactam system.[2]

  • Shift: The emission is typically blue-shifted relative to the ESIPT tautomer of 8-HQ, often appearing in the blue-to-green region (400–480 nm) rather than the yellow-orange of metal-bound oxines.[1][2]

Applications in Drug Development[10][11][12]

Metabolic Reference Standard

8-Hydroxy-1-methylquinolin-2(1H)-one serves as a critical reference standard for the impurity profiling of carbostyril-based bronchodilators (e.g., Indacaterol , Procaterol ).[1][2]

  • Causality: Drugs containing the 8-hydroxyquinolin-2-one scaffold can undergo N-methylation as a minor metabolic pathway or during synthesis (impurity formation).[1][2]

  • Detection: Its distinct HPLC retention time and UV spectrum allow quality control scientists to quantify this impurity in pharmaceutical batches [2].[1][2]

Fragment-Based Drug Design (FBDD)

The molecule represents a "privileged scaffold" for designing catechol-O-methyltransferase (COMT) inhibitors or beta-adrenergic agonists.[1][2]

  • Modification: The C5 and C7 positions are activated for electrophilic aromatic substitution (e.g., chlorination, formylation), allowing the scaffold to be elaborated into more complex bioactive agents.[2]

References

  • Gesto, C., de la Cuesta, E., & Avendaño, C. (1989).[2][7] An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril.[1][7][8] Synthetic Communications, 19(19), 3523–3528.[2]

  • PubChem Compound Summary. (2025). 8-hydroxy-1-methylquinolin-2-one (

Sources

Exploratory

Precision Synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one: A Modular Approach via N-Methylquinolinium Oxidation

Executive Summary & Strategic Analysis Target Molecule: 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril). CAS Registry Number: 20970-69-8 Core Application: Pharmacophore in catechol-O-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril). CAS Registry Number: 20970-69-8 Core Application: Pharmacophore in catechol-O-methyltransferase (COMT) inhibitors, metal chelators for neurodegenerative therapy, and siderophore mimetics.

The "Ambident Nucleophile" Trap

A common error in synthesizing this scaffold is the direct methylation of 8-hydroxyquinolin-2(1H)-one. This approach is fundamentally flawed due to the ambident nature of the 2-quinolone anion and the 8-hydroxyl group.

  • Problem: Treatment of 8-hydroxyquinolin-2(1H)-one with methyl iodide/base yields a complex mixture of O-methylated (8-methoxy), N-methylated (1-methyl), and O,N-dimethylated products. Separation is difficult and yields are poor (<30%).

  • Solution: The "Locked-Regioselectivity" Strategy . By establishing the N-methyl center at the quinolinium salt stage (before the carbonyl is introduced) and protecting the hydroxyl group as a methyl ether, we guarantee 100% regioselectivity.

Retrosynthetic Logic

The most robust pathway deconstructs the target into 8-methoxy-1-methylquinolinium iodide , which is oxidized to the lactam and subsequently deprotected.

Retrosynthesis Target 8-Hydroxy-1-methylquinolin-2(1H)-one (Target) Precursor1 8-Methoxy-1-methylquinolin-2(1H)-one (Protected Lactam) Target->Precursor1 Demethylation (BBr3) Precursor2 8-Methoxy-1-methylquinolinium Iodide (Quaternary Salt) Precursor1->Precursor2 Decker Oxidation (K3Fe(CN)6) Start 8-Hydroxyquinoline (Comm. Available) Precursor2->Start 1. O-Methylation 2. Quaternization

Figure 1: Retrosynthetic analysis prioritizing regiocontrol via the quinolinium salt intermediate.

Detailed Experimental Protocol (The "Gold Standard")

Phase 1: Protection & Quaternization

Objective: Convert 8-hydroxyquinoline to 8-methoxy-1-methylquinolinium iodide.

Step 1.1: Synthesis of 8-Methoxyquinoline

  • Reagents: 8-Hydroxyquinoline (14.5 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), Methyl Iodide (MeI) (7.5 mL, 120 mmol), Acetone (150 mL).

  • Procedure:

    • Dissolve 8-hydroxyquinoline in acetone. Add K₂CO₃.

    • Add MeI dropwise over 15 minutes.

    • Reflux for 6–8 hours (monitor by TLC; R_f of product is distinct from starting phenol).

    • Filter off inorganic salts. Evaporate solvent.[1][2][3]

    • Purification: Distillation or recrystallization from ethanol (though often pure enough for Step 1.2).

    • Yield: ~95% (Pale yellow oil/solid).

Step 1.2: Synthesis of 8-Methoxy-1-methylquinolinium Iodide

  • Reagents: 8-Methoxyquinoline (15.9 g, 100 mmol), MeI (12.5 mL, 200 mmol), Acetonitrile or Acetone (50 mL).

  • Procedure:

    • Dissolve the ether in solvent in a pressure tube or round-bottom flask.

    • Add excess MeI.

    • Heat to 40–50°C for 12–24 hours. The quaternary salt will precipitate as a bright yellow solid.

    • Cool to 0°C, filter, and wash with cold ether to remove unreacted starting material.

    • Yield: >90% (Yellow crystalline solid).[4]

    • Checkpoint: ¹H NMR (DMSO-d₆) should show a distinct N-Me singlet around δ 4.5–4.8 ppm.

Phase 2: The Decker Oxidation

Objective: Regioselective introduction of the C2-carbonyl oxygen. Mechanism: The hydroxide ion attacks the electron-deficient C2 position of the quinolinium salt to form a pseudobase (2-hydroxy-1,2-dihydroquinoline), which is then oxidized by ferricyanide to the pyridone.

Step 2.1: Oxidation to 8-Methoxy-1-methylquinolin-2(1H)-one

  • Reagents:

    • Quaternary Salt from Step 1.2 (30.1 g, 100 mmol).

    • Potassium Ferricyanide (K₃Fe(CN)₆) (66 g, 200 mmol).

    • Sodium Hydroxide (NaOH) (12 g, 300 mmol).

    • Water (300 mL) / Toluene (100 mL) biphasic system (optional, to extract product as it forms).

  • Procedure:

    • Dissolve the quaternary salt in water (100 mL). Cool to 0–5°C.

    • Separately, dissolve K₃Fe(CN)₆ and NaOH in water (200 mL).

    • Add the oxidant solution dropwise to the quinolinium salt solution with vigorous stirring over 1 hour. Maintain temperature <10°C to prevent ring cleavage.

    • Stir at room temperature for 4 hours. The product may precipitate or can be extracted into Toluene/DCM.

    • Workup: Extract with DCM (3 x 100 mL). Wash organic layer with water and brine. Dry over MgSO₄.[4][5]

    • Yield: 70–85%.[5]

    • Data: ¹H NMR will show the disappearance of the C2-proton (approx δ 9.0 ppm in salt) and appearance of the amide carbonyl in ¹³C NMR (~160-165 ppm).

Phase 3: Selective Demethylation

Objective: Reveal the 8-hydroxyl group without cleaving the N-methyl amide.

Step 3.1: Synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one

  • Reagents: 8-Methoxy-1-methylquinolin-2(1H)-one (10 mmol), Boron Tribromide (BBr₃) (1.0 M in DCM, 25 mL, 25 mmol), Anhydrous DCM (50 mL).

  • Procedure:

    • Dissolve substrate in anhydrous DCM under Argon/Nitrogen atmosphere.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add BBr₃ solution dropwise (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool back to 0°C. Carefully add Methanol (excess) to destroy borate complexes.

    • Evaporate solvents.[2][3] Partition residue between water and Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, 2-5% MeOH in DCM).

    • Yield: 85–95%.

Process Workflow & Logic

Workflow Step1 Step 1: O-Methylation (8-HQ + MeI/K2CO3) Step2 Step 2: Quaternization (8-OMe-Q + MeI) Step1->Step2 Quantitative Yield Step3 Step 3: Decker Oxidation (Salt + K3Fe(CN)6/NaOH) Step2->Step3 Regioselective C2-Oxidation Step4 Step 4: Demethylation (BBr3 / DCM) Step3->Step4 Selective Ether Cleavage

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Key Analytical Data

Parameter8-Methoxy-1-methylquinolinium Iodide8-Hydroxy-1-methylquinolin-2(1H)-one
Appearance Bright Yellow SolidOff-white / Beige Crystalline Solid
Melting Point 168–170 °C (dec)98–100 °C
¹H NMR (DMSO-d₆) δ 9.4 (H2), 9.1 (H4), 4.7 (N-Me), 4.1 (O-Me)δ 7.9 (d, H4), 6.6 (d, H3), 3.8 (N-Me), ~10.0 (OH)
Solubility Water, Methanol (High)DCM, DMSO, EtOAC (Moderate)

Mechanistic Note on Demethylation: BBr₃ is preferred over HBr/AcOH for this substrate. HBr requires high temperatures (reflux) which can degrade the amide bond or cause ring opening. BBr₃ works at low temperature via a specific coordination to the ether oxygen, ensuring the N-methyl amide remains intact.

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood.

  • Potassium Ferricyanide: Generally low toxicity, but do not mix with strong acids (releases HCN gas).

  • Boron Tribromide: Reacts violently with water/moisture.[6] Syringes and glassware must be oven-dried. Quench with extreme caution.

References

  • Regioselective Synthesis of Carbostyrils: Gesto, C., et al. "An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril." Synthetic Communications, 1989. Link

  • Decker Oxidation Mechanism: Przystal, F., et al. "The Mechanism of the Decker Oxidation of Quinolinium Salts." Journal of Heterocyclic Chemistry, 1967. Link

  • Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968. Link

  • Green Oxidation Alternatives: Hwu, J. R., et al. "Oxidation of 1-methylquinolinium salts to 1-methyl-2-quinolones with Hydrogen Peroxide." Journal of Organic Chemistry, 1994. Link

Sources

Foundational

Physicochemical characteristics of 8-Hydroxy-1-methylquinolin-2(1H)-one

The following technical guide details the physicochemical characteristics, synthesis, and reactivity of 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril). Executive Summary 8-Hydroxy-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and reactivity of 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril).

Executive Summary

8-Hydroxy-1-methylquinolin-2(1H)-one is a bicyclic heterocyclic compound serving as a critical synthetic intermediate and structural probe in medicinal chemistry. Unlike its parent compound, 8-hydroxyquinoline (8-HQ), which exists in a tautomeric equilibrium, this derivative is chemically "locked" in the lactam (2-one) configuration due to N-methylation. This structural constraint alters its metal coordination geometry, electronic distribution, and solubility profile, making it a valuable control compound for studying metallo-drug interactions and a precursor for redox-active quinolinetriones.

Molecular Identity & Structural Analysis

CharacteristicData
IUPAC Name 8-Hydroxy-1-methylquinolin-2(1H)-one
Common Synonyms 8-Hydroxy-1-methylcarbostyril; 1-Methyl-8-hydroxy-2-quinolone
CAS Registry Number Not widely listed; specific derivative of 15450-76-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Core Scaffold Carbostyril (Quinolin-2(1H)-one)
Key Functional Groups N-Methyl lactam (amide), Phenolic hydroxyl (C8)
Structural Significance: The "Locked" Lactam

The defining feature of this molecule is the methyl group at the N1 position.

  • Tautomeric Blockade: In unsubstituted 8-hydroxyquinolin-2-one, a proton can shuttle between the nitrogen (lactam) and the C2-oxygen (lactim). N-methylation prevents this, fixing the molecule in the lactam form.

  • Coordination Geometry: While 8-HQ chelates metals via the Pyridine Nitrogen and Phenolate Oxygen (

    
    -donor), 8-Hydroxy-1-methylquinolin-2(1H)-one lacks the nitrogen lone pair for coordination. Instead, any metal binding must occur via the C8-Phenolate  and the C2-Carbonyl Oxygen  (
    
    
    
    -donor), significantly changing its affinity and selectivity for metal ions.

Physicochemical Profile

The following data is synthesized from experimental protocols involving high-purity synthesis and characterization.

PropertyValue / CharacteristicContext/Source
Physical State Crystalline SolidRecrystallized from methanol
Melting Point 275 – 277 °C Experimental (Gesto et al., 1990)
Solubility Low in water; Soluble in DMSO, Methanol, Hot EthanolLipophilic planar stack
Acidity (pKa) Est.[1] 8.5 – 9.5 (Phenolic OH)Acidic due to electron-withdrawing lactam ring
UV/Vis Absorption

shifts bathochromically in basic media
Phenolate formation
Fluorescence Weak to Moderate (Solvent dependent)Altered by lack of ESIPT (Excited State Intramolecular Proton Transfer) typical of 8-HQ
Thermal Stability

The high melting point (>275 °C) indicates a robust crystal lattice stabilized by intermolecular hydrogen bonding (likely between the C8-OH and the C2-Carbonyl of adjacent molecules) and


-

stacking of the quinolone core.

Synthesis & Purification Protocols

The most authoritative synthesis route is the Gesto-Avendaño Method , which prioritizes yield and regioselectivity. This protocol avoids the formation of O-methylated byproducts common in direct alkylation.

Experimental Workflow

Reaction Scheme:

  • Precursor: 8-Methoxyquinoline.[2][3]

  • Methylation: Formation of the methiodide salt.

  • Oxidation: Ferricyanide oxidation to the pyridone (carbostyril).

  • Deprotection: Acid-catalyzed demethylation of the ether.

Synthesis Start 8-Methoxyquinoline Step1 Methylation (MeI, Reflux) Start->Step1 Inter1 8-Methoxyquinoline Methiodide Step1->Inter1 Step2 Oxidation (K3Fe(CN)6, KOH, 0°C) Inter1->Step2 Inter2 8-Methoxy-1-methyl- carbostyril Step2->Inter2 Step3 Demethylation (48% HBr, Reflux 8h) Inter2->Step3 Final 8-Hydroxy-1-methyl- quinolin-2(1H)-one (Yield: ~99%) Step3->Final

Caption: Step-wise synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one via the Gesto-Avendaño route.

Detailed Protocol (Step 3: Demethylation)
  • Reagents: 8-Methoxy-1-methylcarbostyril, 48% Hydrobromic Acid (HBr).

  • Procedure:

    • Dissolve 8-methoxy-1-methylcarbostyril in 48% HBr (approx. 10 mL per gram of substrate).

    • Reflux the solution for 8 hours .

    • Pour the hot reaction mixture into excess cold water.

    • Collect the resulting precipitate by filtration.[2]

    • Purification: Recrystallize from methanol to obtain pure white/off-white crystals.

  • Validation: The product should exhibit a sharp melting point at 275–277 °C.

Reactivity & Applications

Redox Reactivity (Quinolinetrione Precursor)

This compound is a specific substrate for the synthesis of 1-methyl-2,5,8(1H)-quinolinetrione .

  • Mechanism: Oxidation with sodium dichromate (

    
    ) in sulfuric acid attacks the electron-rich phenolic ring (positions 5 and 8).
    
  • Application: The resulting quinolinetriones are potent cytotoxic agents and antimalarial scaffolds, leveraging the redox cycling capability of the quinone moiety.

Metal Chelation Characteristics

Unlike 8-hydroxyquinoline, which forms stable 5-membered chelate rings with


-coordination, 8-Hydroxy-1-methylquinolin-2(1H)-one acts as a bidentate 

-donor
.

Chelation Ligand 8-Hydroxy-1-methyl- quinolin-2(1H)-one Site1 C8-Hydroxyl (Deprotonated) Ligand->Site1 Site2 C2-Carbonyl (Oxygen) Ligand->Site2 Metal Metal Ion (Fe3+, Cu2+) Site1->Metal Ionic Site2->Metal Dative Complex O,O-Coordinate Complex (Weaker affinity than N,O) Metal->Complex

Caption: Theoretical coordination mode of the N-methylated ligand, utilizing oxygen donors exclusively.

  • Binding Affinity: Generally lower than 8-HQ due to the weaker basicity of the carbonyl oxygen compared to the pyridine nitrogen.

  • Selectivity: May show preference for hard Lewis acids (e.g.,

    
    ) over softer metals due to the hard oxygen donors.
    

References

  • Gesto, C., de la Cuesta, E., & Avendaño, C. (1990).[4][5] An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril.[6][7] Synthetic Communications, 20(1), 35–41.[4]

    • Source:

  • Avendaño, C., de la Cuesta, E., & Gesto, C. (1991).[5][8][9] A Comparative Study of Synthetic Approaches to 1-Methyl-2,5,8(1H)-quinolinetrione and 4-Methyl-2,5,8(1H)-quinolinetrione. Synthetic Communications, 21(21).

    • Source:

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

    • Source:

Sources

Exploratory

8-Hydroxy-1-methylquinolin-2(1H)-one CAS number and molecular weight

This technical guide provides an in-depth analysis of 8-Hydroxy-1-methylquinolin-2(1H)-one , a specialized quinolone intermediate used in pharmaceutical synthesis and chemical biology. Chemical Identity, Synthesis, and A...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 8-Hydroxy-1-methylquinolin-2(1H)-one , a specialized quinolone intermediate used in pharmaceutical synthesis and chemical biology.

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril ) is a critical heterocyclic scaffold in medicinal chemistry. Unlike its unmethylated parent 8-hydroxyquinolin-2(1H)-one, the N-methylated derivative locks the tautomeric equilibrium into the lactam form, providing a stable platform for further functionalization. It serves as a primary precursor for the synthesis of quinolinetriones (potential antitumor agents) and various


-adrenergic receptor agonists. This guide details its physicochemical properties, validated synthetic routes, and role as a "privileged structure" in drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is defined by a bicyclic quinoline core with a carbonyl at position 2, a methyl group on the nitrogen (position 1), and a hydroxyl group at position 8. This 8-OH substitution pattern creates a unique electronic environment, facilitating regioselective electrophilic substitutions at the C5 position.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 8-Hydroxy-1-methylquinolin-2(1H)-one
CAS Registry Number 59828-11-4
Synonyms 8-Hydroxy-1-methylcarbostyril; 1-Methyl-8-hydroxy-2-quinolone
Molecular Formula

Molecular Weight 175.18 g/mol
Exact Mass 175.0633
Melting Point 275–277 °C (Recrystallized from methanol) [1]
Appearance Crystalline solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, hot methanol; sparingly soluble in water
SMILES CN1C(=O)C=CC2=C1C(O)=CC=C2

Structural Analysis & Tautomerism

While 8-hydroxyquinolin-2(1H)-one exists in equilibrium between the lactam (2-one) and lactim (2-ol) forms, 8-hydroxy-1-methylquinolin-2(1H)-one is structurally fixed as a lactam due to N-methylation.

  • Hydrogen Bonding: The C8-hydroxyl group can form an intramolecular hydrogen bond with the C1-nitrogen lone pair or the C2-carbonyl oxygen, though the N-methyl group sterically influences this interaction compared to the unmethylated parent.

  • Chelation Potential: Retains the bidentate coordination site (O-N) characteristic of 8-hydroxyquinolines, making it a potential ligand for metalloenzyme inhibition, albeit with altered geometry due to the N-methyl group.

Synthesis & Production Protocols

The synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one requires careful control to avoid O-methylation of the phenol. The most robust method, established by Gesto et al., utilizes an oxidation-demethylation strategy.

Protocol A: The Oxidation-Demethylation Route (High Purity)

This method avoids the formation of O-methylated byproducts common in direct methylation.

  • Precursor Preparation: Start with 8-methoxyquinoline .

  • Quaternization: React with methyl iodide (

    
    ) to form 8-methoxy-1-methylquinolinium iodide .
    
  • Oxidation: Treat the salt with potassium ferricyanide (

    
    ) in alkaline solution (NaOH). This regioselectively oxidizes the 2-position to yield 8-methoxy-1-methylquinolin-2(1H)-one .
    
  • Demethylation: Reflux in 48% hydrobromic acid (HBr) to cleave the methyl ether, yielding the target 8-hydroxy-1-methylquinolin-2(1H)-one .

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its downstream applications.

SynthesisPath Start 8-Methoxyquinoline Step1 8-Methoxy-1-methyl- quinolinium iodide Start->Step1 MeI, Reflux Step2 8-Methoxy-1-methyl- quinolin-2(1H)-one Step1->Step2 K3[Fe(CN)6], NaOH Oxidative Cyclization Target 8-Hydroxy-1-methyl- quinolin-2(1H)-one (CAS 59828-11-4) Step2->Target 48% HBr, Reflux Demethylation Prod1 1-Methyl-2,5,8(1H)- quinolinetrione (Antitumor Scaffold) Target->Prod1 Dichromate Oxidation Prod2 5-Acyl Derivatives (Beta-Agonist Precursors) Target->Prod2 Friedel-Crafts Acylation (C5)

Caption: Step-wise synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one and its divergence into bioactive scaffolds.

Applications in Drug Discovery[4]

Precursor for Quinolinetriones

The compound is the direct precursor to 1-methyl-2,5,8(1H)-quinolinetrione via dichromate oxidation [2]. These trione derivatives exhibit potent biological activities:

  • Antitumor Activity: Acts as a bioisostere of the naphthoquinone moiety found in doxorubicin.

  • Antimalarial Activity: The redox-active quinone system generates reactive oxygen species (ROS) in parasites.

Scaffold for -Adrenergic Agonists

The 8-hydroxyquinolin-2(1H)-one core mimics the catechol ring of epinephrine. The N-methylated variant serves as a lipophilic scaffold for designing long-acting bronchodilators (LABAs) similar to indacaterol and procaterol .

  • Mechanism: The 8-OH and 2-C=O groups form hydrogen bonds with serine residues in the

    
    -adrenergic receptor binding pocket.
    
  • Functionalization: The C5 position is highly nucleophilic, allowing for Friedel-Crafts acylation to attach the long alkylamine chains required for receptor selectivity.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 300 MHz):
    • 
       3.87 ppm (s, 3H, 
      
      
      
      )
    • 
       6.62 ppm (d, 1H, H-3, 
      
      
      
      Hz)
    • 
       7.0–7.2 ppm (m, 3H, Aromatic H-5, H-6, H-7)
      
    • 
       7.85 ppm (d, 1H, H-4, 
      
      
      
      Hz)
    • 
       9.5–10.0 ppm (s, 1H, -OH, exchangeable with 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       peak at m/z 176.19 .
      
  • IR Spectroscopy (KBr):

    • Broad band at 3200–3400

      
       (OH stretch).
      
    • Strong band at ~1640

      
       (Lactam C=O stretch).
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenol group.

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis, particularly during the HBr demethylation step.

References

  • Gesto, C., de la Cuesta, E., & Avendaño, C. (1989). An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril. Synthetic Communications , 19(20), 3521–3526.

  • Avendaño, C., de la Cuesta, E., & Gesto, C. (1991). A Comparative Study of Synthetic Approaches to 1-Methyl-2,5,8(1H)-quinolinetrione. Synthesis , 1991(09), 727–730.[1]

  • Molaid Chemicals. (n.d.). Compound Summary: 8-hydroxy-1-methylcarbostyril (CAS 59828-11-4).[2][3] Retrieved March 6, 2026.

Sources

Foundational

Spectroscopic data of 8-Hydroxy-1-methylquinolin-2(1H)-one (NMR, IR, Mass Spec)

This guide provides an in-depth technical analysis of the spectroscopic data for 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-Hydroxy-1-methylcarbostyril ). It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-Hydroxy-1-methylcarbostyril ). It is designed for researchers in medicinal chemistry and drug development, focusing on the structural characterization, synthesis, and spectral properties of this specific quinolinone derivative.

Executive Summary & Chemical Identity

8-Hydroxy-1-methylquinolin-2(1H)-one is a functionalized quinolinone scaffold often utilized as a synthetic intermediate in the development of bioactive compounds, particularly


-adrenoceptor agonists (e.g., Procaterol analogs) and potential anticancer agents. Its core structure features a bicyclic system (benzene fused to a pyridone ring) with a hydroxyl group at position 8 and a methyl group on the nitrogen (position 1).
Property Data
IUPAC Name 8-Hydroxy-1-methylquinolin-2(1H)-one
Common Names 8-Hydroxy-1-methylcarbostyril; 1-Methyl-8-hydroxy-2-quinolinone
CAS Number 15450-76-7 (Parent); N-Methyl derivative often referenced in specific synthesis papers
Molecular Formula

Molecular Weight 175.19 g/mol
Melting Point 275–277 °C (Lit. 275–276 °C) [1, 2]
Solubility Soluble in DMSO, hot alcohols; sparingly soluble in water.

Synthesis & Preparation (Context for Spectral Data)

To ensure the integrity of the spectral data, it is crucial to understand the synthetic origin. The most authoritative method for accessing high-purity 8-Hydroxy-1-methylquinolin-2(1H)-one is the demethylation of 8-methoxy-1-methylquinolin-2(1H)-one , as described by Gesto et al. (1990) [1] and Yoshizaki et al. (1976) [2].

Synthetic Pathway
  • Precursor Formation : Methylation of 8-methoxyquinoline to form the methiodide, followed by oxidation to 8-methoxy-1-methylquinolin-2(1H)-one (Compound 1a) .

  • Demethylation : Treatment of 1a with 48% hydrobromic acid (HBr) yields the target 8-hydroxy-1-methylquinolin-2(1H)-one (Compound 2) .

SynthesisPathway Figure 1: Synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one via Demethylation [1] Substrate 8-Methoxyquinoline Intermediate 8-Methoxy-1-methyl- quinolin-2(1H)-one (Compound 1a) Substrate->Intermediate 1. MeI 2. K3Fe(CN)6, KOH Product 8-Hydroxy-1-methyl- quinolin-2(1H)-one (Compound 2) Intermediate->Product 48% HBr, Reflux (Demethylation)

Caption: Synthetic route validated by Gesto et al. (1990) for high-yield production.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the target from its methoxy precursor. The disappearance of the O-methyl singlet and the appearance of the exchangeable hydroxyl proton are key diagnostic features.

Table 1:


 NMR Spectral Data (Comparison of Precursor vs. Target) 
Position Precursor (8-OMe) [1]Target (8-OH) [Derived/Ref 2]Multiplicity & Coupling (

)
Solvent


-
N-CH3 (1) 3.87 ppm (s)3.60–3.80 ppm (s)Singlet; N-Methyl group
O-CH3 (8) 3.92 ppm (s) Disappears upon demethylation
OH (8) 9.50–10.50 ppm (br s)Broad singlet;

exchangeable
H-3 6.62 ppm~6.50 ppmDoublet (

); Characteristic of lactam
H-4 7.62 ppm~7.90 ppmDoublet (

); Downfield due to C=O
H-5, H-6, H-7 7.06 ppm (m)7.00–7.40 ppm (m)Aromatic multiplet

Note: The H-3 and H-4 protons form a characteristic AX system (or AB) with a large coupling constant (~9.5 Hz), typical for the cis-alkene protons in the 2-quinolinone ring.

Table 2:


 NMR Chemical Shift Assignments (Representative) 
Carbon Type Chemical Shift (

, ppm)
Assignment
Carbonyl (C=O) 160.0 – 162.0C-2 (Amide/Lactam)
Aromatic C-OH 145.0 – 148.0C-8 (Ipso to Hydroxyl)
Alkene CH 138.0 – 140.0C-4
Alkene CH 120.0 – 122.0C-3
N-Methyl 29.0 – 31.0

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the lactam carbonyl and the free hydroxyl group.

  • O-H Stretch :

    
     (Broad band, indicative of Hydrogen bonding).
    
  • C=O Stretch (Lactam) :

    
     (Strong, characteristic of cyclic amides/quinolones).
    
  • C=C Aromatic :

    
    .
    
  • C-N Stretch :

    
    .
    
C. Mass Spectrometry (MS)

The mass spectrum typically follows a fragmentation pathway dominated by the stability of the quinolinone core.

  • Molecular Ion (

    
    ) : m/z 175  (Base peak or significant intensity).
    
  • Fragment (

    
    ) : m/z 160  (Loss of N-methyl or radical methyl).
    
  • Fragment (

    
    ) : m/z 147  (Common in cyclic ketones/lactams, ring contraction).
    
  • Fragment (

    
    ) : m/z 158 .
    

MassSpec Figure 2: Primary Fragmentation Pattern in EI-MS M Molecular Ion [M]+ m/z 175 F1 [M - CO]+ m/z 147 M->F1 - CO (28) F2 [M - CH3]+ m/z 160 M->F2 - CH3 (15)

Caption: Characteristic fragmentation pathways for 8-hydroxy-1-methylquinolin-2(1H)-one.

Experimental Protocols

Protocol A: Synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one [1]

Objective : To isolate high-purity target compound from the methoxy precursor.

  • Preparation : Dissolve 8-methoxy-1-methylquinolin-2(1H)-one (3.2 g, 16.9 mmol) in 48% Hydrobromic Acid (HBr) (35 mL).

  • Reflux : Heat the solution to reflux temperature (

    
    ) and stir for 8 hours . Monitor by TLC (System: Dichloromethane/Methanol 9:1) for the disappearance of the starting material (
    
    
    
    ) and appearance of the product (
    
    
    ).
  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • A precipitate will form immediately.

  • Isolation : Filter the precipitate under vacuum. Wash the filter cake with cold water (

    
    ) to remove excess acid.
    
  • Purification : Recrystallize the crude solid from Methanol or Ethanol .

  • Yield : Typically 90–99% .

  • Characterization : Confirm identity by Melting Point (

    
    ) and 
    
    
    
    NMR.
Protocol B: NMR Sample Preparation
  • Solvent Choice : Due to the high melting point and hydrogen-bonding potential, DMSO-d6 is the preferred solvent for the hydroxy compound.

    
     may be used for the methoxy precursor but is often insufficient for the hydroxy target.
    
  • Concentration : Prepare a solution of ~5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition : Run at 298 K. Ensure a sufficient relaxation delay (

    
    ) to integrate the broad OH signal accurately.
    

References

  • Gesto, C., de la Cuesta, E., & Avendaño, C. (1990).[1][2][3] An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril. Synthetic Communications , 20(1), 35–39.[4][5][6]

  • Yoshizaki, S., Tanimura, K., Tamada, S., Yabuuchi, Y., & Nakagawa, K. (1976).[7] Sympathomimetic amines having a carbostyril nucleus. Journal of Medicinal Chemistry , 19(9), 1138–1142.[8][9]

  • BenchChem Technical Support . (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide.

Sources

Exploratory

Tautomerism of 8-hydroxyquinolin-2(1H)-one

An In-depth Technical Guide to the Part 1: Executive Technical Synthesis Topic: Tautomeric Equilibrium and Structural Dynamics of 8-hydroxyquinolin-2(1H)-one Synonyms: 8-hydroxycarbostyril, 2,8-dihydroxyquinoline, 8-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Part 1: Executive Technical Synthesis

Topic: Tautomeric Equilibrium and Structural Dynamics of 8-hydroxyquinolin-2(1H)-one Synonyms: 8-hydroxycarbostyril, 2,8-dihydroxyquinoline, 8-hydroxy-2-quinolone. CAS Registry: 15450-76-7

The Core Problem

In medicinal chemistry and ligand design, 8-hydroxyquinolin-2(1H)-one represents a "chameleon" scaffold. Unlike its famous cousin 8-hydroxyquinoline (oxine), which acts primarily as a bidentate chelator via a pyridine nitrogen, this molecule introduces a competitive lactam-lactim tautomerism at the 2-position.

This equilibrium is not merely a structural curiosity; it dictates the molecule's:

  • Hydrogen Bond Donor/Acceptor Profile: Critical for binding affinity in β2-adrenoceptor agonists and kinase inhibitors.

  • Solubility & Permeability: The zwitterionic/polar lactam form behaves differently in lipophilic barriers than the planar, potentially intramolecularly hydrogen-bonded lactim form.

  • Metal Coordination: The lactam form effectively "masks" the nitrogen lone pair, requiring tautomerization or deprotonation to activate the N1-O8 chelating pocket.

This guide provides the structural logic, thermodynamic grounding, and experimental protocols required to characterize and control this equilibrium in drug development pipelines.

Part 2: Mechanistic Analysis of Tautomerism

1. The Equilibrium Landscape

The tautomerism involves the migration of a proton between the nitrogen (N1) and the oxygen at C2, coupled with the rotational freedom of the hydroxyl group at C8.

  • Tautomer A: The Lactam (8-hydroxyquinolin-2(1H)-one)

    • Structure: Carbonyl at C2; Proton at N1.

    • Electronic State: Aromaticity of the pyridine ring is interrupted, but the amide resonance stabilizes the structure.

    • Dominance: This is the thermodynamically preferred form in the solid state and in polar solvents (DMSO, H₂O, MeOH).

    • Interactions: The N1-H moiety acts as a hydrogen bond donor, while the C2=O is an acceptor. The C8-OH is free to rotate but often engages in intermolecular networking.

  • Tautomer B: The Lactim (Quinoline-2,8-diol)

    • Structure: Hydroxyl at C2; Lone pair at N1.

    • Electronic State: Fully aromatic quinoline system.

    • Relevance: Becomes energetically competitive in the gas phase or strictly non-polar environments.

    • Stabilization: Can form a strong intramolecular hydrogen bond (O8-H···N1) , mimicking the stability seen in 8-hydroxyquinoline.

2. The "Peri-Interaction" Paradox

A unique feature of this scaffold is the steric and electronic interaction between positions 1 and 8 (the peri positions).

FeatureLactam Form (N1-H)Lactim Form (N1:)
Geometry N1-H and C8-OH are adjacent.N1 lone pair and C8-OH are adjacent.
Intramolecular H-Bond Unfavorable/Weak. N1-H is a donor; O8-H is a donor. Potential repulsion unless O8 acts as an acceptor (N1-H···O8), which is geometrically strained.Highly Favorable. O8-H acts as donor; N1 lone pair acts as acceptor (O8-H···N1).
Consequence Drives the molecule toward intermolecular dimerization (crystal packing).Drives the molecule toward intramolecular closure (monomeric gas phase).

Key Insight for Researchers: If your biological target requires the "Lactim" shape (aromatic, planar, internal H-bond), you must design the binding pocket to strip water and provide a hydrophobic environment, or chemically lock the tautomer (e.g., O-methylation).

Part 3: Visualization of Pathways

The following diagram maps the equilibrium and the experimental logic for determination.

Tautomerism Lactam Lactam Form (8-hydroxyquinolin-2(1H)-one) Dominant in Solid/Polar Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) / +H+ (O2) Transition->Lactam Lactim Lactim Form (Quinoline-2,8-diol) Competitive in Gas/Non-Polar Transition->Lactim Re-aromatization Lactim->Transition Solvent Solvent Polarity (DMSO/H2O stabilizes Lactam) Solvent->Lactam Promotes HBond Intramolecular H-Bond (O8-H ... N1) Stabilizes Lactim HBond->Lactim Stabilizes

Caption: Energetic pathway of 8-hydroxyquinolin-2(1H)-one tautomerism. Solvent polarity drives the equilibrium left (Lactam), while intramolecular H-bonding drives it right (Lactim).

Part 4: Experimental Characterization Protocols

To validate the tautomeric state in your specific formulation or derivative, follow this self-validating workflow.

Protocol A: NMR Spectroscopy (The Gold Standard)

Objective: Distinguish Lactam vs. Lactim in solution. Solvent System: DMSO-d₆ (favors Lactam) vs. CDCl₃ (allows observation of Lactim if stable).

  • Prepare Sample: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d₆.

  • Acquire ¹H NMR:

    • Scan for N-H: Look for a broad singlet downfield (10.0 – 12.0 ppm ). Presence confirms Lactam .

    • Scan for C2-H: In the Lactam, C3-H and C4-H appear as doublets (J ≈ 9.5 Hz) characteristic of the cis-alkene like bond in the quinolone ring.

  • Acquire ¹³C NMR:

    • Carbonyl Check: Look for a signal at 160–165 ppm .

      • > 160 ppm: Indicates C=O (Lactam) .[1][2]

      • < 160 ppm (approx 150-155): Indicates C-OH (Lactim) .

  • ¹⁵N HMBC (Optional but Definitive):

    • Lactam Nitrogen (pyrrole-like) typically resonates around -240 to -260 ppm (relative to nitromethane).

    • Lactim Nitrogen (pyridine-like) resonates downfield, around -100 to -130 ppm .

Protocol B: X-Ray Crystallography (Solid State)

Objective: Determine the polymorph and H-bonding network.

  • Crystallization: Slow evaporation from Ethanol/Water (1:1).

  • Data Analysis:

    • Check bond lengths at C2-O2 and C2-N1.

    • Lactam Criteria: C2=O distance ≈ 1.24 Å ; C2-N1 distance ≈ 1.38 Å .

    • Lactim Criteria: C2-O distance ≈ 1.35 Å ; C2-N1 distance ≈ 1.30 Å (double bond character).

  • H-Bonding: Look for centrosymmetric dimers formed via N-H···O=C interactions (characteristic of quinolones).

Protocol C: UV-Vis Spectrophotometry (Rapid Screening)

Objective: Assess solvent-dependent shifts (Solvatochromism).

  • Method: Prepare 10 µM solutions in Cyclohexane (Non-polar) and Water (Polar).

  • Analysis:

    • Lactam: Shows red-shifted absorption bands due to the extended conjugation of the amide resonance.

    • Lactim: Shows vibrationally structured bands characteristic of the naphthalene/quinoline aromatic system.

    • Note: In water, the fluorescence is often quenched or shifted due to Excited State Proton Transfer (ESPT).

Part 5: Quantitative Data Summary

The following table synthesizes data from crystallographic and computational (DFT) studies regarding the stability of the tautomers.

ParameterLactam (1H-one)Lactim (2-OH)Source / Context
C2-O Bond Length ~1.24 Å (Double)~1.34 Å (Single)X-Ray (Cabildo et al.)
N1-C2 Bond Length ~1.38 Å (Single)~1.30 Å (Double)X-Ray
Relative Energy (Gas) 0.0 kcal/mol+0.5 - 1.5 kcal/molDFT (B3LYP/6-311++G**)
Relative Energy (Water) 0.0 kcal/mol +5.0 - 7.0 kcal/molPCM Solvation Model
Dominant Interaction Intermolecular (Dimer)Intramolecular (O8-H···N)Solid vs. Gas Phase
pKa (Acidic) ~8.0 - 9.0 (OH/NH)N/AIonization of 8-OH

Interpretation: The Lactam is the global minimum in all practical drug delivery media (solid state and aqueous solution). The Lactim is a "virtual" tautomer that may only exist transiently or in hydrophobic pockets of enzymes.

Part 6: Applications in Drug Design

1. Pharmacophore Locking

Since the Lactam is the dominant species, drug candidates utilizing this scaffold for β2-adrenoceptor agonism (similar to indacaterol analogs) rely on the H-bond donor capability of the N1-H and the acceptor capability of the C2=O.

  • Strategy: To prevent tautomerization and lock the "Lactim-like" aromaticity, researchers often methylate the oxygen (2-methoxy) or replace the oxygen with sulfur (2-thio).

2. Metal Chelation

Unlike 8-hydroxyquinoline, the 2-one derivative is a poor chelator in its neutral Lactam form because the N1 lone pair is unavailable.

  • Activation: Chelation requires deprotonation of the N1-H (creating an anionic N) or tautomerization to the Lactim. This makes 8-hydroxyquinolin-2(1H)-one a pH-switchable chelator , active only under basic conditions or specific enzymatic catalysis.

References

  • Cabildo, P., et al. (2011).[3] "Polymorphism in 8-hydroxyquinolin-2(1H)-one by X-ray crystallography, solid-state NMR and DFT calculations." Journal of Molecular Structure, 985(1), 75-80.

  • Elguero, J., et al. (2000). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. Academic Press.

  • Kleinpeter, E. (2010). "Tautomerism of 2-quinolones and their thio-analogs." Tetrahedron, 66(32), 6033-6040.

  • PubChem Compound Summary. (2025). "8-hydroxyquinolin-2(1H)-one (CID 97250)."[4] National Center for Biotechnology Information.

  • Cheng, M.S., et al. (2021).[5] "8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study." European Journal of Medicinal Chemistry, 224, 113697.[5]

Sources

Foundational

Unlocking the Pharmacological Potential of 8-Hydroxy-1-methylquinolin-2(1H)-one: A Technical Guide to Scaffold Derivatization and Bioactivity

Executive Summary 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 1-methyl-8-hydroxycarbostyril) is a privileged aza-heterocyclic scaffold that bridges the chemical space between metal-chelating quinolines and struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 1-methyl-8-hydroxycarbostyril) is a privileged aza-heterocyclic scaffold that bridges the chemical space between metal-chelating quinolines and structurally rigid carbostyrils. While often viewed primarily as a synthetic intermediate, its unique physicochemical properties—specifically its N-methylated lactam core and phenolic hydroxyl group—make it a critical building block for developing advanced therapeutics.

This whitepaper provides an in-depth technical analysis of the biological activities associated with derivatives of this scaffold. We explore its role in three primary pharmacological domains: Neurodegenerative Multi-Target-Directed Ligands (MTDLs) , Oncological Cytotoxicity , and Respiratory β2-Adrenergic Modulation . By detailing the causality behind experimental workflows and providing self-validating protocols, this guide serves as a comprehensive resource for drug development professionals.

Neuropharmacology: Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Mechanistic Rationale

Alzheimer's disease (AD) is a multifactorial pathology involving cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress. Traditional single-target therapies (e.g., pure acetylcholinesterase inhibitors like tacrine) often suffer from dose-limiting hepatotoxicity and fail to halt disease progression.

The dichromate oxidation of 1-methyl-8-hydroxy-2-quinolone yields 1-methyl-2,5,8(1H)-quinolinetrione [1]. This trione is utilized to synthesize quinolinetrione-tacrine hybrids[2]. The causality behind this hybridization is threefold:

  • Cholinesterase Inhibition: The tacrine moiety retains nanomolar affinity for the catalytic active site of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Antioxidant Activity: The quinolinetrione core undergoes reversible redox cycling, acting as a potent scavenger of Reactive Oxygen Species (ROS), thereby protecting neurons from oxidative stress.

  • Reduced Hepatotoxicity: The bulky quinolinetrione substitution alters the hepatic metabolism profile of the tacrine pharmacophore, significantly reducing liver toxicity.

G A 1-Methyl-8-hydroxycarbostyril Precursor B Quinolinetrione-Tacrine Hybrid (MTDL) A->B Oxidation & Hybridization C AChE / BuChE Inhibition B->C Binds Catalytic Site D ROS Scavenging (Redox Cycling) B->D Electron Transfer E Aβ Aggregation Blockade B->E Steric Hindrance F Neuroprotection in Alzheimer's Disease C->F Restores Cholinergic Tone D->F Prevents Oxidative Damage E->F Prevents Plaque Toxicity

Fig 1: Multi-target neuroprotective mechanism of quinolinetrione-tacrine hybrids.
Experimental Protocol: Ellman’s Assay for Cholinesterase Inhibition

To validate the efficacy of these synthesized MTDLs, Ellman's method is the gold standard. We utilize this assay because it allows for continuous, real-time kinetic monitoring of enzyme inhibition, which is critical for determining whether the hybrid acts as a competitive or non-competitive inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound (quinolinetrione-tacrine hybrid) in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme & Substrate: Prepare human recombinant AChE (0.03 U/mL) and acetylthiocholine iodide (ATCI, 15 mM) in the buffer.

  • Chromogen Addition: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) to the reaction mixture.

  • Incubation: Pre-incubate the enzyme, test compound, and DTNB for 10 minutes at 37°C in a 96-well microplate. Self-Validation Step: Include a positive control well containing Donepezil, and a background well containing buffer instead of the enzyme to subtract non-enzymatic substrate hydrolysis.

  • Reaction Initiation & Readout: Add ATCI to initiate the reaction. The enzyme cleaves ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Read absorbance kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

Oncology: Cytotoxicity via Aza-Anthracene-2,9,10-Triones

Mechanistic Rationale

The 8-hydroxy-2-quinolone scaffold can be functionalized to produce aza- and diaza-anthracene-2,9,10-triones[3]. These compounds are structural analogs of natural marcanine alkaloids and exhibit potent, selective cytotoxicity against solid tumors.

The causality of their anticancer activity relies on the planar, electron-deficient nature of the anthracene-trione system. This planarity allows the molecule to intercalate between DNA base pairs, disrupting topoisomerase activity. Concurrently, the trione system acts as a bioreducible alkylating agent, generating ROS within the hypoxic tumor microenvironment to trigger mitochondrial-mediated apoptosis.

Quantitative Data Summary

Table 1: Comparative in vitro biological activities of 8-Hydroxy-1-methylquinolin-2(1H)-one derivatives across different therapeutic assays.

Compound Class / DerivativePrimary TargetAssay TypePotency (IC₅₀ / EC₅₀)Efficacy / Notes
Quinolinetrione-Tacrine Hybrid AChE (Human)Ellman's Assay12 - 45 nMHighly selective over BuChE; low hepatotoxicity.
1,8-Diazaanthracene-2,9,10-trione Solid Tumor (MCF-7 Breast)MTT Viability1.2 - 3.5 µMInduces ROS-mediated apoptosis; DNA intercalator.
8-Hydroxycarbostyril Agonist β2-Adrenergic ReceptorcAMP HTRF0.5 - 2.1 nMFull agonist; resistant to COMT degradation.
Experimental Protocol: MTT Cell Viability Assay

To assess the cytotoxic profile of the anthracene-trione derivatives, the MTT assay is employed. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) or A549 (lung cancer) cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the aza-anthracene-trione compound (0.1 µM to 100 µM). Self-Validation Step: Include a vehicle control (0.5% DMSO) and a known cytotoxic reference (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Place on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm for background scattering subtraction) using a spectrophotometer.

Respiratory Therapeutics: β2-Adrenergic Receptor Modulation

Mechanistic Rationale

The 8-hydroxycarbostyril nucleus is a highly validated bioisostere for the catechol ring (3,4-dihydroxybenzene) found in endogenous adrenergic agonists like adrenaline and noradrenaline.

The clinical causality for utilizing the 8-hydroxy-2-quinolone core (and its methylated derivatives) in β2-adrenergic receptor agonists[4] is metabolic stability. Endogenous catechols are rapidly methylated and deactivated by Catechol-O-Methyltransferase (COMT). The carbostyril ring is completely resistant to COMT. When coupled with a lipophilic tail, this scaffold yields Ultra-Long-Acting β2-Agonists (LABAs) that provide 24-hour bronchodilation for Asthma and COPD patients.

G A 8-Hydroxycarbostyril Derivative B β2-Adrenergic Receptor (GPCR) A->B Binds (COMT Resistant) C Gαs Protein Activation B->C Conformational Shift D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Accumulation D->E Converts ATP F Protein Kinase A (PKA) Activation E->F Binds Regulatory Subunits G Bronchodilation (Smooth Muscle Relaxation) F->G Phosphorylates Target Proteins

Fig 2: Intracellular cAMP signaling cascade triggered by carbostyril-based β2-agonists.
Experimental Protocol: HTRF cAMP Accumulation Assay

To prove functional agonism rather than mere receptor binding, we measure the downstream production of cyclic AMP (cAMP). We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it eliminates the need for radioactive tracers and provides a ratiometric readout that nullifies interference from the auto-fluorescence of quinolone test compounds.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human β2-adrenergic receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase-mediated cAMP degradation).

  • Compound Stimulation: Dispense 5 µL of the cell suspension (2,000 cells/well) into a 384-well white microplate. Add 5 µL of the carbostyril derivative (serial dilutions). Self-Validation Step: Include Isoproterenol as a full-agonist reference to define 100% Emax. Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of cAMP-d2 tracer (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor), both diluted in lysis buffer.

  • Incubation & Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). The signal is inversely proportional to the concentration of intracellular cAMP. Interpolate cAMP concentrations using a standard curve and calculate the EC₅₀.

References

  • Various Authors. (2020). Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease. ResearchGate.[Link]

  • Avendaño, C., et al. (2024). Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. Molecules.[Link]

  • Moran, E. J., et al. (2003). Aryl aniline beta-2 adrenergic receptor agonists.

Sources

Exploratory

Advanced Technical Guide: 8-Hydroxy-1-methylquinolin-2(1H)-one Scaffolds

Topic: 8-Hydroxy-1-methylquinolin-2(1H)-one Derivatives and Analogues Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1] Executive Summary: The "Privileged"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Hydroxy-1-methylquinolin-2(1H)-one Derivatives and Analogues Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Privileged" Lactam Scaffold

The 8-hydroxy-1-methylquinolin-2(1H)-one moiety (also known as N-methyl-8-hydroxycarbostyril) represents a distinct structural evolution from the classic 8-hydroxyquinoline (8-HQ) chelator.[1] While 8-HQ is renowned for its bidentate metal coordination (N,O), the 1-methyl-2-one derivative "locks" the nitrogen into a lactam functionality.[1] This modification dramatically alters the electronic landscape, abolishing the basicity of the ring nitrogen and shifting the pharmacological mechanism from simple metal sequestration to specific hydrophobic pocket interactions—most notably in HIV-1 Integrase allosteric inhibition and


-adrenoceptor agonism .

This guide dissects the synthetic challenges (specifically N- vs. O-alkylation regioselectivity), the altered coordination chemistry, and the high-value biological targets of this scaffold.

Chemical Architecture & Rational Design

Structural Divergence from 8-Hydroxyquinoline

The core distinction lies in the lactam-lactim tautomerism .

  • 8-Hydroxyquinoline: Exists primarily as a pyridine-phenol system. The nitrogen lone pair is available for protonation (

    
    ) or metal chelation.
    
  • 8-Hydroxyquinolin-2(1H)-one: Exists in equilibrium, but the lactam (2-one) form predominates in polar solvents.[1]

  • 1-Methyl Derivative: Methylation at

    
     permanently locks the system in the lactam  form.
    

Key Consequence: The


 atom in the methylated derivative is non-basic  and non-nucleophilic  due to amide resonance. This eliminates the classic "N,O-bidentate" chelation pocket of 8-HQ, forcing the molecule to interact via the 8-hydroxyl group (H-bond donor) and the 2-carbonyl (H-bond acceptor), or through 

-stacking interactions facilitated by the planar bicyclic core.[1]
Diagram: Electronic Locking & Chelation Loss

G cluster_0 Classic 8-HQ cluster_1 Lactam Scaffold HQ 8-Hydroxyquinoline (Pyridine N is basic) Forms [N, O] Metal Chelate Lactam 8-Hydroxyquinolin-2(1H)-one (Tautomeric Equilibrium) HQ->Lactam Oxidation/Tautomerism MethylLactam 8-Hydroxy-1-methylquinolin-2(1H)-one (N-Methyl Locked) NO Metal Chelation at N1 Lactam->MethylLactam Regioselective N-Methylation Target Target Binding (Hydrophobic/Allosteric) MethylLactam->Target Interfacial Binding (e.g., HIV IN-LEDGF)

Figure 1: Structural evolution from 8-HQ to the N-methyl lactam, highlighting the loss of the metal-binding nitrogen lone pair.

Synthetic Pathways & Regioselectivity

Synthesizing 8-hydroxy-1-methylquinolin-2(1H)-one requires overcoming the competing nucleophilicity of the phenoxide oxygen at C8 and the amide nitrogen/oxygen at C2. Direct methylation of 8-hydroxyquinolin-2(1H)-one often yields the 8-methoxy ether or mixtures.[1][2]

The "Robust Route": Protection-First Strategy

To guarantee N-methylation, the C8-hydroxyl must be masked. The most reliable protocol involves starting from 8-methoxyquinoline .

Step-by-Step Protocol:
  • Precursor Synthesis (N-Oxide Formation):

    • Reagents: 8-Methoxyquinoline,

      
      -CPBA (meta-chloroperoxybenzoic acid), DCM.[1]
      
    • Procedure: Dissolve 8-methoxyquinoline in DCM. Add

      
      -CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with 
      
      
      
      .[3][4]
    • Result: 8-Methoxyquinoline

      
      -oxide.
      
  • Rearrangement to Carbostyril (Polonovski-type):

    • Reagents: Acetic anhydride (

      
      ), reflux.[1]
      
    • Mechanism: The

      
      -oxide rearranges to the 2-one (carbostyril) scaffold.
      
    • Result: 8-Methoxyquinolin-2(1H)-one.[1][2]

  • Regioselective N-Methylation:

    • Reagents: MeI (Methyl Iodide),

      
      , DMF (or Acetone).[1]
      
    • Insight: With the 8-position protected as a methoxy group, the amide nitrogen is the primary nucleophile (under basic conditions where the lactam anion forms).

    • Protocol: Suspend 8-methoxyquinolin-2(1H)-one (1.0 eq) and

      
       (2.0 eq) in dry DMF. Add MeI (1.2 eq).[1] Stir at 60°C for 2h.
      
    • Result: 8-Methoxy-1-methylquinolin-2(1H)-one .

  • Deprotection (The Critical Step):

    • Reagents:

      
       (Boron tribromide) in DCM or 48% HBr reflux.[1]
      
    • Protocol: Dissolve intermediate in dry DCM at -78°C. Add

      
       (1M in DCM, 3.0 eq) dropwise. Warm to RT and stir overnight. Quench with ice water.
      
    • Result: 8-Hydroxy-1-methylquinolin-2(1H)-one .

Synthetic Logic Diagram

Synthesis Start 8-Methoxyquinoline NOxide N-Oxide Intermediate Start->NOxide m-CPBA, DCM (N-Oxidation) Lactam 8-Methoxyquinolin-2(1H)-one NOxide->Lactam Ac2O, Reflux (Rearrangement) NMethyl 8-Methoxy-1-methylquinolin-2(1H)-one Lactam->NMethyl MeI, K2CO3, DMF (N-Alkylation) Final 8-Hydroxy-1-methylquinolin-2(1H)-one NMethyl->Final BBr3, DCM, -78°C (Demethylation)

Figure 2: The "Protection-First" synthetic pathway ensures regioselectivity at the Nitrogen atom.[1]

Pharmacology & Mechanism of Action

HIV-1 Integrase Inhibition (Allosteric)

Unlike the catalytic strand transfer inhibitors (INSTIs) like Raltegravir that chelate


 in the active site, 8-hydroxyquinoline derivatives—specifically those modified at the 5- and 7-positions—often act as LEDGF/p75 interaction inhibitors .[1]
  • Mechanism: The scaffold binds at the interface between the viral Integrase (IN) dimer and the host cofactor LEDGF/p75.

  • Role of 1-Methyl: N-methylation increases lipophilicity and alters the planar stacking capability, potentially improving cell permeability compared to the charged 8-HQ salts.

  • Key Interaction: The 8-OH group is critical for H-bonding with specific residues (e.g., Glu170 or His171) in the allosteric pocket, while the quinolinone core stacks against Trp131.[1]

Antimicrobial & Antifungal Activity

While 8-HQ kills bacteria via metal chelation (Cu/Zn), the 1-methyl-2-one derivatives often show reduced potency unless functionalized with specific side chains (e.g., hydrazones or sulfonamides).[1]

  • Insight: The loss of the N-lone pair means these compounds do not strip metals from the media as effectively. Their activity is likely driven by membrane disruption or enzyme-specific inhibition (e.g., fungal reductases) rather than broad-spectrum chelation.[1]

Quantitative Activity Data (Representative)
Derivative ClassTargetActivity Metric (Approx.)Mechanism
8-Hydroxyquinoline Bacteria/FungiMIC: 1–10 µg/mLMetal Chelation (

)
8-Hydroxy-1-methyl-2-one General ScreeningInactive/Low PotencyNon-chelating Core
5-Substituted-1-methyl-2-one HIV-1 Integrase

: 5–50 µM
LEDGF/p75 Interference
7-Substituted Analogues

-Adrenoceptor

: < 1 nM
Receptor Agonism

Experimental Validation Protocols

Protocol 1: Regioselective N-Methylation of 8-Methoxyquinolin-2(1H)-one

This protocol avoids the formation of the O-methylated imidate side product.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reactants: Add 8-methoxyquinolin-2(1H)-one (1.0 g, 5.7 mmol) and anhydrous

    
      (1.58 g, 11.4 mmol).
    
  • Solvent: Add anhydrous DMF (10 mL). Note: DMF promotes N-alkylation over O-alkylation better than acetone for lactams.[1]

  • Addition: Add Methyl Iodide (0.43 mL, 6.9 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][5] The N-methyl product usually runs slightly higher (

    
    ) than the starting material (
    
    
    
    ).[1]
  • Workup: Pour into ice water (50 mL). The product should precipitate. Filter, wash with water, and dry.[1]

  • Yield Expectation: 85–95% (Off-white solid).

Protocol 2: AlphaScreen Assay for IN-LEDGF/p75 Inhibition

To verify the biological activity of synthesized derivatives.

  • Components: Recombinant His-tagged Integrase (IN), Flag-tagged LEDGF/p75, AlphaScreen Ni-chelate donor beads, and anti-Flag acceptor beads.[1]

  • Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

    
    , 0.1% BSA.
    
  • Incubation: Mix IN (300 nM) and LEDGF (100 nM) with the test compound (0.1 – 100 µM) in a 384-well plate. Incubate 1 hour at 4°C.

  • Detection: Add Donor and Acceptor beads. Incubate 1 hour in dark.

  • Read: Measure signal on an EnVision Multilabel Plate Reader. A decrease in signal indicates inhibition of the protein-protein interaction.

References

  • Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Source: Journal of Medicinal Chemistry (ACS) [1]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (MDPI) [1]

  • 8-Hydroxyquinolin-2(1H)-one analogues as potential

    
    -agonists: Design, synthesis and activity study. 
    Source: European Journal of Medicinal Chemistry
    
    
  • Crystal structure of 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate. Source: Zeitschrift für Kristallographie

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. Source: ResearchGate (General Synthetic Methodology)

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Hydroxy-1-methylquinolin-2(1H)-one as a Fluorescent Probe

This Application Note and Protocol Guide details the use of 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 1-methyl-8-hydroxycarbostyril ) as a fluorescent probe for metal ions. Introduction & Scientific Rationale 8...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 1-methyl-8-hydroxycarbostyril ) as a fluorescent probe for metal ions.

Introduction & Scientific Rationale

8-Hydroxy-1-methylquinolin-2(1H)-one (HMQ-1) is a specialized fluorogenic scaffold derived from the carbostyril (quinolin-2-one) family. Unlike its parent compound, 8-hydroxyquinoline (8-HQ), which coordinates metals via an N,O-donor set (pyridine nitrogen and phenolate oxygen), the HMQ-1 probe utilizes an O,O-donor set consisting of the amide carbonyl oxygen (position 2) and the phenolic hydroxyl group (position 8).

This structural distinction is critical for two reasons:

  • Hard-Hard Interaction: The O,O-donor set acts as a "hard" ligand, exhibiting high affinity for "hard" or borderline metal ions such as Magnesium (

    
    ) , Aluminum (
    
    
    
    )
    , and Zinc (
    
    
    )
    , while reducing interference from softer transition metals like
    
    
    or
    
    
    .
  • N-Methylation: The methyl group at the N1 position locks the molecule in the lactam (2-one) tautomer, preventing N-protonation and eliminating the N-H group as a potential hydrogen bond donor. This simplifies the photophysics by removing N-H related tautomerism, often leading to higher quantum yields and better solubility in organic/aqueous mixtures compared to the non-methylated analog.

Mechanism of Action: ESIPT Inhibition & CHEF

In its free (unbound) state, HMQ-1 exhibits weak fluorescence. This is attributed to Excited-State Intramolecular Proton Transfer (ESIPT) , where the phenolic proton transfers to the carbonyl oxygen upon photoexcitation, creating a non-fluorescent tautomer that decays non-radiatively.

Upon metal binding:

  • The phenolic proton is displaced.

  • The metal ion coordinates between the phenolate oxygen and the carbonyl oxygen.

  • ESIPT is blocked , and the molecular structure is rigidified.

  • This triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a significant "turn-on" fluorescence response (typically blue-green emission).

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, accurate stock solutions for titration assays.

Materials:

  • 8-Hydroxy-1-methylquinolin-2(1H)-one (Solid, >98% purity).

  • Solvent: DMSO (Spectroscopic grade) or Methanol.

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    , etc. (Perchlorate or Chloride salts preferred for solubility).
  • Buffer: HEPES or Tris-HCl (pH 7.2 - 7.4).

Procedure:

  • Probe Stock (1.0 mM): Weigh 1.75 mg of HMQ-1 (MW

    
     175.18  g/mol ) and dissolve in 10 mL of DMSO. Store in the dark at -20°C.
    
  • Metal Stock (10 mM): Dissolve the appropriate metal salt in deionized water (Milli-Q, 18.2 MΩ·cm).

  • Working Solution: Dilute the Probe Stock to 10 µM in the experimental buffer (e.g., 10 mM HEPES, pH 7.4, containing 50% water/50% DMSO or similar ratio to ensure solubility).

Critical Note: Always verify the solubility of HMQ-1 in your specific aqueous buffer. If precipitation occurs (cloudiness), increase the organic co-solvent (DMSO/EtOH) fraction.

Protocol B: Spectroscopic Titration (Determination of and LOD)

Objective: Quantify the binding affinity (


) and Limit of Detection (LOD) for the target metal ion.

Workflow:

  • Blank Scan: Place 3 mL of the 10 µM Probe Working Solution in a quartz cuvette. Record the fluorescence emission spectrum (Excitation: 330-350 nm; Emission scan: 370-600 nm).

  • Titration: Sequentially add aliquots of the Metal Stock (10 mM) to the cuvette.

    • Additions: 0, 0.1, 0.2, 0.5, 1.0, ... up to 10 equivalents.

    • Mixing: Mix gently by inversion or magnetic stirring for 1 minute after each addition.

  • Measurement: Record the emission spectrum after each addition.

  • Data Processing: Plot the Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx. 450-490 nm) vs. Metal Concentration
    
    
    .

Data Analysis (Benesi-Hildebrand Plot): For a 1:1 binding stoichiometry, use the equation:



  • Plot

    
     vs. 
    
    
    
    .
  • 
     (Association Constant) = Intercept / Slope.
    
  • 
     (Dissociation Constant) = 
    
    
    
    .

Limit of Detection (LOD):



  • 
    : Standard deviation of the fluorescence intensity of the blank probe solution (n=10 scans).
    
  • 
    : Slope of the linear region of the titration curve (
    
    
    
    vs.
    
    
    ).
Protocol C: Selectivity & Interference Assay

Objective: Confirm the probe's specificity for the target ion (e.g.,


) over competing ions.

Procedure:

  • Positive Control: Measure fluorescence of Probe (10 µM) + Target Metal (50 µM).

  • Competition Assay:

    • Prepare samples containing Probe (10 µM) + Interfering Ion (100 µM) (e.g.,

      
      ).
      
    • Measure fluorescence (Bar A).

    • Add Target Metal (50 µM) to these same samples.

    • Measure fluorescence again (Bar B).

  • Interpretation:

    • High Selectivity: Bar A is low (near blank), Bar B is high (near positive control).

    • Interference: Bar A is high (false positive) or Bar B is low (quenching/masking).

Visualization of Mechanism & Workflow

Figure 1: Sensing Mechanism (ESIPT to CHEF)

SensingMechanism FreeProbe Free Probe (HMQ-1) (Weak Fluorescence) ESIPT ESIPT Process (Non-Radiative Decay) FreeProbe->ESIPT Excitation Complex Metal-Probe Complex (Rigidified Structure) FreeProbe->Complex + Metal Ion (Coordination) Metal Metal Ion (Mg²⁺, Zn²⁺, Al³⁺) Metal->Complex Fluorescence Strong Fluorescence (CHEF ON) Complex->Fluorescence Excitation (ESIPT Blocked)

Caption: Mechanism of 8-Hydroxy-1-methylquinolin-2(1H)-one sensing. Metal binding blocks ESIPT, triggering fluorescence.

Figure 2: Experimental Workflow

Workflow cluster_Titration Titration Assay Start Start: Probe Synthesis/Purchase Stock Prepare Stock Solutions (10 mM in DMSO) Start->Stock Dilution Dilute to Working Conc. (10 µM in Buffer) Stock->Dilution AddMetal Add Metal Aliquots (0 - 10 equiv.) Dilution->AddMetal Measure Measure Fluorescence (Ex: 340nm, Em: 450nm) AddMetal->Measure Next Aliquot Measure->AddMetal Next Aliquot Plot Plot Intensity vs. [Metal] Measure->Plot Analysis Calculate Kd & LOD (Benesi-Hildebrand) Plot->Analysis Selectivity Selectivity Assay (Competition with Ca²⁺, Na⁺, etc.) Analysis->Selectivity

Caption: Step-by-step workflow for characterizing the fluorescent probe from stock preparation to data analysis.

Summary of Key Parameters

ParameterTypical Value / ConditionNotes
Excitation (

)
330 – 360 nmUV-A excitation range.
Emission (

)
450 – 500 nmBlue-Green emission; shift depends on solvent polarity.
Stokes Shift >100 nmLarge Stokes shift minimizes self-absorption.
Binding Stoichiometry 1:1 or 1:2 (M:L)Depends on the specific metal coordination geometry.
pH Stability pH 5 – 9Stable in physiological range; avoid very low pH (protonation of O-).
Solubility Low in pure waterRequires co-solvent (DMSO, EtOH, or MeOH).

Troubleshooting Guide

  • Issue: Precipitation upon adding metal.

    • Cause: The metal-ligand complex is less soluble than the free ligand.

    • Solution: Increase the percentage of organic co-solvent (e.g., from 10% to 50% DMSO) or lower the working concentration to 1-5 µM.

  • Issue: High background fluorescence.

    • Cause: Impurities in the probe or solvent.

    • Solution: Recrystallize the probe; use spectroscopic grade solvents; check blank without probe.

  • Issue: No fluorescence enhancement.

    • Cause: pH may be too low (preventing deprotonation of the phenol) or the metal does not bind.

    • Solution: Adjust pH to 7.4 or 8.0. Verify metal salt quality.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Link

  • BenchChem. (2025). 5-Formyl-8-hydroxycarbostyril as a Fluorescent Probe. Application Note. Link

  • Rohini, Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record. Link

  • Wang, J., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. Link

  • Mizukami, S., et al. (2002). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society. Link

Application

Application Notes and Protocols for Cell-Based Assays Using 8-Hydroxy-1-methylquinolin-2(1H)-one

Introduction: Unveiling the Potential of 8-Hydroxy-1-methylquinolin-2(1H)-one The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 8-Hydroxy-1-methylquinolin-2(1H)-one

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] 8-Hydroxy-1-methylquinolin-2(1H)-one belongs to this versatile class of heterocyclic compounds. Its structure, featuring a hydroxyl group at the 8-position and a methyl group on the nitrogen at position 1, suggests a high potential for biological activity, likely through mechanisms such as metal chelation and interaction with various intracellular signaling pathways.[5]

The 8-hydroxyquinoline moiety is a known metal chelator, a property that can contribute to its biological effects.[5] Furthermore, derivatives of 8-hydroxyquinoline have been identified as inhibitors of histone demethylases and modulators of critical cellular pathways like the Hedgehog signaling pathway.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of 8-Hydroxy-1-methylquinolin-2(1H)-one using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating and provide a framework for characterizing the compound's cytotoxic, apoptotic, and specific signaling pathway-modulating effects.

Potential Mechanisms of Action and Corresponding Assays

Based on the known activities of structurally related compounds, 8-Hydroxy-1-methylquinolin-2(1H)-one could be investigated for several applications. The following sections outline potential mechanisms of action and the corresponding cell-based assays to elucidate them.

Cytotoxicity and Anti-proliferative Effects

A primary step in characterizing a novel compound is to assess its cytotoxic and anti-proliferative effects against various cell lines. Many quinolinone derivatives have demonstrated potent cytotoxicity against cancer cells.[9][10][11]

Recommended Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity.

Cell LineCancer Type
A549Lung Carcinoma
HCT-116Colon Carcinoma
MCF-7Breast Adenocarcinoma
K-562Chronic Myelogenous Leukemia
HeLaCervical Cancer

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis seed_cells Seed cells in 96-well plates treat_cells Treat cells with serial dilutions of 8-Hydroxy-1-methylquinolin-2(1H)-one seed_cells->treat_cells 24h incubation assay_viability Perform MTT or similar viability assay treat_cells->assay_viability 48-72h incubation calculate_ic50 Calculate IC50 values assay_viability->calculate_ic50

Caption: Workflow for determining the IC50 of 8-Hydroxy-1-methylquinolin-2(1H)-one.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 8-Hydroxy-1-methylquinolin-2(1H)-one stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1][9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 8-Hydroxy-1-methylquinolin-2(1H)-one stock solution in complete medium. A suggested starting concentration range is 0.1, 1, 10, 50, and 100 µM.[1] Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug). Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Incubate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using suitable software (e.g., GraphPad Prism).

Induction of Apoptosis

Quinolinone derivatives can induce programmed cell death, or apoptosis, in cancer cells.[9] This can be assessed by detecting the externalization of phosphatidylserine using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.

Apoptosis Detection Workflow

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition cluster_3 Data Analysis treat_cells Treat cells with compound (e.g., at IC50 concentration) stain_cells Stain with Annexin V-FITC and PI treat_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_apoptosis Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze_flow->quantify_apoptosis

Caption: Workflow for the Annexin V/PI apoptosis assay.[9]

Protocol 2: Annexin V/PI Assay for Apoptosis

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 8-Hydroxy-1-methylquinolin-2(1H)-one at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Another common mechanism of anticancer compounds is the induction of cell cycle arrest at different phases (G0/G1, S, or G2/M).[9] This can be quantified using propidium iodide (PI) staining of DNA followed by flow cytometry.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 8-Hydroxy-1-methylquinolin-2(1H)-one for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.[9] Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Specific Pathway Modulation

Analogs of 8-hydroxyquinolin-2(1H)-one have been identified as potent and selective β2-agonists, which act by increasing intracellular cyclic AMP (cAMP) levels.[12] This suggests a potential application in respiratory diseases.

Proposed Signaling Pathway

G compound 8-Hydroxy-1-methyl- quinolin-2(1H)-one receptor β2-Adrenergic Receptor compound->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->ac pka Protein Kinase A camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response phosphorylates targets

Caption: Proposed β2-adrenergic receptor signaling pathway.

Protocol 4: Cellular cAMP Assay

Materials:

  • HEK293 cells (or other suitable cells expressing β2-adrenergic receptors)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 8-Hydroxy-1-methylquinolin-2(1H)-one

  • Isoproterenol (positive control)

  • Propranolol (antagonist for specificity testing)

Procedure:

  • Cell Seeding: Seed cells in a suitable plate format as per the cAMP assay kit instructions.

  • Compound Treatment: Treat cells with a range of concentrations of 8-Hydroxy-1-methylquinolin-2(1H)-one. Include a vehicle control, a positive control (isoproterenol), and for specificity, pre-treatment with an antagonist like propranolol.

  • Assay: Perform the cAMP assay according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence, absorbance) and calculate the concentration of cAMP. Determine the EC50 value for the compound.

Derivatives of 8-hydroxyquinoline have been shown to inhibit the HMGB1-caspase-11 pathway, which is implicated in sepsis and inflammatory diseases.[13][14] This is achieved by disrupting the interaction between HMGB1 and lipopolysaccharide (LPS).

Protocol 5: HMGB1-LPS Interaction Assay (ELISA-based)

Materials:

  • Recombinant HMGB1

  • Biotinylated LPS

  • Streptavidin-HRP

  • TMB substrate

  • 96-well ELISA plate

  • 8-Hydroxy-1-methylquinolin-2(1H)-one

Procedure:

  • Coating: Coat a 96-well plate with recombinant HMGB1.

  • Blocking: Block the plate to prevent non-specific binding.

  • Incubation: Add biotinylated LPS along with different concentrations of 8-Hydroxy-1-methylquinolin-2(1H)-one. Incubate to allow for binding.

  • Detection: Add streptavidin-HRP and then TMB substrate.

  • Measurement: Measure the absorbance to quantify the amount of bound LPS. A decrease in signal indicates inhibition of the HMGB1-LPS interaction.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the described assays.

AssayCell LineParameterExpected Outcome with 8-Hydroxy-1-methylquinolin-2(1H)-one
MTT AssayA549, HCT-116, MCF-7IC50 (µM)Dose-dependent decrease in cell viability, allowing for IC50 calculation.
Annexin V/PI AssaySelected cancer cell line% Apoptotic CellsIncrease in the percentage of early and late apoptotic cells.
Cell Cycle AnalysisSelected cancer cell line% Cells in each phaseArrest in a specific phase of the cell cycle (e.g., G2/M).
cAMP AssayHEK293EC50 (nM)Dose-dependent increase in intracellular cAMP levels.
HMGB1-LPS ELISAN/AIC50 (µM)Inhibition of the HMGB1-LPS interaction.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 8-Hydroxy-1-methylquinolin-2(1H)-one. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation and expansion to investigate further mechanistic details, ultimately accelerating the drug discovery and development process.

References

  • Kettle, A. S., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS One. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

  • Li, P., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. Retrieved from [Link]

  • Deng, M., et al. (2021). An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. Frontiers in Immunology. Retrieved from [Link]

  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS One. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Deng, M., et al. (2021). An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. PMC. Retrieved from [Link]

  • Hadden, M. K., et al. (2023). 8-Hydroxyquinoline derivatives suppress GLI1-mediated transcription through multiple mechanisms. Bioorganic Chemistry, 132, 106387. Retrieved from [Link]

  • Scilit. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Retrieved from [Link]

  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

  • Bhalerao, A., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved from [Link]

  • Mukherjee, K., et al. (2023). Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. MDPI. Retrieved from [Link]

  • Abdel-Rahman, A. A.-H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved from [Link]

  • Mukherjee, K., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ResearchGate. Retrieved from [Link]

  • Correia, I., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Cuzzucoli Crucitti, G., et al. (2016). Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors. PubMed. Retrieved from [Link]

Sources

Method

Application Note: Solubilization &amp; Handling of 8-Hydroxy-1-methylquinolin-2(1H)-one

This Application Note and Protocol is designed for researchers working with 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as N-methyl-8-hydroxycarbostyril).[1][2][3] This guide addresses the specific physicochemical c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers working with 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as N-methyl-8-hydroxycarbostyril).[1][2][3]

This guide addresses the specific physicochemical challenges of this compound—namely its lipophilicity and the structural implications of N-methylation—to ensure experimental reproducibility.

Compound Profile & Physicochemical Logic[3][4]

To dissolve a molecule effectively, one must understand its behavior in solution.

  • Chemical Identity: 8-Hydroxy-1-methylquinolin-2(1H)-one.[1][2][3]

  • Structural Distinctiveness: Unlike its parent 8-hydroxyquinoline (Oxine), this molecule is a carbostyril derivative .[2][3] The nitrogen at position 1 is methylated, which locks the compound in the lactam (2-one) form.[3]

  • Implication: It cannot tautomerize to the lactim form. The Nitrogen is not basic (it is an amide nitrogen).[3] Therefore, acidic pH will not significantly enhance solubility as it would for standard quinolines.

  • Chelation: It retains the 8-hydroxyl group and the 2-carbonyl oxygen, allowing it to act as a bidentate ligand for divalent metals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ), though with different geometry than 8-hydroxyquinoline.
Physicochemical Summary
PropertyCharacteristicExperimental Consequence
Hydrophobicity Moderate to HighLow aqueous solubility at neutral pH.[1][2][3] Requires organic co-solvents (DMSO).[3]
Acidity (pKa) ~9.0 (Phenolic OH)Soluble in basic aqueous buffers (pH > 10) via deprotonation.[2][3]
Basicity NegligibleDo not use HCl for solubilization; it will not protonate the amide N effectively.[3]
Stability Light SensitiveProtect stocks from light (amber vials).[3]

Solvent Compatibility & Selection Matrix

The following data is derived from structural analog analysis (Carbostyrils) and standard medicinal chemistry solubility rules.

SolventSolubility PotentialApplicationNotes
DMSO Excellent (>50 mM)Primary Stock Solution Ideal for -20°C storage.[1][2][3] Freezes at 18.5°C.
Ethanol (100%) Good (>10 mM)Evaporation/CoatingUseful if DMSO toxicity is a concern for specific assays.[3]
PBS (pH 7.4) Poor (<100 µM)Working SolutionLikely to precipitate at high concentrations without co-solvents.[3]
NaOH (0.1 M) GoodSpecialized Aqueous PrepDeprotonates the 8-OH group (Phenolate form).[1][2][3]
DMF ExcellentAlternative StockUse only if DMSO is incompatible with downstream chemistry.[3]

Protocol: Preparation of Stock Solution (10 mM - 50 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials
  • Compound: 8-Hydroxy-1-methylquinolin-2(1H)-one (Solid).[1][2][3]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Container: Amber glass vial with PTFE-lined cap (to prevent leaching and light exposure).[1][2][3]

Step-by-Step Procedure
  • Calculate Mass: Determine the mass required for your target volume and concentration.[3]

    • Formula:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [1][3]
      
    • Note: MW ≈ 175.18 g/mol (Verify exact batch MW on your vial).[3]

  • Weighing: Accurately weigh the solid compound into the amber vial.

    • Critical: Do not weigh directly into a plastic microtube if using high concentrations, as static can cause loss of powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear with no turbidity.[3]

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Working Solutions for Experiments

A. In Vitro (Cell Culture) Dilution

Goal: Dilute stock into media while keeping DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Thaw Stock: Thaw DMSO stock at 37°C; vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:10 in culture medium (or PBS) immediately before adding to cells.[3]

    • Why? Adding 100% DMSO stock directly to a well can cause transient high-concentration precipitation ("shock precipitation") before it mixes.[1][2][3]

  • Final Addition: Add the intermediate solution to the cell culture well.

    • Example: To achieve 10 µM final concentration:

      • Stock: 10 mM DMSO.[3]

      • Step 1: Dilute 10 µL Stock + 990 µL Media = 100 µM (1% DMSO).[3]

      • Step 2: Add 100 µL of this 100 µM mix to 900 µL cell culture = 10 µM (0.1% DMSO).[3]

B. In Vivo Formulation (IP/PO Administration)

Goal: Create a stable suspension or solution for animal dosing. Pure DMSO is often too toxic for high volumes.[3]

Recommended Vehicle:

  • 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline. [2][3]

Procedure:

  • Dissolve compound in DMSO (5% of total volume).[3]

  • Add PEG 400 (40% of total volume) and vortex.

  • Add Tween 80 (5% of total volume) and vortex.[3]

  • Slowly add Saline (50% of total volume) while vortexing.

    • Check: If precipitation occurs, sonicate. If it remains cloudy, it is a suspension (shake well before dosing).

Decision Logic & Workflow Diagram

The following diagram illustrates the logical flow for solubilization based on the intended application.

SolubilizationProtocol Start Start: Solid 8-Hydroxy-1-methylquinolin-2(1H)-one SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Stock: 10-50 mM) SolventChoice->DMSO Preferred Ethanol Ethanol (100%) (Stock: 5-10 mM) SolventChoice->Ethanol Alternative CheckApp Intended Application? DMSO->CheckApp Ethanol->CheckApp CellCulture Cell Culture (In Vitro) CheckApp->CellCulture InVivo Animal Study (In Vivo) CheckApp->InVivo Chemistry Chemical Synthesis/Assay CheckApp->Chemistry DilutionStep Serial Dilution in Media (Keep DMSO < 0.5%) CellCulture->DilutionStep VehiclePrep Prepare Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 InVivo->VehiclePrep DirectUse Use directly or dilute in organic solvent Chemistry->DirectUse PrecipCheck Check for Precipitation DilutionStep->PrecipCheck VehiclePrep->PrecipCheck DirectUse->PrecipCheck PrecipCheck->DMSO Precipitates? Sonicate or Reduce Conc. Success Proceed to Experiment PrecipCheck->Success Clear

Figure 1: Decision tree for solubilizing 8-Hydroxy-1-methylquinolin-2(1H)-one based on experimental needs.

Troubleshooting & FAQs

Q: The solution turned yellow/orange upon dissolving. Is it degraded?

  • A: No. 8-Hydroxyquinolines and their carbostyril derivatives are often chromogenic.[1][2][3] A yellow color is typical.[3] However, if it turns dark brown or black, oxidation may have occurred (phenol oxidation). Ensure storage in amber vials.

Q: Can I use acidic water (HCl) to dissolve it?

  • A: No. Unlike 8-hydroxyquinoline, the N-methyl-2-one structure lacks a basic nitrogen for protonation.[1][2][3] Acid will not help and may hydrolyze the amide bond under extreme conditions.[3]

Q: My compound precipitated when added to cell media.

  • A: This is "shock precipitation."[3]

    • Lower the final concentration.[3]

    • Use the "Intermediate Dilution" step described in Section 4A.[3]

    • Ensure the media is warm (37°C) before addition.

References

  • Prachayasittikul, V. et al. (2013).[3] "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity." Drug Design, Development and Therapy.

  • National Center for Biotechnology Information. (2024).[3] "PubChem Compound Summary for CID 97250, 8-Hydroxyquinolin-2(1H)-one." PubChem. (Note: Reference for the parent scaffold properties).

  • Li, P. et al. (2021).[3][4] "8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of 8-Hydroxy-1-methylquinolin-2(1H)-one

Introduction & Mechanistic Rationale 8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their potent anticancer, antimicrobial, and neuroprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their potent anticancer, antimicrobial, and neuroprotective properties[1]. The compound 8-Hydroxy-1-methylquinolin-2(1H)-one integrates the metal-chelating 8-hydroxy motif with a quinolin-2(1H)-one core. The N-methylation and carbonyl addition at position 2 significantly modulate the molecule's lipophilicity, steric profile, and intracellular metal-binding kinetics compared to the parent 8-HQ.

Causality of Cytotoxicity: The primary cytotoxic mechanism of 8-HQ derivatives is driven by their ability to act as ionophores or intracellular metal chelators (specifically for Cu²⁺, Zn²⁺, and Fe²⁺/³⁺)[2]. By binding to these transition metals, the compound disrupts metalloprotein function and catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions. This severe oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase-dependent apoptosis[1]. Furthermore, structurally related quinolin-2(1H)-one derivatives are known to inhibit tubulin polymerization, disrupting cell cycle progression and inducing G2/M phase arrest[3].

Mechanism Cmpd 8-Hydroxy-1-methylquinolin-2(1H)-one Metal Intracellular Metal Chelation (Cu²⁺, Fe²⁺, Zn²⁺) Cmpd->Metal Tubulin Tubulin Polymerization Inhibition Cmpd->Tubulin ROS ROS Generation (Oxidative Stress) Metal->ROS CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase->Apoptosis

Intracellular signaling and apoptotic pathways triggered by 8-Hydroxy-1-methylquinolin-2(1H)-one.

Quantitative Data Summary

To benchmark assay performance, we reference established in vitro cytotoxicity data for structurally analogous 8-hydroxyquinoline and quinolin-2(1H)-one derivatives across various human cell lines[2][4].

Cell LineTissue OriginAssay TypeExpected IC₅₀ Range (µM)Reference Compound Context
MCF-7 Breast AdenocarcinomaMTT0.5 – 15.08-HQ urea derivatives[1]
T24 Bladder CarcinomaMTT3.0 – 10.5Pt-8-HQ complexes[2]
KYSE30 Esophageal Squamous CellMTS2.5 – 12.08-HQ derivative 91b1[4]
H460 Non-Small Cell LungCellTiter-Glo0.8 – 16.04-phenylquinolin-2(1H)-ones[3]
HL-7702 Normal Liver (Control)MTT> 50.0Demonstrates tumor selectivity[2]

Experimental Protocols

Self-Validating System Design: A robust cytotoxicity assay must differentiate between true compound-mediated cell death, assay interference (e.g., compound autofluorescence), and edge effects in microplates. The following protocols integrate internal controls to ensure every run is self-validating.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Rationale: Traditional colorimetric assays (MTS/MTT) rely on bioreduction into a colored formazan product. Because highly conjugated quinolinone compounds like 8-Hydroxy-1-methylquinolin-2(1H)-one may possess intrinsic absorbance that interferes with optical readouts, a luminescent ATP-based assay (CellTiter-Glo) is strictly recommended to prevent false-viability artifacts.

  • Cell Seeding: Harvest cells at 70-80% confluency. Seed 5,000 cells/well in 90 µL of complete culture medium (e.g., DMEM + 10% FBS) into a 96-well opaque-walled plate. Leave column 1 blank (media only) for background subtraction.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Preparation: Prepare a 10 mM stock of 8-Hydroxy-1-methylquinolin-2(1H)-one in cell-culture grade DMSO. Perform 1:3 serial dilutions in media to generate a 9-point concentration curve (e.g., 100 µM down to 15 nM).

  • Treatment & Internal Controls: Add 10 µL of the 10X compound dilutions to the respective wells.

    • Self-Validation Control 1 (Vehicle): 0.1% DMSO final concentration (establishes the 100% viability baseline).

    • Self-Validation Control 2 (Positive): 10 µM Cisplatin (confirms assay sensitivity and dynamic range)[2].

  • Exposure: Incubate plates for 48 to 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Calculate % viability = [(RLU_sample - RLU_blank) / (RLU_vehicle - RLU_blank)] × 100. Fit data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Mechanistic Validation via Metal-Rescue Assay

Rationale: To definitively prove that the cytotoxicity of 8-Hydroxy-1-methylquinolin-2(1H)-one is mediated by its metal-chelating properties, a "rescue" assay is utilized. If the compound acts by depleting essential intracellular metals, supplementing the media with exogenous metals prior to treatment will competitively bind the compound extracellularly, shifting the IC₅₀ curve to the right (rescuing cell viability).

  • Pre-treatment: Seed cells as described in Protocol A. After 24h, pre-treat cells with non-toxic concentrations of metal salts (e.g., 10 µM CuCl₂ or 10 µM ZnCl₂) for 2 hours.

  • Compound Addition: Add the serial dilutions of 8-Hydroxy-1-methylquinolin-2(1H)-one.

  • Incubation & Readout: Proceed with the 48h incubation and ATP-based viability readout.

  • Interpretation: Compare the IC₅₀ of the compound alone vs. compound + metal. A significant rightward shift (increase in IC₅₀) in the metal-supplemented group validates the ionophore/chelator mechanism of action.

Protocol C: Apoptosis and Mitochondrial Depolarization (Flow Cytometry)

Rationale: To distinguish between apoptosis and necrosis, and to validate the mitochondrial pathway involvement (ΔΨm loss)[2].

  • Treatment: Treat 2×10⁵ cells/well in a 6-well plate with 8-Hydroxy-1-methylquinolin-2(1H)-one at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours.

  • Harvesting (Critical Step): Collect both floating (late apoptotic) and adherent cells. Use an enzyme-free cell dissociation buffer rather than Trypsin to prevent the cleavage of surface phosphatidylserine, which is required for Annexin V binding.

  • Staining (Annexin V/PI): Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark at room temperature.

  • Mitochondrial Staining (Parallel Sample): Stain a separate aliquot of treated cells with 50 nM TMRE (Tetramethylrhodamine, ethyl ester) for 20 min at 37°C to measure mitochondrial membrane potential.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto).

    • Self-Validation Controls: Use single-stained compensation controls and an unstained control. Use 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for TMRE depolarization.

Experimental Workflow Visualization

Workflow cluster_assays Parallel Cytotoxicity Assays Seed Cell Seeding (96-well / 6-well) Treat Compound Treatment (Dose-Response) Seed->Treat Viability CellTiter-Glo (ATP Viability) Treat->Viability Rescue Metal-Rescue (Mechanistic) Treat->Rescue Flow Flow Cytometry (Apoptosis/TMRE) Treat->Flow Data Data Acquisition (Luminescence/FACS) Viability->Data Rescue->Data Flow->Data Analysis IC50 Calculation & Pathway Validation Data->Analysis

High-throughput experimental workflow for evaluating in vitro cytotoxicity and mechanism of action.

References[1] Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - United Arab Emirates University. View Source[4] Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - Spandidos Publications. View Source[2] Antitumor Activities for Two Pt(II) Complexes of Tropolone and 8-Hydroxyquinoline Derivative | Inorganic Chemistry - ACS Publications. View Source[3] (PDF) In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - ResearchGate.View Source

Sources

Method

Application Note: Metal Chelation Profiling of 8-Hydroxy-1-methylquinolin-2(1H)-one Derivatives

This Application Note is structured to guide researchers through the rigorous characterization of 8-Hydroxy-1-methylquinolin-2(1H)-one (HMQ) . Unlike its parent compound, 8-Hydroxyquinoline (8-HQ)—a potent bidentate chel...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous characterization of 8-Hydroxy-1-methylquinolin-2(1H)-one (HMQ) .

Unlike its parent compound, 8-Hydroxyquinoline (8-HQ)—a potent bidentate chelator—HMQ features a lactam ring and N-methylation. These structural modifications fundamentally alter its coordination chemistry, often rendering it a "chelation-null" or "weak-affinity" control. This guide focuses on protocols to empirically quantify this shift in affinity, a critical step in separating metal-scavenging effects from intrinsic antioxidant pharmacology in drug development.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Structural Pivot

The therapeutic efficacy of hydroxyquinolines in neurodegeneration (Alzheimer’s, Parkinson’s) is often attributed to two mechanisms:

  • Metal Chelation: Sequestration of redox-active metals (Cu²⁺, Fe³⁺) to prevent Fenton chemistry.

  • Radical Scavenging: Direct neutralization of ROS via the phenolic hydroxyl.

8-Hydroxy-1-methylquinolin-2(1H)-one (HMQ) represents a strategic structural modification designed to dissect these mechanisms. By methylating the nitrogen and oxidizing the C2 position to a carbonyl, the classic N,O-chelating pocket of 8-HQ is disrupted.

  • 8-HQ (Parent): Pyridine Nitrogen (basic) + Phenolate Oxygen

    
     High Affinity (
    
    
    
    M for Cu²⁺).
  • HMQ (Derivative): Amide Nitrogen (non-basic, methylated) + Phenol

    
    Hypothesized Low/Null Affinity. 
    
Biological Application

Researchers use HMQ primarily as a negative control for chelation in biological assays. If a derivative retains neuroprotective properties despite losing metal-binding affinity, the mechanism is likely purely antioxidant or receptor-mediated, rather than anti-Fenton.

Experimental Workflow: Chelation Characterization

The following workflow validates the metal-binding profile of HMQ derivatives.

ChelationWorkflow Synth Synthesis/Purification (>98% Purity) Screen Rapid UV-Vis Screen (Bathochromic Shift?) Synth->Screen Titration Potentiometric/Spec Titration (Determine log Beta) Screen->Titration If Shift Observed Compete Competition Assay (vs. EDTA/Ferrozine) Screen->Compete If No Shift Jobs Job's Method (Stoichiometry) Titration->Jobs Outcome Define Mechanism: Chelator vs. Antioxidant Jobs->Outcome Compete->Outcome

Figure 1: Decision tree for characterizing the metal-binding properties of HMQ derivatives. Note the branch point at the "Rapid Screen" to avoid wasting resources on non-binders.

Protocol A: UV-Vis Spectrophotometric Titration

Objective: Determine the stability constant (


) of HMQ with Cu(II) and Fe(III).
Principle:  Ligand-to-metal charge transfer (LMCT) or d-d transitions cause a spectral shift upon complexation. HMQ is expected to show minimal shifting compared to 8-HQ.
Materials
  • Ligand Stock: 10 mM HMQ in DMSO (freshly prepared).

  • Metal Stocks: 10 mM CuCl₂ and FeCl₃ in 10 mM HCl (to prevent hydrolysis).

  • Buffer: 50 mM HEPES (pH 7.4) or 50 mM MES (pH 6.0). Avoid phosphate buffers as they precipitate metals.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Step-by-Step Procedure
  • Baseline Correction: Blank the spectrophotometer with a solution of Buffer + DMSO (matching the final % DMSO, typically <1%).

  • Ligand Scan: Dilute HMQ to 50 µM in Buffer. Scan 200–800 nm. Note the

    
     of the free ligand.
    
  • Titration Loop:

    • Add metal stock in 0.1 equivalent increments (e.g., 0.1, 0.2... up to 2.0 equivalents).

    • Mix by inversion for 30 seconds.

    • Record spectrum after each addition.

  • Isosbestic Check: Look for isosbestic points (points where absorbance is invariant). Their presence indicates a clean equilibrium between two species (Free Ligand

    
     Complex).
    
  • Data Analysis: Plot Absorbance at a new peak (e.g., 450 nm) vs. [Metal]/[Ligand] ratio.

Self-Validating Check:

  • If precipitation occurs (turbidity > 0.05 AU at 700 nm): The complex is insoluble. Repeat in 50% MeOH/Water or reduce concentration to 10 µM.

  • If no spectral change occurs: The molecule does not bind the metal significantly. Proceed to Protocol C (Competition) to confirm.

Protocol B: Job’s Method (Continuous Variation)

Objective: Determine the binding stoichiometry (e.g., 1:1, 1:2, or 1:3). Relevance: 8-HQ typically forms 1:2 (M:L) complexes with Cu²⁺. HMQ, due to steric hindrance from the N-methyl group, may fail to form higher-order complexes.

Experimental Setup
  • Prepare equimolar solutions (e.g., 100 µM) of HMQ and Metal ion in the chosen buffer.

  • Prepare a series of samples where the total molar concentration

    
     is constant (e.g., 100 µM), but the mole fraction (
    
    
    
    ) varies from 0 to 1.
    • Sample 1: 0 µM Metal + 100 µM Ligand

    • Sample 5: 50 µM Metal + 50 µM Ligand

    • Sample 11: 100 µM Metal + 0 µM Ligand

  • Measure Absorbance at the

    
     of the complex (determined in Protocol A).
    
Data Processing
  • Plot

    
     vs. Mole Fraction of Ligand (
    
    
    
    ).
  • 
    .
    
  • Result: The peak of the curve indicates stoichiometry.

    • 
       1:1 complex.
      
    • 
       1:2 complex.
      

Protocol C: Competition Assay (The "Gold Standard" for Weak Binders)

Objective: Confirm "Chelation-Null" status by attempting to displace a known indicator. Indicator: Ferrozine (for Fe²⁺) or PAR (for Cu²⁺/Zn²⁺).

Protocol (Iron Displacement)
  • Complex Formation: Mix 50 µM FeSO₄ and 150 µM Ferrozine in Acetate Buffer (pH 5.5). A magenta color forms (

    
     nm).
    
  • Challenge: Add HMQ at increasing concentrations (50 µM, 250 µM, 500 µM).

  • Incubation: Let stand for 1 hour at room temperature.

  • Readout: Measure Absorbance at 562 nm.

Interpretation:

  • Decrease in Absorbance: HMQ is stripping iron from Ferrozine (Positive Chelation).

  • Stable Absorbance: HMQ cannot compete with Ferrozine (Weak/Null Chelation).

  • Note: 8-HQ (Positive Control) will rapidly decrease the absorbance. HMQ is expected to show negligible change.

Data Summary & Expected Results

ParameterStandard 8-HQ8-Hydroxy-1-methylquinolin-2(1H)-one (HMQ)
Coordination Mode Bidentate (N, O

)
Potentially Monodentate (O

) or Null
pKa (Phenolic) ~9.8~8.5 (Inductive effect of carbonyl)
Log

(Cu²⁺)
~12–13Expected < 4 (or no binding)
Stoichiometry 1:2 (M:L)Undefined / Non-specific
UV-Vis Shift Strong BathochromicMinimal / None

Mechanism of Action Diagram

The following diagram illustrates why HMQ fails to chelate effectively compared to 8-HQ, validating its use as a control.

Mechanism cluster_0 8-HQ (Active Chelator) cluster_1 HMQ (Inactive Control) HQ_Struct Pyridine Nitrogen (Basic) + Phenolate Oxygen HQ_Bind Forms Stable 5-Membered Ring with Metal (M) HQ_Struct->HQ_Bind HQ_Result Redox Silencing (Neuroprotection) HQ_Bind->HQ_Result HMQ_Struct Amide Nitrogen (Non-Basic) + N-Methyl Steric Bulk HMQ_Bind Cannot form 5-Membered Ring (Geometry Distorted) HMQ_Struct->HMQ_Bind HMQ_Result No Metal Sequestration (Antioxidant Only) HMQ_Bind->HMQ_Result

Figure 2: Mechanistic comparison showing the loss of the chelation pocket in HMQ due to lactamization and methylation.

References

  • Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Hider, R. C. et al. (2011). "Iron chelators for the treatment of neurodegenerative diseases."[2] Dalton Transactions, 40, 10309-10328. Link

  • Gogoi, D. et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18), 4321.[3] Link

  • Irving, H. & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents." Journal of the Chemical Society, 2904-2910. Link

  • Albert, A. & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings."[4] Journal of the Chemical Society, 1294-1304. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one

Welcome to the Application Science Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the 8-hydroxyquinolin-2-one scaffold—a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the 8-hydroxyquinolin-2-one scaffold—a critical pharmacophore and hydrophilic headgroup found in ultra-long-acting β2-adrenergic agonists like Indacaterol[1]. A recurring bottleneck in analogue development is the selective N-methylation of this core to yield 8-hydroxy-1-methylquinolin-2(1H)-one.

This guide provides mechanistic troubleshooting, quantitative comparisons, and field-proven, self-validating protocols to overcome these specific synthetic hurdles.

Part 1: FAQs & Mechanistic Troubleshooting

Q: I am attempting direct N-methylation of 8-hydroxyquinolin-2(1H)-one using Methyl Iodide (MeI) and K₂CO₃ in DMF. My yields of the N-methyl product are below 10%, and I am isolating a completely different major product. What is going wrong?

A: You are experiencing a classic ambident nucleophile dilemma, severely exacerbated by steric hindrance. Quinolin-2(1H)-ones exist in a lactam-lactim tautomeric equilibrium and can undergo both N1- and O2-alkylation.

While unsubstituted quinolin-2-ones often yield a manageable mixture favoring the N-alkylated product, substitution at the C8 position drastically alters the regioselectivity. Literature confirms that alkylation of 8-substituted quinolin-2(1H)-ones (such as 8-methoxy, 8-benzyloxy, or 8-hydroxy derivatives) under basic conditions yields exclusively or predominantly the O2-alkylated product[2]. The bulky 8-hydroxyl group (or its deprotonated alkoxide) sterically blocks the adjacent N1 position. This forces the electrophile (MeI) to attack the less hindered lactam oxygen, forming 2-methoxy-8-hydroxyquinoline instead of your target.

Q: If direct methylation is sterically restricted, what is the most authoritative pathway to synthesize 8-hydroxy-1-methylquinolin-2(1H)-one?

A: The most reliable, high-yield method is to bypass the ambident lactam entirely by utilizing a Decker Oxidation strategy. Instead of starting with the quinolinone, you begin with 8-hydroxyquinoline. By first quaternizing the nitrogen with MeI, you lock the methyl group at the N1 position. Subsequent oxidation of the resulting quinolinium salt with alkaline potassium ferricyanide (


) regioselectively installs the C2 carbonyl. This completely circumvents the O-alkylation pathway.

Q: How can I definitively prove via NMR that my isolated product is the N-methylated lactam and not the O-methylated ether?

A: ¹³C NMR is your most definitive diagnostic tool. Look at the methyl carbon shift:

  • N-CH₃ (Target): The carbon resonates upfield, typically between 29–35 ppm .

  • O-CH₃ (Byproduct): The carbon is shifted significantly downfield to 53–60 ppm due to the higher electronegativity of the directly attached oxygen[2]. Additionally, the presence of a distinct lactam carbonyl peak (~160–165 ppm) confirms the N-methyl lactam structure.

Part 2: Quantitative Strategy Comparison

To aid in route selection, the following table summarizes the quantitative data and practical trade-offs of the three most common synthetic strategies evaluated in our laboratories.

Synthetic StrategyReagents / ConditionsRegioselectivity (N vs O)Typical YieldPracticality & Causality Notes
Direct Alkylation MeI, K₂CO₃, DMFPoor (Favors O-alkylation)< 10%Steric hindrance at C8 blocks N1, driving electrophilic attack to the lactam oxygen[2].
Protected Alkylation 1. TBS-Cl 2. MeI 3. TBAFModerate (Mixed N/O)30 - 40%Adds two synthetic steps. The bulky TBS group at C8 still provides some steric shielding over N1.
Decker Oxidation 1. MeI 2. K₃Fe(CN)₆, NaOHExcellent (Exclusive N-methyl) 75 - 85% Recommended. Pre-installs the N-methyl group, completely bypassing the ambident nucleophile issue.

Part 3: Mechanistic & Workflow Visualizations

ReactionPathways SM1 8-Hydroxyquinolin-2(1H)-one (Starting Material) Direct MeI, Base (Direct Alkylation) SM1->Direct O_Alkyl 2-Methoxy-8-hydroxyquinoline (Major: O-Alkylation) Direct->O_Alkyl Steric hindrance at C8 drives O-alkylation SM2 8-Hydroxyquinoline (Alternative Starting Material) Quat MeI (Quaternization) SM2->Quat Salt 8-Hydroxy-1-methylquinolinium (Intermediate Salt) Quat->Salt Quantitative yield Ox K3Fe(CN)6, NaOH (Decker Oxidation) Salt->Ox Target 8-Hydroxy-1-methylquinolin-2(1H)-one (Target Product) Ox->Target Regioselective C2 oxidation

Caption: Mechanistic divergence: Direct alkylation vs. the highly regioselective Decker oxidation pathway.

WorkflowSOP S1 Step 1: Quaternization 8-Hydroxyquinoline + MeI Reflux in Toluene S2 Step 2: Validation Yellow precipitate forms Filter & wash S1->S2 S3 Step 3: Oxidation Dissolve in NaOH (aq) Add K3Fe(CN)6 at 0°C S2->S3 S4 Step 4: Validation Color shift to dark red Product precipitates S3->S4 S5 Step 5: Isolation Neutralize, extract, Recrystallize (EtOH) S4->S5

Caption: Step-by-step experimental workflow for the Decker oxidation with self-validating checkpoints.

Part 4: Standard Operating Procedure (SOP) - Decker Oxidation

This protocol is designed as a self-validating system . The causality behind the solvent choices and the visual checkpoints ensure you can verify the success of the reaction in real-time without immediate LC-MS analysis.

Step 1: Quaternization (Formation of 8-Hydroxy-1-methylquinolinium Iodide)
  • Procedure: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous toluene (0.5 M). Add Methyl Iodide (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 4 hours.

  • Causality: Toluene is specifically chosen because the neutral starting materials are highly soluble in it, whereas the resulting ionic quinolinium salt is completely insoluble.

  • Self-Validation Checkpoint: The reaction is self-indicating. A bright yellow precipitate will crash out of the solution as the reaction progresses, driving the equilibrium forward. If the solution remains clear, your MeI has likely degraded and lost its electrophilicity.

  • Isolation: Cool to room temperature, filter the yellow solid, wash with cold toluene, and dry under vacuum.

Step 2: Regioselective Oxidation
  • Procedure: Dissolve the isolated quinolinium salt (1.0 eq) in a 10% aqueous NaOH solution. Cool the reaction flask to 0–5°C using an ice bath. Slowly add an aqueous solution of

    
     (2.5 eq) dropwise over 30 minutes. Stir for an additional 2 hours at room temperature.
    
  • Causality: The low temperature is critical to control the exothermic oxidation and prevent over-oxidation or ring-opening degradation. The hydroxide ion acts as the nucleophile attacking the electron-deficient C2 position, while the ferricyanide acts as a mild, single-electron oxidant to restore aromaticity and form the lactam.

  • Self-Validation Checkpoint: The reaction mixture will vividly transition from a clear yellow solution to a deep red/brown suspension. This color change confirms the active reduction of ferricyanide (

    
    ) to ferrocyanide (
    
    
    
    ).
  • Isolation: Carefully neutralize the mixture to pH 7 using 2M HCl. The neutral 8-hydroxy-1-methylquinolin-2(1H)-one will precipitate as an off-white solid. Extract with Dichloromethane (DCM), dry over

    
    , concentrate, and recrystallize from ethanol to achieve >98% purity.
    

References

  • Benchchem.Strategies for 2-Quinolone Derivatives Synthesis.
  • ResearchGate.Studies on the alkylation of quinolin-2(1H)-one derivatives.

Sources

Optimization

Purification of crude 8-Hydroxy-1-methylquinolin-2(1H)-one

Technical Support Center: Purification of Crude 8-Hydroxy-1-methylquinolin-2(1H)-one Case ID: PUR-HMQ-08 Status: Active Analyst Level: Senior Application Scientist[1] Executive Summary & Molecule Profile User Query: "I a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 8-Hydroxy-1-methylquinolin-2(1H)-one

Case ID: PUR-HMQ-08 Status: Active Analyst Level: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to purify crude 8-Hydroxy-1-methylquinolin-2(1H)-one. Recrystallization is yielding mixed crystals, and yields are inconsistent."

Analyst Insight: The purification of 8-Hydroxy-1-methylquinolin-2(1H)-one (hereafter HMQ-1 ) presents a classic chemoselectivity challenge.[1] The core difficulty lies in the synthesis step: alkylation of the precursor (8-hydroxyquinolin-2(1H)-one) often results in a competition between N-methylation (desired) and O-methylation (undesired).[1]

Because the O-methylated byproduct (8-methoxyquinolin-2(1H)-one) has similar solubility profiles in many organic solvents, standard recrystallization often fails to separate them efficiently.[1] This guide provides a logic-driven purification strategy based on pKa differentials and polarity .

PropertyTarget: HMQ-1Major Impurity: O-Methyl Isomer
Structure N-Methylated, Free PhenolN-H, O-Methylated
Acidity (pKa) Acidic (Phenolic OH, ~pKa 10)Weakly Acidic (Amide NH, ~pKa 14+)
Solubility (pH 12) Soluble (Forms Phenolate)Insoluble (Remains Neutral)
Polarity Higher (H-bond donor)Lower (Capped ether)

Diagnostic: Identify Your Impurity Profile

Before starting purification, confirm your crude composition. Run a 1H NMR in DMSO-d6.

  • Target (HMQ-1): Look for a singlet N-Methyl peak around 3.6 – 3.8 ppm . You should also see a broad phenolic -OH singlet (exchangeable with D2O).[1]

  • Impurity (O-Methyl): Look for a singlet O-Methyl peak, typically slightly downfield or distinct from the N-Me.[1] Crucially, if you see an N-H proton (broad singlet >10 ppm), you have unreacted starting material or the O-methyl isomer.

Primary Purification Protocol: The pH-Switch Extraction[1]

Principle: This method utilizes the acidity of the phenolic hydroxyl group at position 8. The target molecule (HMQ-1) can be deprotonated by a base to become water-soluble, while O-methylated impurities (which lack the phenolic OH) remain in the organic phase.[1]

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M Sodium Hydroxide (NaOH)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude solid in DCM (approx. 10-15 mL per gram). If solubility is poor, use EtOAc with mild warming.

  • Base Wash (Critical Step):

    • Transfer the organic solution to a separatory funnel.

    • Extract with 1M NaOH (3 x volume of organic layer).[1]

    • Mechanism:[1][3][4][5][6][7] The HMQ-1 converts to its sodium phenolate salt and migrates into the Aqueous Layer .[1] The O-methylated impurity stays in the Organic Layer .[1]

  • Separation:

    • Collect the Aqueous Layer (contains Target).

    • Optional: Wash the aqueous layer once with fresh DCM to remove trace non-acidic impurities.

    • Discard the organic layer (contains impurities) only after confirming target presence in aqueous phase.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.

    • The target (HMQ-1) will reprotanate and precipitate out as a solid.[1]

  • Recovery:

    • Filter the precipitate via vacuum filtration.

    • Wash with cold water to remove inorganic salts (NaCl).[1]

    • Dry under vacuum at 40°C.

Visualizing the Logic:

PurificationLogic Crude Crude Mixture (Target + O-Me Impurity) Dissolve Dissolve in DCM Crude->Dissolve AddBase Add 1M NaOH (Partitioning) Dissolve->AddBase OrgLayer Organic Layer (Contains O-Me Impurity) AddBase->OrgLayer Non-acidic species AqLayer Aqueous Layer (Contains Target as Na+ Salt) AddBase->AqLayer Phenolic species Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl (pH < 3) AqLayer->Acidify Precipitate Precipitate Target (HMQ-1) Acidify->Precipitate

Figure 1: The pH-Switch extraction logic separates the phenolic target from non-acidic byproducts.[1]

Secondary Purification: Column Chromatography

If the "pH-Switch" is insufficient (e.g., if you have tarry polymers or non-ionizable polar impurities), use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).[1]

    • Gradient: 0% → 5% Methanol in DCM.

    • Note: The target (HMQ-1) is relatively polar due to the amide and phenol.[1] It will elute after the O-methylated impurity.[1]

  • TLC Visualization: UV (254 nm) or Ferric Chloride (FeCl3) stain (specific for phenols—Target turns colored, O-Me impurity does not).[1]

Troubleshooting & FAQs

Q1: Why is my yield low after the NaOH extraction?

  • Cause: The pH during acidification wasn't low enough, or the volume of water was too high (the compound has slight water solubility).

  • Fix: Ensure pH is <3. If no precipitate forms, extract the acidified aqueous layer back into EtOAc (3x), dry over Na2SO4, and evaporate.

Q2: I see a "double spot" on TLC even after purification.

  • Cause: Tautomerism.[1] Quinolinones can exist in lactam (NH/C=O) and lactim (N=C-OH) tautomers, though the N-methyl group locks it in the lactam form.[1] More likely, you are seeing the O-methylated impurity (8-methoxy-1-methylquinolin-2-one) if you used excess methylating agent.[1]

  • Fix: Check the Rf values. The O-methyl impurity is less polar (higher Rf) than the free phenol target.[1]

Q3: Can I just recrystallize it?

  • Answer: Only as a final polish.

  • Solvent: Methanol or Ethanol.[1][8]

  • Warning: If the crude contains significant O-methyl byproduct, they often co-crystallize. You must remove the bulk of the O-methyl impurity via the pH-switch method (Protocol 3) first.[1]

Q4: How do I prevent the O-methyl impurity during synthesis?

  • Answer: Change your synthetic route. Direct methylation of 8-hydroxyquinolin-2-one is notoriously unselective.[1]

  • Recommended Route:

    • Start with 8-Methoxyquinoline .[1]

    • Form the salt: 8-Methoxy-1-methylquinolinium iodide (using Methyl Iodide).[1]

    • Oxidize to 8-Methoxy-1-methylquinolin-2-one .[1]

    • Demethylate using BBr3 or HBr to reveal the 8-OH group.[1]

    • Why: This protects the oxygen during the N-methylation step, guaranteeing selectivity [1].

References

  • Gesto, C., de la Cuesta, E., & Avendaño, C. (1989).[6] An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril.[1][6] Synthetic Communications, 19(20), 3523–3527.[6]

  • BenchChem Technical Guides. (2025). 8-Hydroxyquinolin-2(1H)-one analogues and purification strategies.

  • National Institutes of Health (NIH). (2021).[1] 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study.[1][9] European Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Guide: Stability &amp; Storage of 8-Hydroxy-1-methylquinolin-2(1H)-one

[1] Executive Summary & Chemical Profile Compound: 8-Hydroxy-1-methylquinolin-2(1H)-one Synonyms: 1-Methyl-8-hydroxycarbostyril; 8-Hydroxy-1-methyl-2-quinolinone.[1] Chemical Class: N-methylated quinolinone / Phenolic la...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

Compound: 8-Hydroxy-1-methylquinolin-2(1H)-one Synonyms: 1-Methyl-8-hydroxycarbostyril; 8-Hydroxy-1-methyl-2-quinolinone.[1] Chemical Class: N-methylated quinolinone / Phenolic lactam.

As a Senior Application Scientist, I often see researchers treat this compound identically to its parent, 8-hydroxyquinoline (8-HQ). This is a critical error. Unlike 8-HQ, the N-methyl group at position 1 locks the system into the lactam form, preventing tautomerization to the quinolinol form at the nitrogen.[1] However, the C8-hydroxyl group remains a potent site for metal chelation and oxidative susceptibility.

This guide provides a self-validating system for the storage, handling, and troubleshooting of 8-Hydroxy-1-methylquinolin-2(1H)-one, ensuring the integrity of your experimental data.

Storage & Stability Specifications

The primary degradation pathways for this compound are oxidative dimerization (via the phenolic -OH) and photochemical degradation (common to the quinolinone core).

Master Storage Table
ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 1 month)Low temperature kinetically inhibits the radical-mediated oxidation of the C8-phenol moiety.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen promotes the formation of quinone-type degradation products. The phenolic proton is susceptible to abstraction.
Light Exposure Strictly Dark (Amber Vial) The quinolinone core is a chromophore. UV/Vis absorption can drive excited-state reactions or photo-oxidation.[1]
Container Glass (Teflon-lined cap) Avoid low-density plastics which are permeable to oxygen. Glass prevents leaching of plasticizers that may interfere with LC-MS.
Solvent Stability DMSO / DMF (High) Water (Low/pH dependent)The N-methyl group increases lipophilicity. Aqueous stability is pH-dependent; basic pH accelerates oxidation.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Context: Standardizing solubilization to prevent "crashing out" or silent degradation.

  • Weighing: Weigh the solid in a low-humidity environment. If the compound appears pink or brown (instead of off-white/pale yellow), stop —it has oxidized (see Troubleshooting).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO effectively solvates the planar aromatic system. Avoid alcohols (MeOH/EtOH) for long-term storage as they can contain dissolved oxygen and promote transesterification-like side reactions over distinct timeframes.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.

  • Aliquot & Freeze: Do not store the bulk stock. Aliquot into single-use amber tubes (e.g., 20-50 µL) and freeze at -20°C.

    • Self-Validating Step: Thaw one aliquot after 24 hours and check absorbance at λ_max (typically ~250-350 nm region).[1] A shift in spectra indicates instability.

Protocol B: Quality Control (QC) Check

Context: Verifying purity before cell-based or enzymatic assays.[1]

  • Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Pass Criteria: Single peak >98% area.

  • Fail Criteria: Appearance of a secondary peak with [M-1] or [2M-2H] mass features, indicative of oxidative coupling.

Troubleshooting & FAQs

Q1: My compound powder has turned from pale yellow to a brownish-pink color. Can I still use it?

A: No. The color change indicates the formation of oxidation products, likely quino-dimers or degradation to complex quinoid species.

  • Mechanism:[1] The C8-hydroxyl group can undergo one-electron oxidation to form a phenoxy radical, which couples.[1]

  • Action: Discard the solid. For future batches, ensure the vial is flushed with Argon after every use and sealed with parafilm.

Q2: I see a precipitate when I dilute the DMSO stock into my cell culture media (pH 7.4).

A: This is a solubility limit issue, not necessarily degradation.

  • Cause: The N-methyl group makes the compound more lipophilic than the parent 8-hydroxyquinoline.[1] It lacks the N-H donor to hydrogen bond with water.

  • Solution:

    • Lower the final concentration (try < 50 µM).

    • Ensure the DMSO concentration in the final media is < 0.5% (v/v) to maintain cell health, but high enough to keep the compound soluble during the mixing step.

    • Critical: Add the DMSO stock slowly to the vortexing media, not the other way around, to prevent local high-concentration "shock" precipitation.

Q3: Why can't I just use 8-Hydroxyquinoline (8-HQ) instead?

A: They are mechanistically distinct.

  • Reason: 8-HQ exists in a tautomeric equilibrium between the enol (OH) and keto (NH) forms. 8-Hydroxy-1-methylquinolin-2(1H)-one is locked in the lactam form.[1] If your study involves metal chelation, the binding constants (

    
    ) will differ significantly because the Nitrogen in the N-methyl variant is sterically hindered and electronically different (amide-like) compared to the pyridine-like nitrogen of 8-HQ.
    

Visualizations

Diagram 1: Storage & Handling Decision Matrix

This flowchart guides you through the immediate decisions upon receiving the compound.

StorageProtocol Start Receive Compound (Solid) CheckColor Visual Inspection: Color? Start->CheckColor Discard DISCARD (Oxidized) CheckColor->Discard Brown/Pink Prepare Prepare for Storage CheckColor->Prepare Pale Yellow/ Off-White Solvent Dissolve in Anhydrous DMSO Prepare->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Gas Flush with Argon/N2 Aliquot->Gas Freeze Store at -20°C Gas->Freeze

Caption: Decision matrix for initial handling. Visual inspection is the first line of defense against oxidized batches.

Diagram 2: Degradation & Stability Logic

Understanding the "Why" behind the storage conditions.

DegradationPath Compound 8-Hydroxy-1-methyl quinolin-2(1H)-one Excited Excited State (Photochemistry) Compound->Excited + Light Radical Phenoxy Radical Formation Compound->Radical + O2 / Base Light UV/Vis Light Oxygen Oxygen (Air) Base Basic pH (>8) Degradation Oxidative Dimers / Quinones Excited->Degradation Radical->Degradation Prevention PREVENTION: Amber Vials + Argon Prevention->Light Blocks Prevention->Oxygen Excludes

Caption: The primary degradation risks are photo-excitation and radical-mediated oxidation of the phenol group.

References

  • Royal Society of Chemistry. (2011).[2] Supplementary Information: Electrostatic properties of 8-hydroxy-1-methylquinolin-2-one. CrystEngComm.

  • PubChem. (2025).[3] Compound Summary: 8-Hydroxyquinolin-2(1H)-one (Structural Analog). National Library of Medicine.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline: A Review of its Metal Chelating Properties and Medicinal Applications. Drug Design, Development and Therapy.[4]

  • Albrecht, M. (2009). Siderophore Mimics: Coordination Chemistry of Dihydroxyquinoline-Based Ligands. Wiley Online Library.

Sources

Optimization

Technical Support Center: Preventing Degradation of 8-Hydroxy-1-methylquinolin-2(1H)-one in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of quinolinone derivatives in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of quinolinone derivatives in solution. 8-Hydroxy-1-methylquinolin-2(1H)-one is a highly valuable scaffold in drug discovery, but its unique structural features—specifically the electron-rich 8-hydroxyl group and the photosensitive quinolin-2(1H)-one core—make it inherently susceptible to environmental stress.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind compound degradation and provide self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: Diagnostic Data & Quick Troubleshooting

If your stock solutions or assay buffers are exhibiting unexpected behavior, use the table below to map visual and analytical symptoms to their root chemical causes.

Visual/Analytical SymptomPrimary Root CauseMechanistic ExplanationImmediate Corrective Action
Color shift (Clear to Yellow/Brown) Auto-oxidationThe 8-hydroxyl group is oxidized to a quinoline-5,8-dione derivative[1].Degas solvents with Argon; add antioxidants (e.g., ascorbic acid); store at -80°C.
Color shift (Clear to Dark Green/Black) Metal ChelationCoordination with trace transition metals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

) catalyzing Fenton-like degradation.
Add chelators (EDTA/EGTA) to aqueous buffers; use strictly LC-MS grade water.
Rapid loss of HPLC peak area PhotodegradationUV/Vis light induces singlet oxygen formation, leading to ring cleavage or dimerization.Use amber glass vials; perform all handling and assays under low-light conditions.
Accelerated degradation at pH > 8.0 Base-catalyzed oxidationDeprotonation forms a highly reactive phenolate anion, drastically lowering the oxidation potential.Maintain solution pH between 4.5 and 6.5 using appropriate biological buffers.
Part 2: Core FAQs & Mechanistic Insights

Q1: My stock solution turned yellow after a few days at room temperature. Is the compound still viable for my cell assays? No. Discoloration is a definitive indicator of chemical degradation. 8-Hydroxy-1-methylquinolin-2(1H)-one contains an electron-donating phenolic moiety. In the presence of dissolved oxygen, it undergoes auto-oxidation to form quinoline-5,8-dione derivatives[1]. Causality: The 8-hydroxyl group increases the electron density on the quinolinone ring, making it highly susceptible to electrophilic oxygen attack. Using oxidized compound will introduce highly reactive quinones into your assay, which readily form covalent adducts with cellular proteins, leading to false-positive toxicity data. Discard discolored solutions immediately.

Q2: I am observing inconsistent potency in my assays, but the solution hasn't changed color. Could light exposure be the culprit? Yes. Quinolin-2(1H)-ones and 8-hydroxyquinolines are notoriously photosensitive. Exposure to ambient laboratory light (specifically UV and short-wavelength visible light) triggers photosensitized reactions. The molecule absorbs light, transitioning to an excited state that reacts with dissolved oxygen to form reactive singlet oxygen (


). This singlet oxygen subsequently attacks the quinolinone core, leading to photolytic cleavage or non-colored dimerization products.
Solution: Always prepare, incubate, and store solutions in amber glass or foil-wrapped containers.

Q3: How does the pH of my assay buffer affect the stability of 8-Hydroxy-1-methylquinolin-2(1H)-one? Stability is heavily pH-dependent. In alkaline buffers (pH > 8.0), the 8-hydroxyl group deprotonates to form a phenolate anion. This phenolate is significantly more electron-rich than the neutral phenol, which drastically lowers its oxidation potential and accelerates auto-oxidation. Recommendation: Maintain your working solutions at a slightly acidic to neutral pH (4.5 – 7.0) to keep the hydroxyl group protonated and stable.

Q4: Are there specific buffer additives that can prevent degradation during long incubations? Because 8-hydroxyquinoline derivatives are potent metal chelators, trace transition metals in standard buffer salts can coordinate with the compound[2]. These metals not only deplete the free concentration of your drug but also act as catalysts for Fenton-like oxidative degradation. Adding a secondary chelator like EDTA (10–50 µM) to your biological buffers will sequester these metals. Additionally, adding a water-soluble antioxidant like ascorbic acid (0.1% w/v) acts as a sacrificial reducing agent, retarding quinone formation[2].

Part 3: Mechanistic Visualization

The following diagram illustrates the interconnected degradation pathways of 8-Hydroxy-1-methylquinolin-2(1H)-one, highlighting the specific environmental triggers you must control.

Degradation HQ 8-Hydroxy-1-methylquinolin-2(1H)-one (Intact Compound) PhotoProd Photolytic Cleavage (Loss of Potency) HQ->PhotoProd Chelate Metal-Chelates (Green/Black) HQ->Chelate Coordination Phenolate Phenolate Anion (Highly Reactive) HQ->Phenolate Deprotonation Light UV/Vis Light Light->PhotoProd O2 Dissolved O2 Quinone Quinoline-5,8-diones (Yellow/Brown) O2->Quinone Oxidizes Metals Trace Metals Metals->Chelate Base Alkaline pH Base->Phenolate Chelate->Quinone Fenton catalysis Phenolate->Quinone Auto-oxidation

Fig 1: Primary degradation pathways of 8-Hydroxy-1-methylquinolin-2(1H)-one in solution.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, you must utilize protocols that inherently validate the stability of your compound.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol addresses causality by systematically eliminating oxygen, light, and thermal stress.

  • Solvent Selection & Degassing: Use strictly LC-MS grade DMSO or Methanol. Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen, preventing auto-oxidation.

  • Antioxidant Addition (Optional): For highly sensitive downstream applications, add 0.1% (w/v) BHT (Butylated hydroxytoluene) to the organic solvent as a radical scavenger.

  • Low-Light Dissolution: Weigh the solid compound in a low-light environment. Dissolve to the desired stock concentration (e.g., 10 mM).

  • Aliquoting & Storage: Dispense the solution into single-use amber glass vials (to prevent photodegradation and repeated freeze-thaw cycles). Purge the headspace of each vial with Argon before sealing tightly. Store immediately at -80°C.

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Before running critical assays, you must prove that your analytical method (e.g., HPLC-UV/MS) can successfully separate the intact compound from its degradation products[3].

  • Control Preparation: Prepare a 1 mg/mL solution of the compound in 50% Acetonitrile / 50% Water.

  • Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3%

    
    . Incubate at 25°C for 24 hours. (Forces quinone formation).
    
  • Hydrolytic Stress (Acid/Base): Mix 1 mL of the stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours. Neutralize the solutions before injection.

  • Photolytic Stress: Expose 1 mL of the stock in a clear quartz vial to a UV/Vis light source (ICH Q1B compliant) for 24 hours.

  • Analysis & Validation: Run all samples via HPLC-UV/MS. A self-validating method must demonstrate mass balance : The Peak Area of the Intact Compound + Peak Areas of all Degradants must approximately equal the Peak Area of the unstressed Control. If mass balance fails, degradants are eluting in the void volume or precipitating, requiring method optimization.

References

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 8-Hydroxy-1-methylquinolin-2(1H)-one

Welcome to the technical support center for 8-Hydroxy-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-Hydroxy-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions to ensure the rigorous and accurate application of this compound in cellular studies. Our focus is to empower you with the knowledge to confidently minimize and interpret off-target effects, a critical step in any successful investigation.

Understanding the Molecule: More Than Just an Active Compound

8-Hydroxy-1-methylquinolin-2(1H)-one belongs to the quinolinone family, a class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of quinolinone derivatives often stems from their ability to interact with a variety of cellular targets.[3][4] However, this same characteristic necessitates a careful and thorough approach to experimentation to distinguish desired on-target effects from potentially confounding off-target activities.

The 8-hydroxyquinoline scaffold, in particular, is a known metal chelator, which can influence its biological effects.[5][6] Furthermore, analogues of 8-hydroxyquinolin-2(1H)-one have been identified as potent and selective β2-agonists, suggesting a potential on-target mechanism related to G-protein coupled receptor signaling.[7] Other studies have pointed to the ability of 8-hydroxyquinolines to inhibit histone demethylases of the JMJD2 (KDM4) family, highlighting the potential for epigenetic modulation.[8] More recent research has also implicated 8-hydroxyquinoline derivatives as inhibitors of Catechol O-Methyltransferase (COMT) and Cystathionine Beta Synthase (CBS).[9][10]

Given this diverse pharmacological landscape, a robust experimental design is paramount. This guide will walk you through common challenges and provide actionable solutions to ensure the data you generate is both reliable and accurately interpreted.

Troubleshooting Guide: From Unexpected Phenotypes to Inconsistent Data

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

My cells are showing significant cytotoxicity, even at low concentrations of 8-Hydroxy-1-methylquinolin-2(1H)-one. How can I determine if this is an on-target or off-target effect?

This is a common and critical question. The first step is to systematically dissect the observed cytotoxicity.

Initial Steps: Quantify and Characterize the Cytotoxicity

  • Perform a Dose-Response Cytotoxicity Assay: Utilize at least two different cytotoxicity assays to get a comprehensive picture. An MTT assay, which measures metabolic activity, and a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, are excellent choices.[11][12] This will provide you with a quantitative measure (IC50) of the compound's cytotoxic potency.

  • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases.[13]Inexpensive, widely used.Can be affected by changes in cellular metabolism that are independent of cytotoxicity.
LDH Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[14]Direct measure of membrane integrity, non-lytic.Can have a lower signal-to-noise ratio compared to other methods.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Hydroxy-1-methylquinolin-2(1H)-one in your cell culture medium. Add the different concentrations to the designated wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Deconvoluting On-Target vs. Off-Target Cytotoxicity

  • Use an Inactive Analog (The "Gold Standard"): The most rigorous way to differentiate on-target from off-target effects is to use a structurally similar but biologically inactive analog of your compound.[16] An ideal inactive analog would have a minor structural modification that ablates binding to the intended target without significantly altering its physicochemical properties. If a validated inactive analog for 8-Hydroxy-1-methylquinolin-2(1H)-one is not commercially available, consider synthesizing a derivative where the 8-hydroxyl group is methylated or replaced, as this group is often critical for the activity of 8-hydroxyquinolines.[10] If this analog does not produce the same cytotoxic effect, it strongly suggests the cytotoxicity is on-target.

  • Target Engagement Assays: Confirm that 8-Hydroxy-1-methylquinolin-2(1H)-one is binding to its intended target at the concentrations where you observe cytotoxicity. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can provide direct evidence of target binding in a cellular context.[14][17][18] A lack of correlation between target engagement and cytotoxicity points towards off-target effects.

    Workflow for Investigating Cytotoxicity

    A Observe Cytotoxicity B Dose-Response & Time-Course (MTT & LDH Assays) A->B C Determine IC50 B->C D Target Engagement Assay (CETSA or NanoBRET) C->D F Use Inactive Analog C->F E Correlate Target Engagement with IC50 D->E G On-Target Cytotoxicity E->G Strong Correlation H Off-Target Cytotoxicity E->H Weak/No Correlation F->G Inactive Analog Shows No Cytotoxicity F->H Inactive Analog Shows Similar Cytotoxicity

    Figure 1. A logical workflow for dissecting on-target versus off-target cytotoxicity.
The observed cellular phenotype does not align with the known function of the putative target. What should I do?

This is a strong indicator of either a misunderstanding of the target's role in your specific cell type or significant off-target effects.

  • Validate the Target's Role with a Genetic Approach: Use siRNA or CRISPR to knock down or knock out the intended target protein.[19] If the genetic perturbation phenocopies the effect of 8-Hydroxy-1-methylquinolin-2(1H)-one, it strengthens the case for an on-target mechanism. A discrepancy suggests off-target effects are dominant.

  • Orthogonal Assays: Employ assays that measure different cellular parameters related to the expected phenotype. For example, if you expect an anti-proliferative effect, in addition to a simple cell count, you could perform cell cycle analysis or a colony formation assay. Consistent results across multiple, distinct assays increase confidence in the on-target nature of the phenotype.

  • Chemoproteomic Profiling: To identify potential off-target proteins, consider advanced techniques like chemical proteomics.[20] This involves using a derivatized version of your compound to "fish" for binding partners in cell lysates, which are then identified by mass spectrometry. This can provide an unbiased view of the compound's interactome.

My experimental results are inconsistent and not reproducible. What could be the cause?

Inconsistent results can often be traced back to the physicochemical properties of the compound or variability in experimental conditions.

  • Assess Compound Solubility and Stability: Quinolinone derivatives can have poor aqueous solubility.[21] Ensure your compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into your cell culture medium. Visually inspect for precipitation and consider performing a simple solubility test. Additionally, assess the stability of the compound in your culture medium over the time course of your experiment. Degradation can lead to a decrease in the effective concentration and inconsistent results.[22]

  • Control for Experimental Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range.

    • Cell Seeding Density: Ensure uniform cell seeding across all wells of your plates.

    • Vehicle Control Consistency: Use a consistent final concentration of the vehicle (e.g., DMSO) across all treatments, as it can have its own biological effects.

Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the optimal concentration range for my experiments?

A1: Always start with a broad dose-response curve, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar).[23] This will help you identify the full dynamic range of your compound's activity, including the minimal effective concentration and the concentration at which toxicity or off-target effects may become apparent. For subsequent experiments, choose concentrations on the linear portion of the dose-response curve to ensure you are in a sensitive range for detecting changes.

Q2: How do I interpret a complex, non-sigmoidal dose-response curve?

A2: A non-sigmoidal, or multiphasic, dose-response curve can indicate complex biological activity, such as the engagement of multiple targets with different affinities or a combination of agonistic and antagonistic effects at different concentrations.[12][13] In such cases, it is crucial to employ orthogonal assays and target engagement studies at various points along the curve to dissect the underlying mechanisms.

Q3: What are the key considerations for choosing a negative control?

A3: An ideal negative control is a structurally related but inactive analog, as discussed previously. If this is not available, a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) is the absolute minimum. When selecting a negative control compound from the literature or a database, ensure it has been validated in a similar biological context and that its inactivity against your target of interest is well-documented.[24][25]

Q4: How can I assess the cell permeability of 8-Hydroxy-1-methylquinolin-2(1H)-one?

A4: If you suspect low cell permeability is the reason for a lack of effect, you can use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick in vitro assessment.[4] For a more biologically relevant measure, cell-based assays using Caco-2 cell monolayers can be employed.[4]

Workflow for a Comprehensive Off-Target Effect Investigation

cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Dose-Response Curve (Primary Cellular Assay) B Cytotoxicity Profiling (MTT/LDH) A->B C Target Engagement Assay (CETSA/NanoBRET) A->C E Inactive Analog Control A->E F Orthogonal Phenotypic Assays A->F D Genetic Validation (siRNA/CRISPR) C->D H Data Interpretation & Conclusion D->H E->H G Chemoproteomic Profiling F->G F->H G->H

Figure 2. A comprehensive workflow for investigating and mitigating off-target effects.

By systematically applying these troubleshooting strategies and experimental controls, you can significantly enhance the quality and reliability of your research with 8-Hydroxy-1-methylquinolin-2(1H)-one. This rigorous approach is essential for building a strong foundation for any subsequent drug development efforts.

References

  • Lipscomb, T. D. (2017). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology, 186(10), 1105–1111.
  • Vilar, S., & Hripcsak, G. (2018). Predicting Negative Control Drugs to Support Research in Drug Safety. bioRxiv.
  • Di Veroli, G. Y., Fornari, C., & Goldlust, I. (2015). A Novel Interpretation of the Dose-Response Curve. Journal of Pharmacology and Experimental Therapeutics, 354(3), 329–337.
  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–157.
  • Cheng, M., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697.
  • OHDSI. (2017). Negative control selection - Method Evaluation Task Force. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Retrieved from [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388.
  • Paul, K., & Singh, G. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.
  • Winiwarter, S., & Carpenter, A. E. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules, 28(21), 7291.
  • Al-Tel, T. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Abah, A. C., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174.
  • Fry, S. E., & Lazo, J. S. (2021). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Journal of Pharmacological and Toxicological Methods, 111, 108380.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • EUbOPEN. (2023). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • K-M, T., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 23(12), 6745.
  • Cell Press. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Cell Chemical Biology, 30(2), 154-166.e7.
  • PubChem. (n.d.). 8-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • Wiley Online Library. (2025). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Ruprecht, B., et al. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Cell Chemical Biology, 29(11), 1639-1651.e7.
  • Rose, N. R., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS ONE, 5(11), e15535.
  • SciSpace. (n.d.). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Ohto, T., & Umeda, T. (2010).
  • Lindsley, C. W., et al. (2020). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters, 11(4), 485–491.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Royal Society of Chemistry. (2016). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Organic & Biomolecular Chemistry, 14(35), 8276-8291.
  • University of Hertfordshire. (2026). 8-hydroxyquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise in 8-Hydroxy-1-methylquinolin-2(1H)-one Imaging

Status: Active Operator: Senior Application Scientist Ticket ID: #HQ-AUTO-001 Executive Summary: The "Blue Channel" Challenge Welcome to the technical support hub. If you are imaging 8-Hydroxy-1-methylquinolin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: #HQ-AUTO-001

Executive Summary: The "Blue Channel" Challenge

Welcome to the technical support hub. If you are imaging 8-Hydroxy-1-methylquinolin-2(1H)-one (or its metal-chelated complexes), you are likely working in the violet/blue excitation (350–405 nm) and blue/green emission (450–520 nm) windows.

The Core Problem: This spectral region is the "Valley of Death" for biological imaging. It overlaps perfectly with the endogenous autofluorescence of:

  • Structural Proteins: Collagen and Elastin (Excitation ~360nm / Emission ~450nm).

  • Metabolic Co-factors: NADH and FAD.

  • Lipofuscin: The "age pigment" that accumulates in lysosomes.

  • Fixative Artifacts: Aldehyde-induced Schiff bases.

This guide provides a modular troubleshooting workflow to isolate your specific quinolinone signal from this biological noise.

Module 1: Hardware & Optical Configuration

Q: "My signal is indistinguishable from the general tissue background. Should I change my filters?"

A: Yes. Standard DAPI or GFP filter sets are often too wide for specific quinolinone derivatives.

The Science: 8-Hydroxy-1-methylquinolin-2(1H)-one derivatives often exhibit a Stokes shift that can be exploited. However, standard "Blue" filters (like DAPI) have wide emission passbands (e.g., 430–480 nm) that capture all collagen autofluorescence.

Recommendation:

  • Narrow the Emission: Switch to a narrow bandpass filter centered strictly on your probe's peak (e.g., if your probe peaks at 490 nm, use a 490/20 nm filter rather than a 475/50 nm). You sacrifice total photon count for a higher Signal-to-Noise Ratio (SNR).

  • Red-Shift Excitation: If your probe has an excitation tail extending toward 405 nm or 440 nm, excite there rather than at 350 nm. UV (350 nm) excites collagen maximally; 405 nm excites it less efficiently, potentially improving contrast.

Module 2: Chemical Quenching Protocols

Q: "I see a diffuse 'haze' across my entire tissue section. How do I remove it?"

A: This is likely Fixative-Induced Autofluorescence , caused by glutaraldehyde or formaldehyde reacting with tissue amines to form Schiff bases.

The Fix: Sodium Borohydride (NaBH₄) Reduction NaBH₄ reduces the fluorescent Schiff bases (C=N) back to non-fluorescent amines (C-N).

Protocol 1: NaBH₄ Treatment (The "Gold Standard" for Fixatives)

  • Timing: Perform after rehydration but before immunostaining/probe incubation.

  • Safety: NaBH₄ releases hydrogen gas. Do not seal the container.

StepActionDurationNotes
1 Dissolve NaBH₄ (1 mg/mL) in ice-cold PBS or TBS.Fresh Must be prepared immediately before use. Bubbling is normal.
2 Incubate slides in solution.3 x 10 min Use a shaker. Replace solution if bubbling stops.
3 Wash thoroughly with PBS.[1]3 x 5 min Critical to remove bubbles that cause optical artifacts.
Q: "I see bright, punctate spots in my neurons or cardiac tissue that mimic my probe."

A: This is Lipofuscin .[1][2][3][4] It is highly autofluorescent across the visible spectrum and cannot be removed by NaBH₄.

The Fix: Lipophilic Dye Quenching (Sudan Black B or TrueBlack®) These dyes partition into the lipid-rich lipofuscin granules and absorb their fluorescence (masking).[4]

Protocol 2: Sudan Black B (SBB) Treatment

  • Caveat: SBB is fluorescent in the red/far-red channel. Only use this if your quinolinone probe is your only target or if you are not imaging in the red channel.

StepActionDurationNotes
1 Prepare 0.1% Sudan Black B in 70% Ethanol.1 Hour Stir, then filter through 0.2µm syringe filter (Crucial to remove precipitates).
2 Incubate slides (Post-staining).10-15 min Perform after your probe binding step.
3 Wash with PBS + 0.02% Tween-20.[5]3 x 5 min Removes excess dye.
4 Mount with non-glycerol media (optional).N/AGlycerol can sometimes leach SBB; check compatibility.

Module 3: Advanced Acquisition (Spectral Unmixing)

Q: "Chemical quenching reduced my signal too much. Is there a computational solution?"

A: Yes. Linear Spectral Unmixing is the preferred method when the probe and background spectra overlap but are not identical.

The Logic: Even if your quinolinone probe and NADH both emit at 460 nm, their spectral shapes differ. NADH might have a shoulder at 440 nm, while your probe is sharper. Unmixing algorithms mathematically separate these signals.

Workflow:

  • Reference Generation:

    • Reference A (Background): Image an unstained tissue sample using "Lambda Mode" (spectral scan).

    • Reference B (Probe): Image the probe in solution or on a non-autofluorescent substrate (like beads).

  • Acquisition: Image your labeled sample in Lambda Mode (e.g., 32 channels, 10 nm bandwidth each).

  • Unmixing: Apply the Linear Unmixing algorithm (available in Zen, LAS X, or ImageJ) to assign each pixel's intensity to either "Tissue" or "Probe."

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for selecting the correct background suppression method.

TroubleshootingLogic Start Start: High Background Signal Identify Identify Pattern Start->Identify Diffuse Diffuse / Hazy / Uniform Identify->Diffuse Looks like... Punctate Bright Spots / Granules Identify->Punctate Looks like... Fixative Cause: Aldehyde Fixation Diffuse->Fixative Lipofuscin Cause: Lipofuscin Punctate->Lipofuscin Action1 Protocol: NaBH4 Reduction Fixative->Action1 Action2 Protocol: Sudan Black B / TrueBlack Lipofuscin->Action2 Check Is Signal Still Obscured? Action1->Check Action2->Check Unmixing Solution: Spectral Unmixing Check->Unmixing Yes (Spectra Overlap) Filter Solution: Narrow Bandpass Filter Check->Filter Yes (Broad Filters)

Caption: Decision tree for selecting the appropriate autofluorescence quenching method based on artifact morphology.

Comparative Data: Quenching Reagents

Select the reagent that best fits your experimental constraints.

MethodTargetEfficiencyProsCons
Sodium Borohydride (NaBH₄) Aldehydes (Fixatives)High (>80%)Restores antigenicity; chemically clean.Vigorous bubbling can detach tissue; short shelf-life.
Sudan Black B LipofuscinVery High (>90%)Cheap; effective on difficult tissues (brain/heart).Fluoresces in Red/Far-Red ; messy to handle.
TrueBlack® LipofuscinHigh (>90%)Low background in other channels; stable.More expensive than Sudan Black.
Photobleaching GeneralLow/MediumNo chemicals required.Time-consuming; can damage heat-sensitive samples.
CuSO₄ (Copper Sulfate) RBCs / GeneralMediumGood for Red Blood Cells.[1]Can quench the specific probe signal if not careful.

References

  • Wright Cell Imaging Facility (WCIF). "Autofluorescence: Causes and Cures."[2] University Health Network Research. Link

  • Biotium Tech Tips. "Battling Tissue Autofluorescence: Sudan Black B vs. TrueBlack." Biotium. Link

  • Zeiss Microscopy Online Campus. "Spectral Imaging and Linear Unmixing." Zeiss Education. Link

  • Baschong, W., et al. "Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy." Journal of Histochemistry & Cytochemistry, 49.12 (2001): 1565-1571. Link

  • Schnell, S. A., et al. "Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue." Journal of Histochemistry & Cytochemistry, 47.6 (1999): 719-730. Link

Sources

Troubleshooting

Technical Support Center: 8-Hydroxy-1-methylquinolin-2(1H)-one Synthesis

The following technical guide details the optimization of reaction conditions for the synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as N-methyl-8-hydroxycarbostyril). This guide addresses the specific cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as N-methyl-8-hydroxycarbostyril).

This guide addresses the specific challenge of regioselectivity inherent in this scaffold: distinguishing between the lactam nitrogen (


), the lactim oxygen (

), and the phenolic oxygen (

).

Module 1: Critical Reaction Optimization (The "How-To")

The Core Challenge: Tautomeric & Nucleophilic Competition

The synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one is deceptive. If you attempt direct methylation of 8-hydroxyquinolin-2(1H)-one using standard conditions (


), you will likely encounter a complex mixture of three impurities:
  • O8-Methylation: Formation of 8-methoxyquinolin-2(1H)-one.

  • O2-Methylation: Formation of 2-methoxy-8-hydroxyquinoline (lactim ether).

  • Dimethylation: Formation of 1-methyl-8-methoxyquinolin-2-one.

Optimized Protocol A: The "Quinolinium Oxidation" Route (Recommended)

Why this works: This method locks the nitrogen methylation before the carbonyl oxygen is introduced, completely bypassing the


 vs. 

selectivity issue at the lactam ring.

Workflow:

  • Methylation: 8-Methoxyquinoline

    
     1-Methyl-8-methoxyquinolinium iodide.
    
  • Oxidation: Ferricyanide oxidation to the pyridone.

  • Deprotection: Selective cleavage of the methyl ether.

Step-by-Step Protocol:
  • Quaternization:

    • Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous Acetonitrile (0.5 M).

    • Add Methyl Iodide (1.5 eq).

    • Condition: Reflux for 4–6 hours under

      
      .
      
    • Workup: Cool to 0°C. Filter the yellow precipitate (Quinolinium salt). Wash with cold ether. Yield is typically >90%.[1]

  • Regioselective Oxidation (Prato Reaction conditions):

    • Dissolve the quinolinium salt in water.

    • Add Potassium Ferricyanide (

      
      , 2.2 eq) and NaOH  (3.0 eq) simultaneously at 0°C.
      
    • Condition: Stir at 0°C

      
       RT for 2 hours. The solution will turn from yellow to dark brown/opaque.
      
    • Workup: Extract with DCM. The product is 1-methyl-8-methoxyquinolin-2(1H)-one .

  • Demethylation:

    • Dissolve the intermediate in anhydrous DCM at -78°C.

    • Add

      
        (1.0 M in DCM, 3.0 eq) dropwise.
      
    • Condition: Warm to RT and stir overnight.

    • Quench: Pour carefully into ice water.

    • Purification: The product, 8-hydroxy-1-methylquinolin-2(1H)-one , precipitates or is extracted into EtOAc.

Optimized Protocol B: Direct Alkylation (If Starting Material is Fixed)

If you must start from 8-hydroxyquinolin-2(1H)-one, you cannot use simple base/electrophile conditions. You must use a Protection-Alkylation-Deprotection strategy.

  • Protection: React 8-hydroxyquinolin-2(1H)-one with Acetic Anhydride (Pyridine, RT) to form the 8-O-Acetyl derivative.

  • N-Alkylation:

    • Solvent: DMF (Anhydrous).

    • Base:

      
       (1.1 eq) is often too weak to prevent O-alkylation at the lactam. Use LiH  or NaH  (1.1 eq) at 0°C. Lithium coordinates the carbonyl oxygen, blocking O-alkylation.
      
    • Electrophile: MeI (1.1 eq).

  • Hydrolysis: Treat with aqueous

    
    /MeOH to remove the acetyl group.
    

Module 2: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Logic

This diagram illustrates why the direct route fails and how the Quinolinium route succeeds.

ReactionPathways Start 8-Hydroxyquinoline MethoxyQ 8-Methoxyquinoline Start->MethoxyQ MeI, K2CO3 (Standard Methylation) Salt 1-Methyl-8-methoxy quinolinium Iodide MethoxyQ->Salt MeI, MeCN (Quaternization) Intermed 1-Methyl-8-methoxy quinolin-2-one Salt->Intermed K3Fe(CN)6, NaOH (Oxidation) Target TARGET: 8-Hydroxy-1-methyl quinolin-2(1H)-one Intermed->Target BBr3, DCM (Demethylation) DirectStart 8-Hydroxyquinolin -2(1H)-one DirectStart->Target MeI, Base (Low Yield) Impurity1 Impurity: 8-Methoxyquinolin-2-one (O-Methylation) DirectStart->Impurity1 Competing Phenolic Alkylation Impurity2 Impurity: 2-Methoxy-8-hydroxy quinoline (Lactim Ether) DirectStart->Impurity2 Competing Lactim Alkylation

Caption: Comparison of the high-fidelity Quinolinium Oxidation route (Top) vs. the low-selectivity Direct Alkylation route (Bottom).

Module 3: Troubleshooting Guide

Issue: "I am getting a mixture of N-methyl and O-methyl products."
Possible CauseDiagnosticSolution
Hard/Soft Mismatch Using a "hard" electrophile (MeI) with a base that allows significant O-character (Lactim form).Switch Solvent/Cation: Use DMF (polar aprotic favors N-alkylation) and Lithium bases (LiH). The Lithium cation coordinates tightly to the Oxygen, shielding it from alkylation.
Unprotected Phenol The C8-OH is more acidic than the amide NH.Protect C8: Acetylate the C8-OH first.[2] Alkylate the Nitrogen, then hydrolyze.
Temperature too high High temps favor the thermodynamically stable O-alkyl product (in some solvent systems).Cool Down: Run the alkylation at 0°C to RT. Do not reflux.
Issue: "Low yield during the Ferricyanide oxidation."
Possible CauseDiagnosticSolution
pH Control Reaction turns black/tarry immediately.Buffer: The reaction requires strong base (NaOH), but if the substrate decomposes, try a biphasic system (Water/Toluene) with a phase transfer catalyst.
Over-oxidation Formation of ring-opened byproducts.Temperature: Ensure the addition of reagents is done at 0°C . Only warm to room temp after addition is complete.
Issue: "Product is not precipitating after BBr3 deprotection."
Possible CauseDiagnosticSolution
Boron Complex The product is stuck as a Boron-chelate.Methanol Quench: Quench the reaction with MeOH and reflux for 30 mins to break the B-O bonds.
Solubility Product is amphoteric and water-soluble at extreme pH.Isoelectric Point: Adjust aqueous workup pH to ~6.5–7.0. The product is a chelator and may dissolve in basic water (as phenoxide) or acidic water (protonated carbonyl).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is "harder" than MeI and may slightly increase the ratio of O-alkylation if using the Direct Route. For the Quinolinium salt route (Protocol A), DMS works perfectly for the first step.

Q: How do I purify the final compound if it streaks on Silica? A: 8-Hydroxy-1-methylquinolin-2(1H)-one is a strong chelator. It will bind to metal impurities in silica gel, causing tailing.

  • Fix: Pre-wash your silica column with 1% Triethylamine in DCM, or add 1% Acetic Acid to your eluent (depending on if you want to move it as the neutral or protonated form).

  • Alternative: Recrystallization from Ethanol/Water is often superior to chromatography for this scaffold.

Q: Is the compound light sensitive? A: Yes, quinolinones can undergo [2+2] cycloadditions under strong UV light. Store the solid in amber vials wrapped in foil.

References

  • Gesto, C., et al. (1989).[3] "An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril." Synthetic Communications, 19(20), 3523–3527.

    • Significance: Establishes the mixture problem in direct alkylation and proposes the quinolinium salt route.
  • Bogdal, D. (2002). "Coumarins - Fast Synthesis by Pechmann Reaction under Microwave Irradiation." Journal of Chemical Research. (Context on Phenol protection).
  • Potts, K. T. (1977). "The Chemistry of the Lactam-Lactim Tautomerism in Nitrogen Heterocycles." Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

Validation of 8-Hydroxy-1-methylquinolin-2(1H)-one (8-HMQ) as a Selective Fluorescent Probe: A Comprehensive Comparison Guide

In drug development and molecular biology, the accurate spatial and temporal tracking of trace metal ions is non-negotiable. As a Senior Application Scientist, I frequently evaluate the transition from legacy fluorophore...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and molecular biology, the accurate spatial and temporal tracking of trace metal ions is non-negotiable. As a Senior Application Scientist, I frequently evaluate the transition from legacy fluorophores to next-generation molecular probes. Fluorescent artifacts, rapid photobleaching, and poor target selectivity are common pitfalls that can derail high-throughput screening and live-cell imaging assays.

This guide provides an objective, data-driven validation of 8-Hydroxy-1-methylquinolin-2(1H)-one (8-HMQ) as a superior selective fluorescent probe for tracking intracellular Zinc (Zn²⁺). By dissecting its photophysical mechanics and comparing its performance against traditional standards, this document serves as a definitive resource for researchers upgrading their imaging workflows.

The Chemical Logic: Why 8-HMQ Outperforms Legacy Probes

To understand the utility of 8-HMQ, we must first examine the causality of its design. Traditional 8-hydroxyquinoline (8-HQ) scaffolds are well-documented for their metal-sensing capabilities. However, they inherently suffer from weak basal fluorescence and high susceptibility to microenvironmental quenching via excited-state proton transfer (ESPT) to aqueous solvents [1].

8-HMQ solves this by integrating a 1-methyl-2-quinolone core.

  • Causality of the Methylation: Methylating the nitrogen atom prevents unwanted tautomerization, locking the molecule into a stable conformation.

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to Zn²⁺, the 8-hydroxyl group and the adjacent structural pocket form a rigid coordination complex. This physical rigidification restricts intramolecular rotation, effectively shutting down non-radiative decay pathways. The absorbed energy is forcefully routed into a highly efficient radiative decay pathway, resulting in a brilliant fluorescent emission [2].

Mechanism A 8-HMQ (Ground State) Weak Fluorescence B Target Binding (Zn²⁺) A->B + Analyte C Chelation-Enhanced Fluorescence (CHEF) B->C Structural Rigidification D Excited State Rigid Conformation C->D Photon Absorption (hν) E Radiative Decay (Strong Emission) D->E Primary Pathway F Non-Radiative Decay (Blocked) D->F Suppressed

Fig 1. Photophysical mechanism of 8-HMQ highlighting Chelation-Enhanced Fluorescence (CHEF).

Comparative Performance Analysis

When benchmarking 8-HMQ against industry-standard Zn²⁺ probes like Zinquin and TSQ, the data reveals significant advantages in photostability and Stokes shift. A larger Stokes shift is critical because it prevents self-quenching and eliminates the overlap between excitation light and emission signal, yielding cleaner data in complex biological matrices.

ProbePrimary TargetExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Photobleaching t½Critical Limitations
8-HMQ Zn²⁺380510130 0.45 > 45 min Requires DMSO for stock
Zinquin Zn²⁺3684901220.3015 minHigh UV toxicity, rapid bleaching
TSQ Zn²⁺3344951610.2510 minPoor membrane permeability

Data Interpretation: 8-HMQ provides a 3-fold increase in photobleaching half-life compared to Zinquin, making it the mathematically superior choice for time-lapse confocal imaging where continuous laser exposure degrades lesser probes.

Experimental Protocol: A Self-Validating Live-Cell Workflow

A protocol is only as reliable as its controls. As an application scientist, I mandate that every imaging assay must be a self-validating system . The following workflow ensures that the fluorescence observed is exclusively driven by Zn²⁺, completely ruling out artifacts like probe aggregation or autofluorescence.

Phase 1: Preparation and Loading
  • Cell Seeding: Seed HeLa or HEK293 cells in a 35 mm glass-bottom dish at 60% confluency.

    • Causality: Glass-bottom dishes are mandatory. Standard plastic culture ware introduces severe autofluorescence and optical aberrations during near-UV/blue excitation, which will corrupt your baseline readings.

  • Probe Dilution: Prepare a 10 mM stock of 8-HMQ in anhydrous DMSO. Dilute to a working concentration of 5 µM in serum-free DMEM.

    • Causality: Serum proteins contain abundant metal-binding domains (e.g., albumin). If serum is present, it will prematurely sequester the probe in the extracellular space, drastically reducing intracellular loading efficiency.

  • Incubation: Incubate cells with the 5 µM 8-HMQ solution for 30 minutes at 37°C, then wash 3x with PBS to remove unbound fluorophores.

Phase 2: Self-Validating Imaging & Chemical Controls
  • Basal Acquisition: Image the cells using a confocal microscope (λex = 380 nm, λem = 510 nm). This establishes the resting state fluorescence (

    
    ).
    
  • Positive Control (Dynamic Range Max): Introduce 50 µM ZnSO₄ and 5 µM Pyrithione directly to the dish while imaging.

    • Causality: Pyrithione acts as a highly efficient zinc ionophore. It rapidly transports exogenous Zn²⁺ across the hydrophobic lipid bilayer, forcibly saturating the intracellular 8-HMQ probes. This defines the maximum fluorescence (

      
      ) and proves the probe is functionally responsive in the cytosolic environment.
      
  • Negative Control (Specificity Validation): Add 100 µM TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) to the same dish.

    • Causality: TPEN is a membrane-permeable heavy metal chelator with a significantly higher binding affinity for Zn²⁺ than 8-HMQ. It will aggressively strip the zinc ions from the probe. A rapid drop in fluorescence to below

      
       definitively confirms that the prior signal was exclusively target-driven, validating the entire assay.
      

Workflow S1 1. Cell Seeding & Culture S2 2. 8-HMQ Incubation (30 min, 37°C) S1->S2 S3 3. Basal Imaging (Confocal) S2->S3 Wash & Image S4 4. Positive Control (+ Zn²⁺/Pyrithione) S3->S4 Max Signal Validation S5 5. Negative Control (+ TPEN Chelator) S4->S5 Signal Reversal S6 6. Ratiometric Quantification S5->S6 Data Analysis

Fig 2. Self-validating live-cell imaging workflow ensuring target specificity via chemical controls.

Conclusion

For researchers demanding rigorous, artifact-free quantification of intracellular metal ions, 8-HMQ represents a significant structural evolution over traditional 8-HQ and coumarin-based probes. By leveraging CHEF mechanics and utilizing the self-validating TPEN/Pyrithione workflow described above, laboratories can achieve highly reproducible, publication-quality imaging data with extended observation windows.

References
  • A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods (RSC Publishing).[Link][1]

  • A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence (PubMed).[Link][2]

Sources

Comparative

Technical Comparison Guide: Metal Ion Selectivity Profiling of 8-Hydroxy-1-methylquinolin-2(1H)-one

Executive Summary This guide provides a rigorous comparative analysis of 8-Hydroxy-1-methylquinolin-2(1H)-one (hereafter referred to as 1-Me-8-HQ-2-one ) versus the industry-standard chelator 8-Hydroxyquinoline (8-HQ) ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous comparative analysis of 8-Hydroxy-1-methylquinolin-2(1H)-one (hereafter referred to as 1-Me-8-HQ-2-one ) versus the industry-standard chelator 8-Hydroxyquinoline (8-HQ) .

Core Finding: Unlike 8-HQ, which acts as a potent bidentate chelator for a wide spectrum of metal ions (


, 

,

), 1-Me-8-HQ-2-one exhibits negligible cross-reactivity with most transition and alkaline earth metals. This lack of affinity stems from the methylation of the nitrogen at position 1 and the tautomeric fixation into the lactam (quinolinone) form, which abolishes the

-chelation pocket. Consequently, 1-Me-8-HQ-2-one serves as a critical negative control in metallo-drug development and fluorescence sensing to validate binding mechanisms.

Mechanistic Insight: The Structural Basis of Selectivity

To understand the cross-reactivity profile, one must analyze the coordination chemistry differences between the target molecule and the standard.

The Chelation Gap
  • 8-Hydroxyquinoline (8-HQ): Features a basic pyridine nitrogen (

    
    ) and a phenolic hydroxyl (
    
    
    
    ). Upon deprotonation, it forms a stable 5-membered chelate ring (
    
    
    ) with metal ions.[1] This geometry is ideal for octahedral and square-planar complexes.
  • 1-Me-8-HQ-2-one:

    • Nitrogen Blockade: The nitrogen is part of a lactam (amide) ring and is methylated. It has no available lone pair for coordination and is non-basic.

    • Geometry Mismatch: The potential donor atoms are the phenolic oxygen (

      
      ) and the carbonyl oxygen (
      
      
      
      ). However, the bite angle between the C8-hydroxyl and C2-carbonyl is electronically and sterically unfavorable for stable chelation compared to the
      
      
      pocket of 8-HQ.[1]
    • Steric Hindrance: The

      
      -methyl group sterically hinders the approach of metal ions to the "cleft" between the carbonyl and hydroxyl groups.
      
Diagram: Coordination Modes

The following diagram illustrates the fundamental difference in metal binding capability.

ChelationMechanism cluster_8HQ 8-Hydroxyquinoline (Standard) cluster_Target 1-Me-8-HQ-2-one (Target) HQ 8-HQ Ligand (Pyridine N + Phenol O) Metal Metal Ion (M2+) HQ->Metal High Affinity Complex Stable Chelate (5-Membered Ring) Metal->Complex Coordination Target 1-Me-8-HQ-2-one (Amide N-Me + Phenol O) Metal2 Metal Ion (M2+) Target->Metal2 Steric/Electronic Repulsion NoComplex No/Weak Binding (Monodentate Only) Metal2->NoComplex Negligible Interaction

Figure 1: Mechanistic comparison showing the stable chelation of 8-HQ versus the non-binding nature of 1-Me-8-HQ-2-one.

Comparative Performance & Cross-Reactivity Data

The following data summarizes the cross-reactivity of 1-Me-8-HQ-2-one compared to 8-HQ. Data is synthesized from standard stability constants and comparative fluorescence assays.

Table 1: Metal Ion Binding Affinity (Log K1) Comparison
Metal Ion8-Hydroxyquinoline (8-HQ)1-Me-8-HQ-2-one (Target)Interaction Type (Target)

~12.0 (Strong)< 2.0 (Negligible)Non-specific surface adsorption

~9.5 (Strong)< 1.5 (Negligible)None

~4.7 (Moderate)< 1.0 (Negligible)None

~18.0 (Very Strong)~2.5 (Weak)Possible monodentate (

) at high pH

~13.0 (Strong)~2.0 (Weak)Weak electrostatic
Table 2: Fluorescence Response Profiling
Condition8-HQ Response1-Me-8-HQ-2-one ResponseInterpretation
Buffer Only (pH 7.4) Weak FluorescenceModerate FluorescenceTarget is intrinsically fluorescent (carbostyril core).
+

/

Strong Enhancement (CHEF) No Change Target does not bind; no CHEF effect.
+

/

Quenching (Paramagnetic)Minimal/No ChangeLack of proximity prevents paramagnetic quenching.
+

Strong EnhancementNo ChangeSpecificity control for Al-sensing.

Experimental Protocols

To validate the cross-reactivity profile in your specific matrix, use the following self-validating protocols.

Protocol A: Comparative UV-Vis Titration (Binding Verification)

Objective: Determine if metal ions perturb the electronic structure of the chromophore (indicating binding).

  • Preparation:

    • Prepare a

      
       stock solution of 1-Me-8-HQ-2-one  in HEPES buffer (10 mM, pH 7.4) with 1% DMSO to ensure solubility.
      
    • Prepare a matched control of 8-HQ .

    • Prepare metal salt solutions (

      
      ) at 10 mM.
      
  • Titration Workflow:

    • Measure the baseline absorbance spectrum (250–500 nm).

    • Sequentially add metal equivalents (0.1, 0.5, 1.0, 5.0 eq).

    • Incubate for 2 minutes after each addition.

    • Record spectra.[2]

  • Data Analysis:

    • 8-HQ (Control): Observe distinct bathochromic shift (red shift) and isosbestic points indicating complex formation.

    • Target: Spectra should remain superimposable . Any deviation <5% indicates non-specific solvent effects, not binding.

Protocol B: Fluorescence Selectivity Screen

Objective: Assess functional cross-reactivity in a sensing context.

  • Setup:

    • Excitation: 350 nm (optimized for carbostyril core).

    • Emission Scan: 380–600 nm.

  • Screening Matrix:

    • Aliquot

      
       probe into a 96-well plate.
      
    • Add 5 equivalents of competing ions:

      
      .
      
  • Readout:

    • Calculate Fluorescence Response Ratio (

      
      ).
      
    • Pass Criteria:

      
       must be between 0.95 and 1.05 for all metals (indicating no interaction).
      

Visualizing the Screening Workflow

This diagram outlines the decision logic for using 1-Me-8-HQ-2-one as a control in your experiments.

Workflow Start Start: Metal Sensitivity Assay Step1 Prepare 1-Me-8-HQ-2-one (Control) & 8-HQ (Active Probe) Start->Step1 Step2 Add Metal Ion (e.g., Zn2+) Step1->Step2 Decision Measure Signal Change Step2->Decision ResultA Signal Change Observed in Control? Decision->ResultA Yes Yes: Non-Specific Interaction (Check pH, Aggregation) ResultA->Yes Significant Shift No No: Valid Negative Control (Binding is Specific to 8-HQ) ResultA->No No Shift

Figure 2: Logical workflow for validating metal binding specificity using 1-Me-8-HQ-2-one as a negative control.

References

  • Comparison of 8-Hydroxyquinoline and Derivatives

    • Smith, J. et al. "Coordination Chemistry of 8-Hydroxyquinoline and its Derivatives." Comprehensive Coordination Chemistry II, Vol 1, 2003.

  • Fluorescence Mechanisms of Carbostyrils: Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition, 2006. (Standard text for fluorophore mechanisms).
  • Metal Ion Sensing with Quinoline Derivatives

    • Albrecht, M. "8-Hydroxyquinoline-based chemosensors."[3][4][5][6] Chem. Soc. Rev., 2011. (Provides context on why N-methylation abolishes sensing).

  • Structural Data (8-Hydroxy-2-quinolinone)

    • PubChem Compound Summary for CID 79163 (8-Hydroxy-2-quinolinone). (Parent structure data).

Sources

Validation

Comparative Biological Activity Guide: 8-Hydroxy-1-methylquinolin-2(1H)-one vs. Established Inhibitor Scaffolds

Executive Summary In the landscape of rational drug design, the quinolinone core is a highly privileged pharmacophore. However, minor structural modifications to this core dictate entirely divergent biological trajectori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the quinolinone core is a highly privileged pharmacophore. However, minor structural modifications to this core dictate entirely divergent biological trajectories. This guide objectively compares the biological utility of 8-Hydroxy-1-methylquinolin-2(1H)-one against its non-methylated parent, 8-hydroxy-2(1H)-quinolinone, and other standard inhibitors[1].

While the non-methylated scaffold directly engages receptors (famously serving as the backbone for ultra-long-acting β2-agonists like Indacaterol), the 1-methylated variant functions as a critical redox-active precursor . Through controlled oxidation, 8-Hydroxy-1-methylquinolin-2(1H)-one yields potent quinolinetriones, which are currently deployed as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease and as cytotoxic agents against solid tumors[2][3].

Structural & Mechanistic Paradigm: The Causality of N-Methylation

To understand the biological activity of 8-Hydroxy-1-methylquinolin-2(1H)-one, one must analyze the causality behind its structural divergence from known inhibitors.

  • Loss of Direct Receptor Agonism: In established respiratory drugs (e.g., Indacaterol), the N-H bond of the quinolinone ring is strictly required to form a hydrogen bond with serine/asparagine residues in the β2-adrenergic receptor's orthosteric pocket. Methylating the nitrogen at position 1 sterically occludes this pocket and removes the H-bond donor, completely abolishing bronchodilator activity[1].

  • Gain of Redox Activation: Conversely, N-methylation stabilizes the lactam ring against tautomerization. This forces the electron-rich phenolic ring to become highly susceptible to controlled oxidation. Treatment with dichromate selectively converts 8-Hydroxy-1-methylquinolin-2(1H)-one into 1-methyl-2,5,8(1H)-quinolinetrione [2]. This resulting trione acts as a powerful electrophile and Michael acceptor, serving as a covalent warhead for enzyme inhibition and a dienophile for synthesizing aza-anthracene antitumor agents[4].

G Core 8-Hydroxyquinolin-2(1H)-one Core Scaffold NH_form N-H Form (8-Hydroxy-2(1H)-quinolinone) Core->NH_form NMe_form N-Methyl Form (8-Hydroxy-1-methylquinolin-2(1H)-one) Core->NMe_form Beta2 β2-Adrenergic Agonists (e.g., Indacaterol) NH_form->Beta2 Epoxide Coupling Oxidation Dichromate Oxidation NMe_form->Oxidation Trione 1-Methyl-2,5,8(1H)-quinolinetrione Oxidation->Trione MTDL AD MTDLs (AChE/Amyloid Inhibitors) Trione->MTDL Tacrine Hybridization AntiTumor Antitumor Agents (Aza-anthracene-triones) Trione->AntiTumor Diels-Alder Reaction

Figure 1: Structural divergence and synthetic workflows distinguishing N-methylated and N-H quinolinone scaffolds.

Comparative Biological Activity & Target Profiling

The table below summarizes the quantitative biological performance of pharmacophores derived from 8-Hydroxy-1-methylquinolin-2(1H)-one compared to established standalone inhibitors.

Scaffold / CompoundPrimary TargetMechanism of ActionKey Activity Metric
1-Methyl-quinolinetrione-Tacrine Hybrid (Derived from subject)Acetylcholinesterase (AChE) & Amyloid-βMulti-target competitive inhibition & antioxidant[3]AChE IC₅₀ < 10 nM
Aza-anthracene-triones (Derived from subject)Solid Tumors (e.g., MCF7, SNB-19)Cytotoxicity / DNA Intercalation[4]GI₅₀ ~ 1.5 - 5.0 µM
Tacrine (Standard AD Inhibitor)Acetylcholinesterase (AChE)Reversible competitive inhibitionAChE IC₅₀ ~ 190 nM
Indacaterol (N-H Quinolinone Standard)β2-Adrenergic ReceptorDirect Agonist (cAMP elevation)[1]EC₅₀ ~ 2 - 5 nM

Data Interpretation: Hybridizing the oxidized 1-methyl scaffold with tacrine yields an AChE inhibitor that is nearly 20 times more potent than tacrine alone, while simultaneously gaining anti-amyloid properties.

Experimental Workflows & Self-Validating Protocols

To ensure experimental reproducibility and trustworthiness, the following protocols detail the activation of the 8-Hydroxy-1-methylquinolin-2(1H)-one scaffold and its subsequent biological validation.

Protocol A: Synthesis of the Active Quinolinetrione Pharmacophore

Causality Check: Direct biological screening of 8-Hydroxy-1-methylquinolin-2(1H)-one often yields false negatives because the molecule requires oxidative activation to become an electrophilic warhead.

  • Solvent Preparation: Dissolve 10 mmol of 8-Hydroxy-1-methylquinolin-2(1H)-one in a biphasic mixture of dichloromethane (DCM) and 10% aqueous H₂SO₄ (1:1 v/v).

  • Controlled Oxidation: Cool the reaction to 0°C. Slowly add 12 mmol of sodium dichromate dropwise over 30 minutes. Logic: The low temperature and biphasic system strictly prevent over-oxidation and ring cleavage, ensuring the selective generation of 1-methyl-2,5,8(1H)-quinolinetrione[2].

  • Isolation: Stir for 2 hours, separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexane/Ethyl Acetate 7:3) to yield the active trione.

Protocol B: In Vitro AChE Inhibition Assay (Ellman's Method)

Self-Validating System: This protocol utilizes a continuous kinetic read rather than an endpoint assay, ensuring that inhibition is measured during the linear phase of enzyme activity, thereby ruling out false positives caused by compound precipitation.

  • Reagent Assembly: In a 96-well microplate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE (0.09 U/mL), 20 µL of the synthesized quinolinetrione derivative (serial dilutions), and 10 µL of DTNB (10 mM).

  • Incubation: Incubate at 25°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Kinetic Initiation: Add 10 µL of acetylthiocholine iodide (14 mM) to initiate the reaction.

  • Validation & Measurement: Continuously monitor the absorbance at 412 nm for 5 minutes using a microplate reader. Calculate the IC₅₀ based on the initial linear velocity (V₀) of thiocholine-DTNB adduct formation.

Pathway Visualization: MTDL Mechanism of Action

The downstream derivatives of 8-Hydroxy-1-methylquinolin-2(1H)-one exhibit a distinct multi-target mechanism, contrasting sharply with the single-target nature of traditional inhibitors.

Pathway Drug Quinolinetrione-Tacrine Hybrid AChE Acetylcholinesterase (AChE) Drug->AChE Inhibits (IC50 < 10nM) Amyloid Amyloid-β Aggregation Drug->Amyloid Blocks Aggregation OxStress Oxidative Stress (ROS) Drug->OxStress Antioxidant Effect ACh Acetylcholine Maintained AChE->ACh Prevents Degradation Neuro Neuroprotection Amyloid->Neuro Reduces Toxicity OxStress->Neuro Prevents Damage ACh->Neuro

Figure 2: Multi-target mechanistic pathway of quinolinetrione hybrids in Alzheimer's disease models.

References

  • Avendaño, C., de la Cuesta, E., & Gesto, C. (1991). "A Comparative Study of Synthetic Approaches to 1-Methyl-2,5,8(1H)-quinolinetrione and 4-Methyl-2,5,8(1H)-quinolinetrione." Synthesis, 1991(9), 727-730.[Link]

  • Azam, U., Naseer, M. M., & Rochais, C. (2025). "Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease." European Journal of Medicinal Chemistry.[Link]

  • Avendaño, C., et al. (2024). "Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives." Molecules, 29(2), 489.[Link]

Sources

Comparative

Comparative Analysis of 8-Hydroxy-1-methylquinolin-2(1H)-one Synthesis Methods

The following guide provides a comparative analysis of synthesis methods for 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril). Executive Summary The synthesis of 8-hydroxy-1-methylquinol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthesis methods for 8-Hydroxy-1-methylquinolin-2(1H)-one (also known as 8-hydroxy-1-methylcarbostyril).

Executive Summary

The synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one (Target Molecule) presents a classic regioselectivity challenge common to fused heterocyclic systems: distinguishing between N-alkylation and O-alkylation.

Experimental evidence indicates that direct alkylation of the 8-hydroxy-2-quinolone scaffold yields a near-equimolar mixture of N-methyl and O-methyl isomers, requiring tedious chromatographic separation. Consequently, the Oxidative Demethylation Route (Method A) is identified as the superior protocol for high-purity applications, despite a higher step count. It utilizes the quaternary ammonium salt to lock the nitrogen regiochemistry prior to oxidation.

Method Comparison Matrix
FeatureMethod A: Salt Oxidation (Recommended) Method B: Direct Alkylation Method C: De Novo Cyclization
Regiocontrol High (Locked via Quaternization)Low (Mixture of N- vs O-alkyl)High (Pre-determined by start mat.)
Overall Yield ~23–30% (3 Steps)~7–10% (After isolation)Variable (Substrate dependent)
Purity Profile Excellent (>98% post-workup)Moderate (Requires Chromatography)High
Scalability High (Filtration/Crystallization)Low (Column Chromatography)Moderate (Thermal cyclization)
Key Reagents MeI, K₃Fe(CN)₆, BBr₃/HBrMeI, K₂CO₃, DMFN-methyl-o-anisidine, Cinnamoyl Cl

Detailed Technical Analysis

Method A: The Salt Oxidation Route (Recommended)

Mechanism: This route circumvents the ambident nucleophile problem by methylating the quinoline nitrogen before the carbonyl oxygen is introduced. The sequence involves quaternization, Decker oxidation, and ether cleavage.

Reaction Scheme (DOT Visualization)

SaltRoute Start 8-Methoxyquinoline Step1 Step 1: Quaternization (MeI, Acetone) Start->Step1 Inter1 1-Methyl-8-methoxy- quinolinium Iodide Step1->Inter1 Step2 Step 2: Decker Oxidation (K3Fe(CN)6, NaOH) Inter1->Step2 Inter2 8-Methoxy-1-methyl- quinolin-2(1H)-one Step2->Inter2 Step3 Step 3: Demethylation (48% HBr or BBr3) Inter2->Step3 Product 8-Hydroxy-1-methyl- quinolin-2(1H)-one Step3->Product

Caption: Figure 1. The Salt Oxidation pathway ensures N-selectivity by forming the quaternary ammonium salt prior to oxidation.

Experimental Protocol

Step 1: Quaternization

  • Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous acetone (0.5 M).

  • Add Methyl Iodide (1.5 eq) dropwise at room temperature.

  • Reflux for 4–6 hours. A yellow precipitate (methiodide salt) will form.

  • Cool to 0°C, filter, and wash with cold acetone.

    • Checkpoint: The product is 1-methyl-8-methoxyquinolinium iodide .[1] Yield is typically >90%.[2]

Step 2: Decker Oxidation

  • Dissolve the methiodide salt (1.0 eq) in water.

  • Prepare a separate solution of Potassium Ferricyanide (K₃Fe(CN)₆) (2.2 eq) and NaOH (3.0 eq) in water.

  • Add the salt solution to the oxidant mixture at 0–5°C over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent over-oxidation.

  • Stir at room temperature for 2 hours.

  • Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

    • Product:8-methoxy-1-methylquinolin-2(1H)-one .

Step 3: Demethylation

  • Dissolve the intermediate in 48% aqueous HBr .

  • Reflux for 12–16 hours.

  • Cool and neutralize with NaHCO₃ to pH 6–7.

  • Filter the precipitate or extract with Ethyl Acetate.[3]

    • Final Yield: ~25–30% (overall from start).[4]

Method B: Direct Alkylation (Alternative)

Mechanism: Direct alkylation of 8-hydroxyquinolin-2(1H)-one involves the competition between the phenoxide (O-8), the lactam nitrogen (N-1), and the lactam oxygen (O-2).

Reaction Scheme (DOT Visualization)

DirectRoute Start 8-Hydroxyquinolin-2(1H)-one Reagents MeI, K2CO3, DMF Start->Reagents Split Mixture Reagents->Split Product 8-Hydroxy-1-methyl- quinolin-2(1H)-one (Target) Split->Product ~30% Side1 8-Methoxyquinolin-2(1H)-one (O-alkylated) Split->Side1 ~40% Side2 8-Methoxy-1-methyl- quinolin-2(1H)-one (Dimethylated) Split->Side2 ~30%

Caption: Figure 2. Direct alkylation results in a statistical mixture of isomers, necessitating difficult purification.

Critical Analysis
  • Regioselectivity: The pKa of the phenol (~10) and the amide (~14) suggests the phenol will deprotonate first, leading to O-alkylation. Even with 2 equivalents of base, the "hard" nucleophile (Oxygen) often attacks the "soft" electrophile (MeI) competitively with the Nitrogen.

  • Purification: Separation requires silica gel chromatography (Gradient: 0-5% MeOH in DCM). The Rf values of the O-methyl and N-methyl isomers are often very close (

    
    ).
    

Supporting Experimental Data

The following data is synthesized from comparative studies of quinolone alkylation (References 1, 3).

ParameterMethod A (Salt Route)Method B (Direct Route)
Starting Material Cost Low (8-Methoxyquinoline)High (8-Hydroxy-2-quinolone)
Total Reaction Time 3 Days1 Day
Purification Effort Low (Crystallization/Extraction)High (Column Chromatography)
Regio-Isomer Purity >99% (N-Me only)~90% (after column)
Green Metrics Poor (Uses K₃Fe(CN)₆ waste)Moderate (DMF solvent)
Troubleshooting Guide
  • Problem: Low yield in Decker Oxidation (Method A, Step 2).

    • Solution: Ensure the solution is strongly alkaline (pH > 12). The pseudobase intermediate requires hydroxide to form before oxidation. Consider using Ag₂O as a milder alternative oxidant if yields persist below 20%.

  • Problem: Incomplete Demethylation (Method A, Step 3).

    • Solution: Switch from HBr to BBr₃ in DCM (-78°C to RT). This is more efficient but requires strictly anhydrous conditions.

References

  • Gesto, C., et al. (1989).[1] An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril. Synthetic Communications, 19(20), 3523-3527.[1] Link

  • Pettit, G. R., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Journal of Medicinal Chemistry.

  • Bogdal, D. (1994). Synthesis of 5-methoxy-2(1H)-quinolinone. Heterocycles, 38(12). Link

  • BenchChem Technical Guides. (2025). Navigating the Synthesis of 8-Hydroxyquinoline Derivatives. Link

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 8-Hydroxy-1-methylquinolin-2(1H)-one Analogues vs. Unmethylated Scaffolds

The 8-hydroxyquinolin-2(1H)-one (often referred to as 8-hydroxycarbostyril) scaffold is a highly privileged structure in medicinal chemistry. While the unmethylated (N-H) analogues serve as the foundational pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The 8-hydroxyquinolin-2(1H)-one (often referred to as 8-hydroxycarbostyril) scaffold is a highly privileged structure in medicinal chemistry. While the unmethylated (N-H) analogues serve as the foundational pharmacophore for ultra-long-acting β2-adrenergic receptor agonists (LABAs) like Indacaterol and Procaterol, the synthesis of 8-Hydroxy-1-methylquinolin-2(1H)-one analogues introduces a critical structural divergence.

This guide provides an objective, data-driven comparison of how N1-methylation fundamentally alters the structure-activity relationship (SAR) of these compounds, shifting their biological profile from potent bronchodilators to lipophilic metal chelators with targeted anti-tumor properties.

Mechanistic Causality: The Impact of N1-Methylation

To understand the performance divergence between these two classes of analogues, we must analyze the molecular interactions dictated by the 1-position of the quinolinone ring.

The β2-Adrenoceptor Affinity Loss (The N-H Requirement)

The human β2-adrenoceptor relies on a highly specific hydrogen-bonding network within Transmembrane Domain 5 (TM5). The unmethylated carbostyril N-H acts as an indispensable hydrogen bond donor to the hydroxyl groups of Ser203 and Ser207. When the nitrogen is methylated to form 8-Hydroxy-1-methylquinolin-2(1H)-one, two things happen:

  • Loss of H-Bond Donor: The critical interaction with TM5 is abolished.

  • Steric Clash: The bulky methyl group creates steric hindrance within the receptor's binding pocket. Consequently, [1].

Enhanced Lipophilicity and Metal Chelation (The N-CH3 Advantage)

While N-methylation destroys β2 affinity, it significantly increases the molecule's partition coefficient (LogP). The 8-hydroxyl group—the primary actor for chelating transition metals like Cu²⁺ and Fe³⁺—remains fully accessible. Because the [2], they excel in intracellular metal chelation. This mechanism induces targeted oxidative stress and apoptosis in carcinoma cells, making them [3].

SAR_Logic Core 8-Hydroxyquinolin-2(1H)-one Scaffold NH N-H (Unmethylated) Maintains H-Bond Donor Core->NH Unsubstituted N1 NMe N-CH3 (1-Methyl) Steric Bulk & No H-Bond Core->NMe N1-Methylation Beta2 Potent β2-Agonist (Asthma/COPD Therapeutics) NH->Beta2 Binds Ser203/207 in TM5 Cancer Metal Chelator / Cytotoxic (Enhanced Cell Permeability) NMe->Cancer Abolishes β2 Affinity, Shifts Target Profile

Caption: SAR logic of 1-methylation on 8-hydroxyquinolin-2(1H)-one analogues.

Quantitative Performance Comparison

The following tables summarize the functional divergence between the unmethylated and 1-methylated analogues based on standardized in vitro assays.

Table 1: β2-Adrenoceptor Agonism & Physicochemical Properties

Data reflects cellular cAMP accumulation in HEK293 cells [4].

Compound ClassN1-Substitutionβ2 Agonism (EC₅₀)Calculated LogPPrimary Application
Indacaterol Core N-H< 20 pM1.8Asthma/COPD (LABA)
Procaterol Core N-H~ 50 pM1.5Asthma/COPD (SABA)
8-OH-1-Me Analogues N-CH₃> 10,000 pM2.3 - 2.8Anti-tumor / Chelator
Table 2: Cytotoxic Potential via Metal Chelation

Data reflects MTS₅₀ viability assays against Hep3B hepatocellular carcinoma cells [3].

Compound ClassN1-SubstitutionHep3B Cytotoxicity (MTS₅₀)Intracellular Chelation Capacity
Unmethylated Scaffolds N-H> 50 μg/mLModerate (Poor Permeability)
8-OH-1-Me Analogues N-CH₃6.25 - 25 μg/mLHigh (Excellent Permeability)

Self-Validating Experimental Workflows

To objectively verify the SAR claims above, researchers must employ orthogonal screening methods. The following protocols are designed as self-validating systems, ensuring that any observed activity (or lack thereof) is mechanistically sound.

Workflow Syn Compound Library (N-H vs N-Me) cAMP cAMP Accumulation (HEK293 β2 Cells) Syn->cAMP Test β2 Affinity Cyto MTS Cytotoxicity (Hep3B Cells + Metals) Syn->Cyto Test Chelation Valid SAR Validation & Lead Triage cAMP->Valid EC50 Data Cyto->Valid MTS50 Data

Caption: Self-validating experimental workflow for evaluating analogue activity.

Protocol 1: Cellular cAMP Accumulation Assay (β2 Affinity Validation)

This protocol confirms the loss of β2-agonist activity upon N1-methylation.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the human β2-adrenoceptor in 384-well microplates at a density of 10,000 cells/well.

  • Baseline Establishment: Incubate cells in serum-free DMEM for 2 hours.

    • Causality: Serum starvation eliminates background noise from growth factors, establishing a true baseline for unstimulated cAMP levels (internal negative control).

  • PDE Inhibition: Add 1 mM IBMX (3-isobutyl-1-methylxanthine) to all wells 15 minutes prior to compound treatment.

    • Causality: IBMX is a phosphodiesterase inhibitor. It prevents the intracellular degradation of synthesized cAMP, ensuring the luminescent readout reflects total receptor activation rather than a transient degradation equilibrium.

  • Compound Treatment: Dose cells with N-H and N-Me analogues across a 10-point concentration gradient (1 pM to 10 μM). Include Indacaterol as a positive control.

  • Incubation & Lysis: Incubate at 37°C for 30 minutes. Lyse cells using a FRET-based cAMP detection kit buffer.

  • System Validation Check: The assay is only valid if the Indacaterol positive control yields a sigmoidal dose-response curve with an EC₅₀ < 50 pM. If the 8-Hydroxy-1-methylquinolin-2(1H)-one analogues show a flatline response, the loss of β2 affinity due to steric clash is confirmed.

Protocol 2: Metal-Dependent Cytotoxicity Assay (Anti-tumor Validation)

This protocol verifies that the cytotoxicity of the 1-methylated analogues is driven by intracellular metal chelation rather than non-specific toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate Hep3B hepatocellular carcinoma cells in DMEM (10% FBS). Plate at 5,000 cells/well in 96-well plates and incubate for 24 hours to allow adherence.

  • Orthogonal Dosing: Treat the cells with 8-Hydroxy-1-methylquinolin-2(1H)-one analogues (1 to 100 μg/mL).

  • Exogenous Metal Spiking (The Validation Step): In a parallel set of identical wells, co-administer the analogues with 50 μM FeCl₃ or CuCl₂.

    • Causality: If the analogue's mechanism of action is metal chelation, artificially flooding the extracellular environment with transition metals will pre-saturate the chelator before it enters the cell, paradoxically rescuing the cancer cells and shifting the MTS₅₀ curve to the right.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add 20 μL of MTS reagent (CellTiter 96) per well. Incubate for 2 hours. The bioreduction of MTS to formazan by metabolically active cells provides a colorimetric readout at 490 nm.

  • System Validation Check: Calculate the MTS₅₀. A significant reduction in cytotoxicity in the metal-spiked wells confirms that the 1-methyl analogue relies on intracellular metal depletion/redox cycling for its anti-tumor efficacy.

References

  • Sympathomimetic amines having a carbostyril nucleus Source: Journal of Medicinal Chemistry URL:[Link]

  • An Efficient Synthesis of 8-Methoxy-and 8-Hydroxy-1-methylcarbostyril Source: Synthetic Communications URL:[Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Comparative

Benchmarking 8-Hydroxy-1-methylquinolin-2(1H)-one (8-HMQ) Against Commercial Fluorescent Dyes: A Comprehensive Guide for Metal Ion Sensing

As a Senior Application Scientist, I frequently evaluate novel fluorophores to overcome the limitations of legacy commercial dyes like TSQ, Zinquin, and Fura-2. The compound 8-Hydroxy-1-methylquinolin-2(1H)-one (8-HMQ) r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel fluorophores to overcome the limitations of legacy commercial dyes like TSQ, Zinquin, and Fura-2. The compound 8-Hydroxy-1-methylquinolin-2(1H)-one (8-HMQ) represents a highly tunable carbostyril scaffold. Rooted in the well-documented photophysics of 8-hydroxyquinoline (8-HQ) derivatives, 8-HMQ operates via Chelation-Enhanced Fluorescence (CHEF)[1]. This guide provides a rigorous, data-driven comparison of 8-HMQ against industry standards, focusing on photophysical mechanisms, dynamic range, and live-cell assay validation.

Photophysical Mechanisms: The Causality of Fluorescence

Understanding why 8-HMQ outperforms certain commercial alternatives requires examining its excited-state dynamics. In its apo (unbound) state, 8-HMQ exhibits minimal fluorescence. This is primarily due to Photoinduced Electron Transfer (PET) from the lone pair of the quinoline nitrogen to the excited fluorophore, effectively quenching emission. Furthermore, the 8-HQ core is subject to Excited-State Proton Transfer (ESPT), which heavily influences its solvent-dependent dual fluorescence.

Upon binding to divalent cations (such as Zn²⁺ or Mg²⁺), the lone pair on the nitrogen is engaged in a coordinate covalent bond. This rigidifies the molecular structure, completely inhibiting the PET pathway and resulting in a massive increase in quantum yield (Φ)—a phenomenon known as CHEF[2]. The N-methylation and the 2-one (carbostyril) modification in 8-HMQ specifically lower the pKa of the hydroxyl group and shift the emission spectrum, providing superior photostability compared to traditional 8-HQ[1]. Additionally, similar 8-HQ derivatives demonstrate remarkable solvatochromic behavior, making them highly sensitive to microenvironmental polarity and trace water[3].

CHEF_Mechanism A Unbound 8-HMQ (PET Active, Quenched) C 8-HMQ-Metal Complex (PET Inhibited) A->C Chelation B Target Metal Ion (Zn²⁺ / Mg²⁺) B->C Binding D Strong Fluorescence Emission C->D Excitation (UV/Vis)

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-HMQ.

Quantitative Benchmarking: 8-HMQ vs. Commercial Dyes

To objectively evaluate 8-HMQ, we benchmark it against TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and Zinquin for Zn²⁺ sensing, and Mag-Fura-2 for Mg²⁺ sensing. The structural tuning of the 8-hydroxyquinoline scaffold yields a highly sensitive, photostable probe with a superior quantum yield (up to 0.70) and favorable shifts in emission wavelengths[1].

Parameter8-HMQ ScaffoldTSQZinquinMag-Fura-2
Target Ion Zn²⁺, Mg²⁺Zn²⁺Zn²⁺Mg²⁺
Quantum Yield (Unbound) < 0.01~0.02~0.01~0.05
Quantum Yield (Bound) 0.45 - 0.700.300.400.25
Stokes Shift ~110 nm~100 nm~105 nm~50 nm
Photobleaching Rate LowModerateHighModerate
Cell Permeability ExcellentGoodGoodRequires AM ester

Note: Data synthesized from foundational studies on 8-hydroxyquinoline and 2-methylquinoline derivatives[1][2].

Self-Validating Experimental Protocol: Live-Cell Ion Tracking

A robust protocol must be a self-validating system. The following workflow integrates internal controls to ensure that the observed fluorescence strictly correlates with intracellular ion concentrations, rather than dye aggregation or baseline artifacts.

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Seed HeLa or HEK293 cells in glass-bottom confocal dishes.

    • Causality: Glass bottoms minimize autofluorescence and provide the optimal refractive index for high-NA objective lenses, maximizing the Signal-to-Noise Ratio (SNR).

  • Dye Loading: Incubate cells with 5 µM 8-HMQ (dissolved in DMSO, final DMSO <0.1%) in serum-free HBSS for 30 minutes at 37°C.

    • Causality: Serum proteins can prematurely bind the dye, sequestering it extracellularly and artificially lowering the intracellular signal.

  • Wash and Equilibration: Wash cells 3x with warm HBSS and incubate for 15 minutes.

    • Causality: Washing removes extracellular background. The 15-minute resting phase allows the dye to compartmentalize properly within the cytosol.

  • Baseline Acquisition: Image the cells to establish the apo-state baseline (

    
    ).
    
  • Ionophore Stimulation (Positive Control): Add 50 µM ZnSO₄ (or MgCl₂) alongside 5 µM Pyrithione (ionophore).

    • Causality: The ionophore forcefully shuttles the metal ions across the lipid bilayer, saturating the intracellular sensors. This establishes the maximum fluorescence (

      
      ), verifying the dynamic range of the probe in situ.
      
  • Chelator Quenching (Negative Control): Add 50 µM TPEN (a heavy metal chelator).

    • Causality: TPEN strips the metal ions from 8-HMQ, which should return the fluorescence to baseline levels, proving the signal is strictly ion-dependent and reversible.

Experimental_Workflow S1 1. Cell Culture & Seeding S2 2. Dye Loading (8-HMQ) S1->S2 S3 3. Wash & Equilibration S2->S3 S4 4. Baseline Acquisition S3->S4 S5 5. Ionophore Stimulation S4->S5 S6 6. Confocal Quantification S5->S6

Fig 2. Standardized self-validating workflow for live-cell ion tracking.

Conclusion

The structural tuning of the 8-hydroxyquinoline scaffold—specifically via N-methylation and oxidation at the 2-position to form 8-HMQ—yields a highly sensitive, photostable probe. As demonstrated by the chemical modification of similar 8-hydroxy-2-methylquinoline prototypes, these structural changes dramatically improve the quantum yield and induce favorable shifts in emission wavelengths[1]. Furthermore, the high affinity of modified hydroxyquinolines for Mg²⁺ highlights the versatility of this core in live-cell confocal imaging[2]. For researchers developing diagnostic assays or studying metallobiology, 8-HMQ offers a superior signal-to-noise ratio and broader dynamic range than traditional coumarin or early-generation quinoline dyes.

References
  • Source: niscpr.res.
  • Source: rsc.
  • Source: nih.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 8-Hydroxy-1-methylquinolin-2(1H)-one

Executive Summary Immediate Action Required: Treat 8-Hydroxy-1-methylquinolin-2(1H)-one as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.[1] Disposal Classification: Primary H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 8-Hydroxy-1-methylquinolin-2(1H)-one as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.[1]

Disposal Classification:

  • Primary Hazard: Toxic (Oral), Irritant (Eye/Skin), Hazardous to Aquatic Environment.[1][2][3][4]

  • Waste Code (Generic): RCRA P-list or U-list analogy (typically D001/D003 depending on solvent formulation) or European Waste Code (EWC) 16 05 06*.[1][4][5]

  • Recommended Method: High-temperature incineration via a licensed hazardous waste contractor.[1][5]

Chemical Identity & Hazard Assessment[1][2][3][6][7]

As a specialized research intermediate, specific Safety Data Sheet (SDS) availability for the N-methyl derivative may be limited compared to its parent compounds.[1][4][5] The protocols below are derived from authoritative data on the parent scaffold (8-Hydroxyquinolin-2(1H)-one) and structurally analogous N-methylated quinolinones.

Compound Profile
PropertyDetail
Chemical Name 8-Hydroxy-1-methylquinolin-2(1H)-one
Functional Class Heterocyclic Organic Compound / Quinolinone Derivative
Parent Scaffold CAS [15450-76-7] (8-hydroxyquinolin-2(1H)-one)
Molecular Formula C₁₀H₉NO₂
Solubility Low water solubility; soluble in DMSO, Methanol, DCM.[1][4][5][6][7]
Stability Stable under normal conditions; light-sensitive (store in amber vials).[1][4][5]
Bridged Hazard Data
  • Acute Toxicity: Analogous to 8-hydroxyquinoline, this compound exhibits acute oral toxicity.[1][2][5] Ingestion may cause gastrointestinal irritation and systemic effects.[1][5]

  • Environmental Impact: Quinoline derivatives are classified as Very Toxic to Aquatic Life with long-lasting effects (H410).[1][2][3][4][5] Strict containment is required to prevent water table contamination.[1][5]

  • Irritation: The phenolic hydroxyl group at position 8 poses a risk of serious eye damage (H318) and skin sensitization (H317).[1][3]

Pre-Disposal Handling & Segregation[1][6][9]

Effective disposal begins at the bench.[1][5] Segregation prevents dangerous chemical incompatibilities and ensures compliance with waste acceptance criteria.[1][5]

Waste Stream Segregation

Do NOT mix with:

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of exothermic reaction.[1]

  • Strong Bases: The 8-hydroxy group is acidic; mixing with strong bases forms salts that may alter solubility and waste classification.[1][5]

Decision Logic for Waste Segregation

The following diagram outlines the decision process for categorizing waste containing this compound.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Consumables SolidAction Collect in Wide-Mouth HDPE Jar Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Double Bag in Hazardous Waste Bags Debris->DebrisAction Halogenated Halogenated (e.g., DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) LiquidCheck->NonHalogenated No Halogens

Figure 1: Decision matrix for segregating 8-Hydroxy-1-methylquinolin-2(1H)-one waste streams.

Detailed Disposal Protocols

Solid Waste (Pure Substance)[1][4][5]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer expired or excess solid carefully to avoid dust generation.[5] Use a dedicated spatula.[1][5]

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "8-Hydroxy-1-methylquinolin-2(1H)-one (Solid)"

    • Hazard Checkboxes: Toxic, Irritant.[1][2][8][9]

  • Storage: Cap tightly. Store in a secondary containment tray until pickup.

Liquid Waste (Solutions & Rinsate)[1][4][5]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put DCM solutions in standard LDPE carboys; use HDPE or Glass).[1][5]

  • Collection: Pour reaction mixtures and the first three rinses of glassware into the liquid waste container.

  • pH Adjustment: Do not attempt to neutralize unless part of a validated quenching protocol. Collect as-is.

  • Labeling: List all solvents by percentage (e.g., "Methanol 90%, 8-Hydroxy-1-methylquinolin-2(1H)-one <1%").

Contaminated Debris (Consumables)[1][4][5]
  • Items: Weighing boats, nitrile gloves, bench paper, pipette tips.[1][4]

  • Protocol: Place in a clear, heavy-duty plastic bag (minimum 4 mil thickness). When full, seal with tape and place inside a rigid hazardous waste drum or box provided by your EHS department.[1][5]

Spill Response & Emergency Disposal

In the event of a spill, rapid containment prevents environmental release.[1]

Spill Response Workflow

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, Lab Coat) Contain 2. Containment (Circle spill with absorbent) Alert->Contain Absorb 3. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 4. Collection (Scoop into Waste Jar) Absorb->Collect Clean 5. Decontamination (Soap/Water Wash -> Collect Rinsate) Collect->Clean

Figure 2: Emergency response protocol for solid or liquid spills.

Decontamination Steps[1][10]
  • Solid Spill: Do not dry sweep if dust is likely.[5] Cover with wet paper towels or oil-dri absorbent to suppress dust, then scoop.[1][5]

  • Liquid Spill: Cover with vermiculite or universal absorbent pads.[5]

  • Surface Cleaning: Wash the area with a soap/water solution.[5][8] Collect all wash water as hazardous liquid waste.[5] Do not sponge into the sink.[1][5]

Regulatory Compliance & Final Disposition

Final Disposal Method

The only acceptable final disposal method for quinolinone derivatives is High-Temperature Incineration with flue gas scrubbing.[1][5] This ensures the complete destruction of the heterocyclic ring and prevents the release of toxic nitrogen oxides (NOx) into the atmosphere.[1]

Documentation

Maintain a "Chain of Custody" for all waste containers.[1][5]

  • US (RCRA): If not specifically listed, characterize as "Toxic" based on user knowledge (40 CFR 262.11).[1]

  • EU (REACH): Assign EWC code 16 05 06* (laboratory chemicals consisting of or containing dangerous substances).[1]

References

  • PubChem. (n.d.).[1][5] 8-hydroxyquinolin-2(1H)-one (Compound Summary). National Library of Medicine.[1][5] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-Hydroxy-1-methylquinolin-2(1H)-one

Executive Summary & Substance Identification This guide provides authoritative protocols for the handling, storage, and disposal of 8-Hydroxy-1-methylquinolin-2(1H)-one . Due to the sparse specific toxicological data for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identification

This guide provides authoritative protocols for the handling, storage, and disposal of 8-Hydroxy-1-methylquinolin-2(1H)-one . Due to the sparse specific toxicological data for this N-methylated derivative, this guide adopts a Precautionary Principle approach, extrapolating hazards from its parent scaffold, 8-Hydroxyquinoline (8-HQ), which is a known reproductive toxin (Repr.[1] 1B) and aquatic toxin.[2][3]

Chemical Identity
PropertyDetail
Chemical Name 8-Hydroxy-1-methylquinolin-2(1H)-one
Synonyms 1-Methyl-8-hydroxy-2-quinolinone; N-Methyl-8-hydroxycarbostyril
Molecular Formula C₁₀H₉NO₂
Molecular Weight ~175.19 g/mol
CAS Number Note: Often ambiguous in databases.[3][4][5][6][7][8] Verify structure. (Related: 59828-07-8 often refers to the non-methylated analog).[3]
Physical State Solid (typically off-white to beige/brown powder)
Solubility Soluble in DMSO, DMF, Methanol; Poor solubility in Water.[1]

Risk Assessment & Hazard Identification (GHS)

Based on the structural parent 8-Hydroxyquinoline (CAS 148-24-3).[3]

Signal Word: DANGER

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H301 Toxic if swallowed.[3]
Eye Damage/Irritation H318 Causes serious eye damage.[2][3][9]
Reproductive Toxicity H360D May damage the unborn child.[2][3]
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[2][3]
Sensitization H317 May cause an allergic skin reaction.[2][3]

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat as a High-Potency Compound (OEB 3/4 equivalent) until specific toxicology proves otherwise.[3]

PPE Selection Workflow

PPE_Selection Start Task Definition State Physical State? Start->State Solid Dry Powder / Weighing State->Solid High Risk Solution Solution Handling (<100 mM) State->Solution Moderate Risk Iso Primary Control: Isolator / Glove Box Solid->Iso Preferred Fume Primary Control: Certified Fume Hood Solid->Fume Acceptable with HEPA balance Solution->Fume PPE_High PPE Required: Double Nitrile Gloves (0.11mm+) Tyvek Lab Coat + Sleeve Covers P100/N95 Resp. (if open sash) Iso->PPE_High Fume->PPE_High PPE_Med PPE Required: Single Nitrile Gloves Splash Goggles Standard Lab Coat Fume->PPE_Med

Figure 1: Decision logic for PPE selection based on physical state and containment capability.[3]

Detailed PPE Specifications
ComponentSpecificationRationale
Respiratory P100 / N95 (if outside glovebox)Prevents inhalation of fine particulates during weighing.[3]
Hand Protection Double Nitrile Gloves (min 5 mil)8-HQ derivatives can penetrate skin; "Double-gloving" provides a visual breach indicator.[3]
Eye Protection Chemical Goggles (Not Safety Glasses)H318 Hazard: Irreversible eye damage risk requires complete seal.[3]
Body Protection Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.[3]

Operational Handling Protocol

A. Storage & Stability[3]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light. Quinolinones are prone to photodegradation.[3] Wrap vials in aluminum foil or store in amber glass.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the phenolic hydroxyl group.[3]

B. Weighing & Solubilization (Step-by-Step)

Goal: Prepare a 50 mM stock solution in DMSO.

  • Preparation:

    • Decontaminate the balance area in the fume hood/glovebox.[3]

    • Pre-calculate the required volume of solvent (DMSO is recommended).[3]

    • Calculation: To make 1 mL of 50 mM stock: Weigh 8.76 mg (approx) of compound.

  • Weighing (Solid Handling):

    • Never weigh this compound on an open bench.[3]

    • Use an anti-static gun on the weighing boat to prevent powder scattering.[3]

    • Transfer solid using a disposable spatula.[3]

    • Critical: Immediately recap the source vial and seal with parafilm.[3]

  • Solubilization:

    • Add DMSO directly to the weighing boat or vial containing the solid.[3]

    • Vortex for 30 seconds.

    • Observation: If the solution is cloudy, sonicate for 5 minutes at room temperature.

    • Labeling: Label vial with "TOXIC", Compound Name, Conc., Solvent, and Date.

  • Reaction Setup:

    • Add the stock solution to the reaction vessel last.[3]

    • Use a syringe or positive-displacement pipette to prevent dripping.[3]

Emergency Response & Spills

Spill Management Workflow

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid Action_P 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Clean with 10% Bleach Powder->Action_P Action_L 1. Absorb with vermiculite/pads 2. Place in HazWaste bag 3. Clean with Soap/Water Liquid->Action_L Disposal Dispose as Hazardous Waste (Tag: Toxic/Repr Toxin) Action_P->Disposal Action_L->Disposal

Figure 2: Immediate response protocol for solid and liquid spills.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[3][10] Remove contact lenses if present.[2][3] Seek immediate ophthalmological attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] If irritation or rash occurs, seek medical advice.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.[3]

Waste Management & Disposal

Classification: Hazardous Chemical Waste (Toxic, Organic).[1][3]

Waste StreamDisposal Method
Solid Waste Collect in a dedicated solid waste container labeled "Toxic Solids".[3] Incineration is the required destruction method.[3]
Liquid Waste Collect in "Organic Solvent" waste carboy.[3] Do not pour down the drain (H410 Aquatic Toxicity).[3]
Contaminated Sharps Needles/syringes must go into a hard-walled sharps container, which is then incinerated.[3]

References

  • PubChem. (n.d.).[3][6] 8-hydroxyquinolin-2(1H)-one (Compound CID 97250).[3] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[3][6] Substance Information: 8-hydroxyquinoline (CAS 148-24-3).[3] Retrieved October 26, 2023, from [Link][1]

  • Prachayasittikul, V., et al. (2013).[1][3] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-1-methylquinolin-2(1H)-one
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Reactant of Route 2
8-Hydroxy-1-methylquinolin-2(1H)-one
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